molecular formula C12H22O11 B7769950 Cellobiose CAS No. 13360-52-6

Cellobiose

Cat. No.: B7769950
CAS No.: 13360-52-6
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-UHFFFAOYSA-N
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Description

Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond, differentiating it from maltose and making it a fundamental subunit of cellulose . It is classified as a reducing sugar and undergoes mutarotation in solution . This white, crystalline solid serves as a critical reagent and substrate in diverse research fields. In bioenergy and bioelectrochemical research, this compound is a primary product of cellulose hydrolysis and a promising fuel for enzymatic biofuel cells . It can be used in cascade reactions with enzymes like β-glucosidase and glucose oxidase to generate electricity from biomass-derived sources . In materials and biotechnology research, this compound is a precursor for microbial production of this compound lipids (CBLs), a class of sustainable biosurfactants with notable surface-active, gelling, and antimicrobial properties . These CBLs have potential applications in the development of antifungal formulations, detergents, and novel biomaterials . Furthermore, this compound is an essential substrate for studying and assaying the activity of β-glucosidase and this compound dehydrogenase (CDH) enzymes . It is also used in selective culture media as a carbon source for the growth of specific microorganisms like Xanthomonas species . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

GUBGYTABKSRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name maltose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Maltose
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]
Record name CELLULOSE
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Record name CELLULOSE
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
Record name CELLULOSE
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Record name CELLULOSE
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Solubility

Insoluble (NIOSH, 2023), Insoluble
Record name CELLULOSE
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Density

1.27 to 1.61 (NIOSH, 2023), 1.27-1.61
Record name CELLULOSE
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Record name CELLULOSE
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
Record name CELLULOSE
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Record name CELLULOSE
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Record name Cellulose
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CAS No.

9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9
Record name CELLULOSE
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Record name cellobiose
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Record name Maltose
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Melting Point

500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes)
Record name CELLULOSE
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Record name Cellulose
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

cellobiose chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of Cellobiose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a disaccharide composed of two β-glucose units, represents the fundamental repeating unit of cellulose, the most abundant biopolymer on Earth.[1] A thorough understanding of its chemical structure and bonding is paramount for advancements in biofuel production, enzyme engineering, and the development of diagnostics for gastrointestinal disorders.[1][2] This guide provides a detailed examination of the molecular architecture of this compound, focusing on the stereochemistry of the β(1→4) glycosidic bond that dictates its structural properties. We delve into the intricate network of covalent and non-covalent interactions, particularly the extensive intra- and intermolecular hydrogen bonds that govern its physical behavior and its role as a structural motif in cellulose.[3][4] Furthermore, this document outlines the key experimental methodologies, namely X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, used to elucidate its structure, providing insights into the causality behind these experimental choices and the foundational data they yield.

Introduction to this compound: The Building Block of Cellulose

This compound (4-O-β-D-glucopyranosyl-D-glucose) is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[2][5] It is derived from the partial hydrolysis of cellulose, a process that can be achieved through enzymatic action (cellulases) or acidic conditions.[3][6] While it is a key intermediate in the biological degradation of cellulose, it does not typically occur freely in nature.[2]

The significance of this compound lies in its unique structural linkage. Unlike its α-linked isomer, maltose, this compound's β(1→4) glycosidic bond confers significant chemical stability and resistance to hydrolysis by most enzymes.[1][7] This distinction is fundamental to the structural role of cellulose in plant cell walls and explains why humans cannot digest cellulose for energy.[7] Industrially, this compound is a critical molecule in the context of second-generation biofuels, where its inhibitory effect on cellulase enzymes presents a key challenge to overcome for efficient biomass conversion.[2] It also serves as a diagnostic indicator for conditions like Crohn's disease and malabsorption syndromes.[2]

The Molecular Architecture of this compound

The chemical behavior and biological function of this compound are direct consequences of its three-dimensional structure. This architecture is defined by its monosaccharide components, the nature of the glycosidic linkage, and the resulting conformational possibilities.

Monosaccharide Composition

This compound is a homodimer composed of two D-glucose molecules.[5] Both glucose units exist in their pyranose ring form, specifically as β-D-glucopyranose. Within the disaccharide, the two glucose residues are not identical in their chemical environment. One residue, known as the non-reducing end, has its anomeric carbon (C1) participating in the glycosidic bond. The other residue, the reducing end, possesses a free hemiacetal group at its anomeric carbon.[3][7] This hemiacetal allows the ring to open, exposing an aldehyde group that gives this compound its characteristic properties as a reducing sugar.[2][7]

The β(1→4) Glycosidic Bond

The defining feature of this compound is the β(1→4) glycosidic bond that links the two glucose units.[2] This covalent bond forms via a condensation reaction between the hydroxyl group on carbon 1 (C1) of the first glucose residue and the hydroxyl group on carbon 4 (C4) of the second glucose residue.[6][8] The "β" designation is critical; it indicates that the substituent at the anomeric carbon (C1) of the non-reducing glucose is on the same side of the ring as the CH₂OH group (C6), in an equatorial position. This stereochemistry results in a more linear and extended structure compared to the kinked structure of α(1→4) linked glucans like amylose.

G cluster_0 β-D-glucose (Non-reducing) cluster_1 β-D-glucose (Reducing) C1_1 C1' C2_1 C2' C1_1->C2_1 O_link O C1_1->O_link β(1→4) bond C3_1 C3' C2_1->C3_1 C4_1 C4' C3_1->C4_1 C5_1 C5' C4_1->C5_1 O5_1 O5' C5_1->O5_1 C6_1 C6' C5_1->C6_1 O5_1->C1_1 C4_2 C4 O_link->C4_2 C1_2 C1 C2_2 C2 C1_2->C2_2 C3_2 C3 C2_2->C3_2 C3_2->C4_2 C5_2 C5 C4_2->C5_2 O5_2 O5 C5_2->O5_2 C6_2 C6 C5_2->C6_2 O5_2->C1_2

Caption: Chemical structure of this compound highlighting the β(1→4) glycosidic bond.

Conformational Analysis

In both solid and solution states, the glucopyranose rings of this compound adopt a stable 'chair' conformation to minimize steric strain.[9] The relative orientation of the two rings across the glycosidic linkage is not fixed. Flexibility arises from rotations around the C1'-O and O-C4 bonds.[10] However, these rotations are significantly constrained by steric hindrance and, most importantly, by non-covalent interactions, particularly intramolecular hydrogen bonding. This results in a molecule with a bent and somewhat twisted conformation.[9]

The Intricate Network of Chemical Bonds

The properties of this compound are governed by a hierarchy of chemical bonds, from the strong covalent bonds forming the molecular backbone to the weaker, yet collectively powerful, hydrogen bonds that dictate its three-dimensional structure and interactions.

Covalent Framework

The molecule is held together by a robust framework of covalent bonds (C-C, C-O, C-H, O-H). The stability of the pyranose rings and the glycosidic ether linkage ensures that this compound is a chemically stable molecule under standard conditions, requiring specific enzymatic or harsh acidic environments for cleavage.[1][6]

Hydrogen Bonding: The Key to Supramolecular Structure

With eight free hydroxyl (OH) groups and two ring oxygen atoms, this compound has a high capacity for forming hydrogen bonds.[3] These interactions are critical in defining the molecule's conformation, solubility, and its behavior as the monomer unit of cellulose.

  • Intramolecular Hydrogen Bonds: A key feature of this compound's conformation is the presence of an intramolecular hydrogen bond between the hydroxyl group on C3 of the reducing ring and the ring oxygen (O5') of the non-reducing ring (O3-H···O5').[9][10][11] This bond has been confirmed by both computational predictions and experimental data from neutron diffraction and NMR studies.[10][11] It acts as a conformational lock, restricting the rotation around the glycosidic linkage and contributing to the molecule's relative rigidity. This interaction is thought to be a primary reason for the low solubility of cellulose in water.[10]

  • Intermolecular Hydrogen Bonds: In the solid (crystalline) state, this compound molecules are arranged in a highly ordered lattice stabilized by an extensive network of intermolecular hydrogen bonds.[9] Every hydroxyl group typically participates in this network, creating a strong, cohesive structure.[9] In aqueous solution, these intermolecular hydrogen bonds are disrupted and replaced by hydrogen bonds with water molecules. However, studies show that even in concentrated solutions, direct hydrogen bonding between this compound molecules is very limited, with hydration being the dominant interaction.[10][12]

G cluster_0 This compound Molecule 1 cluster_1 This compound Molecule 2 (Neighbor) cluster_2 Solvent (Water) NR1 Non-Reducing Ring O5_1 O5' R1 Reducing Ring OH3_1 OH3 OH3_1->O5_1 Intramolecular H-Bond (O3-H···O5') OH_groups1 Other OH Groups OH_groups2 OH Groups OH_groups1->OH_groups2 Intermolecular H-Bond (Solid State) Water H₂O OH_groups1->Water Solvation H-Bond (Aqueous Solution)

Caption: Hydrogen bonding network in and around this compound.

Elucidating the Structure: Methodologies and Insights

The detailed structural understanding of this compound is the result of applying powerful analytical techniques. The choice between methods often depends on the desired state of matter (solid vs. solution) and the specific structural questions being asked.

X-ray Crystallography
  • Principle and Rationale: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14] By measuring the diffraction pattern of X-rays passing through a crystal, one can calculate the electron density map of the molecule and thereby build an atomic model. This technique was chosen for this compound to obtain an unambiguous, high-resolution picture of its solid-state conformation and the specific geometry of its intermolecular interactions.[9]

  • Key Findings for this compound: Crystallographic studies have definitively confirmed the β(1→4) linkage, the 'chair' conformation of the glucopyranose residues, and the "bent" or "twisted" relative orientation of the two rings.[9] Crucially, these studies provided the first direct evidence of the extensive intermolecular hydrogen-bonding scheme in the crystal lattice and the precise geometry of the intramolecular O3-H···O5' hydrogen bond.[9]

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., aqueous ethanol) and allowed to slowly evaporate, promoting the formation of single, diffraction-quality crystals.

    • Crystal Mounting: A suitable crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (e.g., to 100 K) to reduce thermal vibration and then rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

    • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group.[9] The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle and Rationale: NMR spectroscopy probes the local magnetic fields around atomic nuclei (primarily ¹H and ¹³C).[15] It provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule in solution. For this compound, NMR is indispensable for confirming the structure in a physiologically relevant aqueous environment and for studying its dynamic behavior, which is averaged out in a static crystal structure.[11][16]

  • Key Findings for this compound: ¹H NMR spectroscopy can resolve the signals for the α- and β-anomers of the reducing glucose unit in solution.[17] 2D NMR techniques (like COSY and HMBC) confirm the C1-O-C4 linkage and the complete assignment of all proton and carbon signals.[16] Nuclear Overhauser Effect (NOE) experiments provide through-space distance information, which helps to define the preferred conformation around the glycosidic bond and supports the existence of the intramolecular hydrogen bond in solution.[11]

  • Experimental Protocol: 1D and 2D NMR Spectroscopy

    • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to avoid a large solvent signal in the ¹H spectrum. The solution is transferred to a 5 mm NMR tube.

    • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer. A standard 1D proton spectrum is acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • ¹³C NMR Acquisition: A 1D carbon spectrum is acquired to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR Acquisition: A suite of 2D experiments is performed:

      • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons), allowing for the tracing of the carbon backbone within each glucose ring.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucially used to establish the C1'-H1' to C4 correlation across the glycosidic bond.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing key data on the 3D conformation.

    • Data Analysis: The spectra are processed and analyzed to assign all signals and interpret the structural and conformational data.

G cluster_0 Overall Workflow cluster_1 Solid-State Analysis cluster_2 Solution-State Analysis start This compound Sample crystallize 1. Crystallization start->crystallize dissolve 1. Dissolution in D₂O start->dissolve xray 2. X-ray Diffraction crystallize->xray solve_xray 3. Structure Solution xray->solve_xray model Comprehensive Structural Model solve_xray->model Static Conformation Intermolecular Bonds nmr 2. NMR Spectroscopy (1D & 2D) dissolve->nmr solve_nmr 3. Spectral Analysis nmr->solve_nmr solve_nmr->model Dynamic Conformation Connectivity

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobiose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, serves as a fundamental model compound in biomass conversion research and holds significant potential in various industrial and pharmaceutical applications. Comprising two β-D-glucose units linked by a β(1→4) glycosidic bond, its physical and chemical characteristics are pivotal to understanding cellulose degradation, designing efficient biofuel production processes, and developing novel drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We delve into its structural features, solubility profiles, thermal behavior, and key chemical reactions, supported by experimental data and established protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₂₂O₁₁, is the primary repeating unit of cellulose, the most abundant organic polymer on Earth.[1] Its structure consists of two glucose molecules joined by a β(1→4) glycosidic linkage.[2][3] While it does not occur freely in nature in large quantities, it is a critical intermediate in the enzymatic and acidic hydrolysis of cellulosic biomass.[1][4] Understanding the properties of this compound is paramount for overcoming challenges in the bio-refining industry, particularly the inhibition of cellulase enzymes during the conversion of biomass to glucose for biofuel production.[1]

Furthermore, this compound is utilized as a diagnostic carbohydrate for assessing intestinal permeability in conditions like Crohn's disease and malabsorption syndrome.[1][5] Its recent GRAS (Generally Recognized as Safe) status for use as a substitute for sucrose or lactose in powdered formulas for young children highlights its growing importance in the food and pharmaceutical industries.[1] This guide aims to provide a detailed, field-proven perspective on the essential properties of this versatile disaccharide.

Molecular Structure and Stereochemistry

The defining feature of this compound is the β(1→4) glycosidic bond connecting two D-glucose units. This linkage dictates the overall conformation and reactivity of the molecule. One glucose unit possesses a hemiacetal group at the anomeric carbon (C1), rendering this compound a reducing sugar.[1][2][6] This is a crucial distinction from its α(1→4) linked isomer, maltose, and the non-reducing disaccharide, sucrose.[2][7]

The molecule is not planar; the two glucopyranose rings, which adopt a 'chair' conformation, are twisted relative to one another.[4] The structure is stabilized by strong inter- and intramolecular hydrogen bonds, stemming from its eight free hydroxyl (OH) groups, one acetal linkage, and one hemiacetal linkage.[5] An internal hydrogen bond between O3'-H and O5 is a key feature of its conformation in the crystal state.[4]

G cluster_caption O5_1 O C5_1 C5 O5_1->C5_1 C1_1 C1 C1_1->O5_1 O_link O C1_1->O_link β(1→4) C2_1 C2 C2_1->C1_1 OH2_1 OH C2_1->OH2_1 C3_1 C3 C3_1->C2_1 OH3_1 OH C3_1->OH3_1 C4_1 C4 C4_1->C3_1 OH4_1 OH C4_1->OH4_1 C5_1->C4_1 C6_1 CH₂OH C5_1->C6_1 C4_2 C4' O_link->C4_2 C3_2 C3' C4_2->C3_2 C2_2 C2' C3_2->C2_2 OH3_2 OH C3_2->OH3_2 C1_2 C1' C2_2->C1_2 OH2_2 OH C2_2->OH2_2 O5_2 O' C1_2->O5_2 OH_1_2 OH C1_2->OH_1_2 C5_2 C5' O5_2->C5_2 C5_2->C4_2 C6_2 CH₂OH C5_2->C6_2

Caption: Chemical structure of β-Cellobiose.

Physical Properties

The physical properties of this compound are largely dictated by its extensive hydrogen-bonding network. These properties are critical for its handling, processing, and application in various fields.

General Characteristics

This compound is typically a white to off-white, odorless, hard crystalline powder.[5][8] Its stability under normal temperature and pressure makes it a reliable standard in laboratory settings.[8][9]

Quantitative Physical Data

A summary of key quantitative physical properties is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₁₁[1][3]
Molar Mass 342.30 g/mol [1][3][8]
Density 1.768 g/mL[5]
Melting Point 203.5 °C (decomposes) to 235 °C[5][10]
Specific Optical Rotation [α]D Varies with anomer and equilibrium[11][12][13]

Note: The melting point can vary depending on the crystalline form and heating rate, often involving decomposition.

Solubility Profile

The solubility of this compound is a critical parameter for its use in aqueous and non-aqueous systems, particularly in biofuel production where solvent choice can significantly impact reaction efficiency.

  • Water : this compound is soluble in water.[2] Reported values include 12 g/100 mL and 111.0 mg/mL at 15 °C.[5][14] The numerous hydroxyl groups allow for strong hydrogen bonding with water molecules.[8]

  • Organic Solvents : It is very slightly soluble in alcohol and practically insoluble in nonpolar solvents like ether and chloroform.[5] Studies have shown that hydrogen bond acceptor solvents are the most effective organic solvents for this compound, with solubility exceeding 100 g/L in some cases.[15] In contrast, solubility in hydrocarbon solvents is extremely low (<0.001 g L–1).[15] Good solvents for this compound are often characterized by high polarizability and low molar volume.[16]

Crystalline Structure

X-ray diffraction studies have confirmed that β-cellobiose crystallizes in the monoclinic system with the space group P2₁.[4] The crystal structure reveals a "bent" conformation where the glucose residues are twisted relative to one another.[4] This conformation is of significant interest as it provides insights into the probable structure of cellulose II, a regenerated form of cellulose.[4] All hydroxyl groups in the crystal are involved in a complex hydrogen-bonding scheme, contributing to the stability of the crystal lattice.[4][17]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two key functional features: the β(1→4) glycosidic bond and the hemiacetal group at the reducing end.

Hydrolysis of the Glycosidic Bond

The cleavage of the β(1→4) glycosidic bond to yield two molecules of glucose is the most significant reaction of this compound. This can be achieved through several methods.

This is the biologically relevant pathway for cellulose degradation. The enzyme cellulase breaks down cellulose into smaller fragments like this compound.[2] Subsequently, β-glucosidases specifically hydrolyze this compound into glucose.[18] This two-step process is fundamental to biofuel production.[18] The kinetics of enzymatic hydrolysis are complex; for instance, glucose can act as an activator at low concentrations but a strong inhibitor at higher concentrations for the cellobiase from Trichoderma viride.[19]

G Cellulose Cellulose (Polysaccharide) This compound This compound (Disaccharide) Cellulose->this compound Cellulase Glucose Glucose (Monosaccharide) This compound->Glucose β-Glucosidase Biofuels Biofuels / Chemicals Glucose->Biofuels Fermentation / Conversion

Caption: Enzymatic Hydrolysis Pathway.

This compound can be hydrolyzed using acids, such as dilute sulfuric acid.[5][20] The reaction rate is directly proportional to the acid concentration at pH 2-3.[20] The activation energy for this process has been reported to be around 133 kJ/mol.[20] Studies using various carboxylic acids have shown that their catalytic activity is proportional to the H+ concentration, with maleic acid demonstrating high efficacy.[21][22]

Under high temperature and pressure, this compound decomposes in water via two primary pathways: hydrolysis of the glycosidic bond and pyrolysis (retro-aldol condensation) of the reducing end.[23][24] Increasing pressure in the supercritical region enhances the selectivity towards hydrolysis, from 85% to 95%.[23] The hydrolysis mechanism is suggested to involve a nucleophilic attack by a water molecule on the glycosidic carbon atom.[24][25]

Reducing Sugar Properties

Due to the presence of a hemiacetal at the anomeric carbon of one glucose unit, this compound is classified as a reducing sugar.[1][5] This means it can exist in an open-chain form containing a free aldehyde group.[2] This property allows this compound to be oxidized by reagents such as Tollen's reagent or Benedict's solution, a characteristic that distinguishes it from non-reducing sugars like sucrose and trehalose.[6]

Other Reactions
  • Retro-Aldol Condensation : In subcritical and supercritical water, this compound can undergo retro-aldol condensation at the reducing end, yielding products like glucosyl-erythrose and glycolaldehyde.[25][26]

  • Acetylation : Treatment of this compound with acetic anhydride and sulfuric acid yields this compound octaacetate.[5] In this derivative, the hydrogen bond donor capacity of the hydroxyl groups is eliminated, making it soluble in nonpolar organic solvents.[5]

  • Enzymatic Substrate : Beyond hydrolysis, this compound serves as a substrate for other enzymes, such as this compound phosphorylase and dehydrogenase, which are involved in microbial metabolic pathways.[1]

Experimental Protocols: Characterization of this compound

To ensure the identity and purity of this compound for research and development, several standard analytical techniques are employed.

Protocol: Determination of Melting Point

Objective: To determine the melting point of a this compound sample as an indicator of purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Apparatus: Use a calibrated melting point apparatus (e.g., capillary tube method).

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Heating: Place the capillary tube in the heating block of the apparatus. Heat at a moderate rate (e.g., 10-20 °C/min) until the temperature is about 20 °C below the expected melting point.

  • Measurement: Decrease the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). Note any decomposition (charring).

  • Reporting: Report the melting range. For pure this compound, this is expected in the range of 203-235 °C, often with decomposition.[5][10]

Protocol: Measurement of Specific Optical Rotation

Objective: To measure the specific optical rotation, a characteristic property of chiral molecules like this compound.

Methodology:

  • Solution Preparation: Accurately weigh a known mass of this compound (e.g., 1.0 g) and dissolve it in a precise volume of distilled water (e.g., 25 mL) in a volumetric flask.

  • Equilibration: Allow the solution to stand for at least 48 hours to reach mutarotational equilibrium.[13]

  • Apparatus: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Calibration: Calibrate the instrument with a blank (distilled water).

  • Measurement: Fill the polarimeter tube (of a known path length, e.g., 1 dm) with the this compound solution, ensuring no air bubbles are present.

  • Observation: Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

  • Reporting: Report the specific rotation along with the temperature and wavelength used.

Conclusion

This compound represents more than just a simple disaccharide; it is a cornerstone for research in carbohydrate chemistry, biofuel development, and human health diagnostics. Its physical properties, governed by an extensive hydrogen-bonding network, dictate its solubility and crystalline nature, while its chemical reactivity, centered on the β(1→4) glycosidic bond and reducing end, defines its role in cellulose degradation and chemical synthesis. The detailed understanding and protocols presented in this guide are intended to equip researchers and professionals with the foundational knowledge required to effectively utilize and study this compound in their respective fields, fostering innovation and advancing scientific discovery.

References

An In-depth Technical Guide to the Discovery and Isolation of Cellobiose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, isolation, and purification of cellobiose, a disaccharide of significant interest in biofuel research, food science, and pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, the evolution of isolation methodologies, and detailed protocols for both classical and modern techniques.

Introduction: The Significance of this compound

This compound is a disaccharide composed of two β-D-glucose molecules linked by a β(1→4) glycosidic bond.[1] It is the fundamental repeating unit of cellulose, the most abundant organic polymer on Earth.[1][2] While not found freely in nature in significant quantities, this compound is a critical intermediate in the enzymatic degradation of cellulosic biomass.[1] Its isolation and study have been pivotal in understanding the structure of cellulose and the mechanisms of its breakdown. In recent years, this compound has gained prominence as a functional food ingredient, a precursor for specialty chemicals, and a key molecule in the development of second-generation biofuels.[3]

Part 1: The Historical Journey - Discovery and Early Isolation

The story of this compound is intrinsically linked to the study of cellulose itself. After Anselme Payen's discovery of cellulose in 1838, chemists endeavored to break down this resilient polymer to understand its constituent parts.[2]

The Dawn of a New Disaccharide: Acetolysis of Cellulose

The first successful isolation of a well-defined disaccharide from cellulose was achieved through a chemical process known as acetolysis. This method involves the degradation of cellulose using a mixture of acetic anhydride and a strong acid, typically sulfuric acid.[4] This reaction cleaves the long cellulose chains and simultaneously acetylates the hydroxyl groups of the resulting sugar fragments. The key product of this reaction is not this compound itself, but its fully acetylated derivative, This compound octaacetate .[4]

The discovery of this process is credited to French chemist Antoine-Paul-Nicolas Franchimont in the late 19th century.[5] His work, further refined by others, laid the foundation for the chemical production of this compound for decades to come.[5] The isolation of this compound octaacetate was a significant breakthrough, as it provided a stable, crystalline derivative that could be purified and subsequently converted to this compound.

From Acetate to Free Sugar: The Saponification Step

To obtain free this compound from its octaacetate derivative, a deacetylation reaction is necessary. The classical method for this is Zemplén saponification , which involves treating the this compound octaacetate with a catalytic amount of sodium methoxide in methanol. This process efficiently removes the acetyl groups, yielding crystalline this compound.

The historical two-step process of acetolysis followed by saponification, while effective, was often lengthy and involved harsh reagents. The yields were also variable, prompting further research into more direct and efficient isolation methods.

Part 2: Evolution of Isolation and Purification Methodologies

The 20th century witnessed a shift from purely chemical degradation to more specific and milder enzymatic methods, alongside the development of advanced analytical and purification techniques.

The Advent of Enzymatic Hydrolysis

The discovery and characterization of cellulases, enzymes that specifically hydrolyze the β(1→4) glycosidic bonds in cellulose, revolutionized the production of this compound.[6] Cellulases are complex enzyme systems, typically comprising endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[7]

  • Endoglucanases randomly cleave internal bonds in the cellulose chain, creating new chain ends.

  • Exoglucanases (Cellobiohydrolases) act on these newly created chain ends, releasing this compound as the primary product.[8]

  • β-Glucosidases further hydrolyze this compound into two molecules of glucose.[7]

For the selective production of this compound, it is crucial to control the activity of β-glucosidases, as their presence leads to the further breakdown of the desired product.[9] This can be achieved through several strategies:

  • Using cellulase preparations with low β-glucosidase activity.

  • Removing β-glucosidases from the cellulase mixture , for instance, by affinity precipitation with chitosan.[9]

  • Inhibiting β-glucosidase activity with specific inhibitors.

  • Continuously removing this compound from the reaction mixture to prevent its hydrolysis.[8]

Enzymatic hydrolysis offers several advantages over acid hydrolysis, including higher specificity, milder reaction conditions, and the avoidance of harsh chemicals.[4]

Modern Purification Techniques

The purification of this compound from complex hydrolysates has been significantly enhanced by the development of modern chromatographic techniques. These methods allow for the efficient separation of this compound from monosaccharides, other oligosaccharides, and residual starting materials.

  • Ion-exchange chromatography and gel filtration chromatography are commonly employed for the purification of this compound and related enzymes like this compound dehydrogenase.[10]

  • High-performance liquid chromatography (HPLC) is a powerful analytical tool for quantifying this compound and other sugars in a mixture and can also be used for preparative scale purification.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for both the classical chemical isolation of this compound and a modern enzymatic approach.

Protocol 1: Classical Isolation of this compound via Acetolysis of Cellulose

This protocol is based on the well-established method of producing this compound octaacetate followed by saponification.[5]

Step 1: Preparation of this compound Octaacetate

  • Reagents and Materials:

    • Absorbent cotton or filter paper (as a source of pure cellulose)

    • Acetic anhydride

    • Concentrated sulfuric acid

    • Methanol

    • Chloroform

    • Activated carbon (e.g., Norite)

    • Large glass-stoppered bottle

    • Ice bath

    • Water bath

    • Büchner funnel and flask

  • Procedure:

    • In a 1-liter wide-mouthed, glass-stoppered bottle, cool 400 mL of acetic anhydride to below 10°C in an ice bath.

    • Carefully add 36 mL of concentrated sulfuric acid while stirring.

    • Immediately add 20 g of absorbent cotton to the mixture and stir vigorously with a heavy glass rod.

    • Warm the mixture in a water bath to 45°C, then remove and continue stirring, ensuring the temperature does not exceed 55°C (use a water bath for cooling if necessary).

    • Once the mixture thins (approximately 20 minutes), cool to 50°C and add another 20 g of cotton. Repeat this process until a total of 100 g of cotton has been added.

    • After the final addition, continue stirring until the mixture is thin, then stopper the bottle and heat at 50°C for 1 hour.

    • Transfer the stoppered bottle to an oven and maintain at 35°C for 7 days. Crystallization of α-cellobiose octaacetate should begin within a few days.

    • After 7 days, pour the semi-crystalline mass into 2 liters of cold water with vigorous stirring. The initially flocculent precipitate will become crystalline.

    • Collect the crystals on a Büchner funnel, wash thoroughly with cold water until free of acid, and drain well.

    • Triturate the moist product with 250 mL of warm methanol, cool to room temperature, and collect the undissolved solid on a Büchner funnel. Wash with three 50 mL portions of methanol and dry at 40°C.

    • For further purification, dissolve the crude product in 300 mL of chloroform, filter through a pad of activated carbon, and concentrate the filtrate under reduced pressure until crystallization begins.

    • Redissolve the crystals by warming and pour the solution into 750 mL of warm methanol to induce crystallization.

    • Cool the mixture to 0°C, collect the crystalline α-cellobiose octaacetate, wash with methanol, and dry.

Step 2: Saponification to this compound

  • Reagents and Materials:

    • α-Cellobiose octaacetate

    • Absolute methanol

    • Sodium methoxide solution (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve the purified α-cellobiose octaacetate in absolute methanol in a round-bottom flask.

    • Add a catalytic amount of sodium methoxide solution.

    • Allow the reaction to proceed at room temperature or with gentle warming. The deacetylation can be monitored by thin-layer chromatography.

    • Once the reaction is complete, the this compound will precipitate out of the methanolic solution.

    • Collect the crystalline this compound by filtration, wash with cold methanol, and dry.

Protocol 2: Modern Enzymatic Production and Purification of this compound

This protocol outlines a general procedure for producing this compound from cellulose using a commercial cellulase preparation, followed by purification.

Step 1: Enzymatic Hydrolysis of Cellulose

  • Reagents and Materials:

    • Microcrystalline cellulose (e.g., Avicel)

    • Commercial cellulase preparation (low in β-glucosidase activity)

    • Citrate or acetate buffer (pH 4.5-5.0)

    • Incubator shaker

    • Centrifuge

  • Procedure:

    • Prepare a suspension of microcrystalline cellulose (e.g., 5% w/v) in the appropriate buffer in a flask.

    • Add the commercial cellulase preparation to the cellulose suspension. The enzyme loading will depend on the specific activity of the preparation and should be optimized.

    • Incubate the mixture in a shaker at a controlled temperature (typically 45-50°C) for a defined period (e.g., 24-72 hours).

    • Periodically, take samples to monitor the production of this compound and glucose using HPLC.

    • After the desired hydrolysis time, terminate the reaction by heating the mixture to inactivate the enzymes (e.g., 100°C for 10 minutes).

    • Separate the solid, unreacted cellulose from the liquid hydrolysate by centrifugation.

Step 2: Purification of this compound by Chromatography

  • Reagents and Materials:

    • Cellulose hydrolysate

    • Chromatography column (e.g., ion-exchange or gel filtration)

    • Appropriate buffers for chromatography

    • Fraction collector

    • HPLC for analysis

  • Procedure:

    • Concentrate the cellulose hydrolysate if necessary.

    • Load the concentrated hydrolysate onto a pre-equilibrated chromatography column.

    • Elute the column with the appropriate buffer, collecting fractions using a fraction collector.

    • Analyze the collected fractions for the presence of this compound and other sugars using HPLC.

    • Pool the fractions containing pure this compound.

    • Lyophilize or crystallize the pooled fractions to obtain pure, solid this compound.

Part 4: Data Presentation and Visualization

Quantitative Data Summary
ParameterClassical Acetolysis MethodModern Enzymatic Method
Starting Material Pure Cellulose (Cotton/Filter Paper)Microcrystalline Cellulose
Key Reagents Acetic Anhydride, Sulfuric AcidCellulase Enzymes, Buffer
Intermediate Product This compound Octaacetate-
Reaction Conditions High acid concentration, moderate temp.Mild pH and temperature
Typical Yield 35-40% (as octaacetate)[5]Variable, depends on enzyme and conditions
Purity of Final Product High after recrystallizationHigh after chromatographic purification
Key Advantages Well-established, yields crystalline derivativeHigh specificity, mild conditions
Key Disadvantages Harsh reagents, long reaction timeEnzyme cost, potential for glucose byproduct

Experimental Workflow Diagrams

Acetolysis_Workflow Cellulose Cellulose (Cotton) Acetolysis Acetolysis Reaction (35°C, 7 days) Cellulose->Acetolysis Reagents Acetic Anhydride + Sulfuric Acid Reagents->Acetolysis Precipitation Precipitation in Water Acetolysis->Precipitation Crude_Octaacetate Crude this compound Octaacetate Precipitation->Crude_Octaacetate Purification Recrystallization (Chloroform/Methanol) Crude_Octaacetate->Purification Pure_Octaacetate Pure α-Cellobiose Octaacetate Purification->Pure_Octaacetate Saponification Saponification (NaOCH3/Methanol) Pure_Octaacetate->Saponification This compound Crystalline This compound Saponification->this compound

Caption: Classical chemical isolation of this compound via acetolysis.

Enzymatic_Workflow Cellulose Microcrystalline Cellulose Hydrolysis Enzymatic Hydrolysis (45-50°C, 24-72h) Cellulose->Hydrolysis Enzymes Cellulase Enzymes (low β-glucosidase) Enzymes->Hydrolysis Centrifugation Centrifugation Hydrolysis->Centrifugation Hydrolysate Crude Hydrolysate (this compound, Glucose, etc.) Centrifugation->Hydrolysate Chromatography Chromatographic Purification (e.g., IEX) Hydrolysate->Chromatography Pure_this compound Pure this compound Solution Chromatography->Pure_this compound Lyophilization Lyophilization Pure_this compound->Lyophilization Final_Product Pure Solid This compound Lyophilization->Final_Product

Caption: Modern enzymatic production and purification of this compound.

Conclusion

The journey of this compound from its initial discovery as a derivative of cellulose to its modern production using sophisticated enzymatic and purification techniques highlights the significant advancements in carbohydrate chemistry and biotechnology. The classical acetolysis method, though historically important, has largely been superseded by more efficient and sustainable enzymatic processes. Understanding the principles behind both historical and modern isolation methods provides researchers with a valuable perspective on the challenges and innovations in the field of carbohydrate science. This knowledge is crucial for the continued development of this compound-based products and technologies.

References

An In-Depth Technical Guide on Cellobiose as the Repeating Unit of Cellulose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Foundational Disaccharide—More Than Just a Building Block

Cellulose, the most abundant organic polymer on Earth, forms the structural backbone of the plant kingdom. Its immense strength and insolubility are properties that arise from its unique hierarchical structure, which at its very core, is dictated by its fundamental repeating unit: cellobiose. To truly comprehend and manipulate cellulose for applications ranging from biofuels to advanced drug delivery systems, a deep, mechanistic understanding of this compound is not just advantageous, it is essential.

This guide moves beyond a superficial acknowledgment of this compound as a simple disaccharide. Instead, we will dissect its chemical identity, explore its profound influence on the supramolecular architecture of cellulose, and provide field-proven methodologies for its isolation, characterization, and quantification. For the drug development professional, we will also explore the burgeoning applications of this compound and its derivatives as a pharmaceutical excipient. This document is structured to provide not just protocols, but the scientific rationale that underpins them, empowering researchers to not only replicate but also innovate.

Section 1: The Molecular Blueprint—Deconstructing this compound

This compound is a disaccharide composed of two β-D-glucose units linked by a β-1,4-glycosidic bond.[1] This seemingly simple linkage is the cornerstone of cellulose's unique properties. Unlike the α-1,4-glycosidic bonds found in starch, which lead to a helical structure, the β-1,4 linkage in cellulose results in a linear, unbranched polymer chain.[2]

A crucial aspect of the this compound unit is the 180-degree rotation of each successive glucose monomer relative to the last. This inverted arrangement allows for the formation of a flat, ribbon-like chain and facilitates extensive intra- and intermolecular hydrogen bonding. These hydrogen bonds are the key to the remarkable strength and crystallinity of cellulose fibers.

Cellobiose_Structure cluster_glucose1 β-D-Glucose 1 cluster_glucose2 β-D-Glucose 2 (rotated 180°) G1_C1 C1 G1_C2 C2 G1_C1->G1_C2 G1_OH1 OH G1_C1->G1_OH1 G2_C4 C4' G1_C1->G2_C4 β-1,4-glycosidic bond G1_C3 C3 G1_C2->G1_C3 G1_OH2 OH G1_C2->G1_OH2 G1_C4 C4 G1_C3->G1_C4 G1_OH3 OH G1_C3->G1_OH3 G1_C5 C5 G1_C4->G1_C5 G1_OH4 OH G1_C4->G1_OH4 G1_O O G1_C5->G1_O G1_C6 C6 G1_C5->G1_C6 G1_O->G1_C1 G1_CH2OH CH2OH G2_C1 C1' G2_C2 C2' G2_C1->G2_C2 G2_OH1 OH G2_C1->G2_OH1 G2_C3 C3' G2_C2->G2_C3 G2_OH2 OH G2_C2->G2_OH2 G2_C3->G2_C4 G2_OH3 OH G2_C3->G2_OH3 G2_C5 C5' G2_C4->G2_C5 G2_OH4 OH G2_C4->G2_OH4 G2_O O' G2_C5->G2_O G2_C6 C6' G2_C5->G2_C6 G2_O->G2_C1 G2_CH2OH CH2OH

Caption: Chemical structure of this compound, the repeating disaccharide unit of cellulose.

Section 2: From Disaccharide to Supramolecular Architecture—The Hierarchy of Cellulose

The linearity and hydrogen bonding potential of the this compound unit drive the self-assembly of cellulose into a hierarchical structure. Individual cellulose chains align in parallel to form elementary fibrils, which then aggregate into larger microfibrils and finally into the cellulose fibers observed in nature. This hierarchical organization is responsible for the insolubility of cellulose in water and its high tensile strength.

Cellulose_Hierarchy This compound This compound Unit Cellulose_Chain Cellulose Chain (Polymer of this compound) This compound->Cellulose_Chain Polymerization Microfibril Microfibril (Aggregated Chains) Cellulose_Chain->Microfibril Hydrogen Bonding & Aggregation Cellulose_Fiber Cellulose Fiber (Bundle of Microfibrils) Microfibril->Cellulose_Fiber Further Bundling

Caption: Hierarchical structure of cellulose, originating from the this compound repeating unit.

Section 3: Liberating this compound—Protocols for Cellulose Hydrolysis

The liberation of this compound from the cellulosic matrix is a critical first step for its analysis and utilization. This can be achieved through either acid-catalyzed or enzymatic hydrolysis. The choice of method depends on the desired yield of this compound versus complete hydrolysis to glucose, as well as considerations of cost and environmental impact.

Acid Hydrolysis: A Controlled Depolymerization

While strong acid hydrolysis under harsh conditions will completely degrade cellulose to glucose, carefully controlled conditions can be employed to favor the production of this compound and other cello-oligosaccharides.[3]

Protocol for Controlled Acid Hydrolysis of Cellulose:

  • Material Preparation: Start with a purified cellulose source (e.g., microcrystalline cellulose). The sample should be dried to a constant weight at 60°C.

  • Acid Solution Preparation: Prepare a 65% (w/w) sulfuric acid solution by carefully adding concentrated sulfuric acid to deionized water in an ice bath.

  • Hydrolysis Reaction:

    • Add the dried cellulose to the chilled sulfuric acid solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Maintain the reaction temperature at 45°C with constant stirring for 30-60 minutes. The shorter reaction time will favor a higher proportion of this compound.

  • Reaction Quenching and Neutralization:

    • Stop the reaction by rapidly diluting the mixture with a 10-fold volume of cold deionized water.

    • Neutralize the hydrolysate to pH 5.0-6.0 by the slow addition of a saturated solution of calcium carbonate or barium hydroxide while stirring in an ice bath.

  • Product Recovery:

    • Centrifuge the neutralized mixture to remove the precipitated salts (calcium sulfate or barium sulfate) and any unreacted cellulose.

    • The supernatant, containing this compound, glucose, and other soluble oligosaccharides, is then collected for analysis.

Causality Behind Experimental Choices:

  • Acid Concentration and Temperature: The use of a moderately high acid concentration and a relatively low temperature allows for the cleavage of glycosidic bonds while minimizing the rate of subsequent hydrolysis of this compound to glucose.

  • Reaction Time: A shorter reaction time is crucial to prevent the complete depolymerization of cellulose.

  • Neutralization: Calcium or barium hydroxide is used for neutralization as the resulting sulfate salts are insoluble and can be easily removed by centrifugation.

Enzymatic Hydrolysis: A Selective Approach

Enzymatic hydrolysis offers a more specific and milder approach to this compound production. The synergistic action of endoglucanases and exoglucanases (cellobiohydrolases) is key to efficiently breaking down cellulose. To maximize this compound yield, the activity of β-glucosidase, which converts this compound to glucose, should be minimized or inhibited.[4][5]

Protocol for Enzymatic Hydrolysis of Cellulose to this compound:

  • Substrate Preparation: A 5% (w/v) suspension of the cellulose substrate (e.g., Avicel) is prepared in a 50 mM sodium citrate buffer (pH 4.8).

  • Enzyme Selection and Loading:

    • A commercial cellulase preparation with high cellobiohydrolase activity and low β-glucosidase activity is recommended.

    • Enzyme loading is typically in the range of 10-20 Filter Paper Units (FPU) per gram of cellulose.

  • Inhibition of β-glucosidase (Optional but Recommended): To enhance this compound accumulation, a β-glucosidase inhibitor such as glucono-δ-lactone can be added to the reaction mixture at a concentration of 10-20 mM.[4]

  • Hydrolysis Reaction:

    • The reaction is carried out at 50°C with constant agitation (e.g., 150 rpm in an incubator shaker) for 24-48 hours.

  • Enzyme Deactivation and Product Collection:

    • The reaction is terminated by heating the mixture to 100°C for 10 minutes to denature the enzymes.

    • The solid residue is removed by centrifugation, and the supernatant containing the soluble sugars is collected.

Hydrolysis_Workflow Cellulose Cellulose Acid_Hydrolysis Acid_Hydrolysis Cellulose->Acid_Hydrolysis Enzymatic_Hydrolysis Enzymatic_Hydrolysis Cellulose->Enzymatic_Hydrolysis Quenching_Neutralization Quenching_Neutralization Acid_Hydrolysis->Quenching_Neutralization Hydrolysate Enzyme_Deactivation Enzyme_Deactivation Enzymatic_Hydrolysis->Enzyme_Deactivation Hydrolysate Product_Analysis_A Product Analysis (HPLC) Quenching_Neutralization->Product_Analysis_A Hydrolysate Product_Analysis_E Product Analysis (HPLC) Enzyme_Deactivation->Product_Analysis_E Hydrolysate

Caption: General workflow for the hydrolysis of cellulose to produce this compound.

Section 4: Characterization and Quantification—Analytical Methodologies

Accurate characterization and quantification of the products of cellulose hydrolysis are paramount for process optimization and quality control.

Quantification of this compound and Glucose by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of soluble sugars in cellulose hydrolysates.[6][7]

HPLC Protocol:

  • Sample Preparation: The collected supernatant from the hydrolysis reaction should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • Column: A carbohydrate analysis column (e.g., a Bio-Rad Aminex HPX-87H) is typically used.

    • Mobile Phase: Isocratic elution with 5 mM sulfuric acid in deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60-65°C.

    • Detector: Refractive Index (RI) detector.

  • Calibration: A calibration curve should be prepared using standard solutions of this compound and glucose of known concentrations.

  • Data Analysis: The concentration of this compound and glucose in the samples is determined by comparing their peak areas to the calibration curve.

Structural Characterization of Cellulose: X-ray Diffraction (XRD) and Solid-State NMR

4.2.1. X-ray Diffraction (XRD) for Crystallinity Analysis

XRD is a powerful technique for determining the crystallinity of cellulose.[8][9][10][11][12] The crystallinity index (CI) is a measure of the proportion of crystalline to amorphous regions in the cellulose sample.

XRD Protocol:

  • Sample Preparation: The cellulose sample should be freeze-dried or oven-dried at a low temperature and then finely ground to a powder.

  • Data Acquisition:

    • An X-ray diffractometer with Cu Kα radiation is used.

    • The diffraction pattern is typically recorded over a 2θ range of 10° to 40°.

  • Data Analysis (Segal Method):

    • The crystallinity index (CI) can be calculated using the Segal method with the following equation: CI (%) = [(I200 - Iam) / I200] x 100 Where I200 is the maximum intensity of the (200) lattice diffraction and Iam is the intensity of the amorphous background.[8][11]

4.2.2. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state 13C NMR provides detailed information about the local chemical environment and conformation of the glucose units within the cellulose structure, allowing for the differentiation between crystalline and amorphous regions.[13][14][15][16]

Solid-State NMR Protocol:

  • Sample Preparation: The cellulose sample is packed into a zirconia rotor.

  • Data Acquisition:

    • A solid-state NMR spectrometer is used, typically with a cross-polarization magic-angle spinning (CP/MAS) probe.

  • Data Analysis: The signals in the 13C NMR spectrum corresponding to the C4 and C6 carbons of the glucose units are particularly informative. The C4 region can be deconvoluted into signals for crystalline (δ 89 ppm) and amorphous (δ 84 ppm) cellulose. The ratio of the areas of these peaks can be used to determine the degree of crystallinity.

Table 1: Comparison of Analytical Techniques for Cellulose and this compound

TechniqueAnalyteInformation ObtainedKey Advantages
HPLC This compound, GlucoseQuantitative concentrationHigh accuracy and reproducibility for quantification.
XRD CelluloseCrystallinity IndexRelatively rapid and provides a good measure of bulk crystallinity.
Solid-State NMR CelluloseCrystalline and amorphous content, polymer conformationProvides detailed information on the local chemical environment.

Section 5: this compound in Drug Development and Industrial Applications

Beyond its fundamental role in cellulose structure, this compound and its derivatives are finding increasing applications in the pharmaceutical and biotechnology sectors.

This compound as a Pharmaceutical Excipient

Cellulose and its derivatives are widely used as excipients in pharmaceutical formulations.[17][18][19][20][21] this compound itself can be used as a specialized excipient, particularly in formulations where a reducing sugar with specific solubility and stability properties is required.[22] Its biocompatibility and biodegradability make it an attractive candidate for various drug delivery applications.

This compound in Biofuel Production

This compound is a key intermediate in the enzymatic hydrolysis of lignocellulosic biomass for the production of biofuels such as bioethanol.[23] The efficiency of the overall process is highly dependent on the effective conversion of this compound to glucose by β-glucosidases. Therefore, understanding and optimizing this compound metabolism in fermenting microorganisms is a major area of research.[23]

Section 6: Concluding Remarks and Future Perspectives

This compound, the fundamental repeating unit of cellulose, is a molecule of immense scientific and industrial importance. A thorough understanding of its chemical nature and its role in the hierarchical structure of cellulose is crucial for the development of new technologies for the sustainable utilization of biomass and for the design of novel biomaterials for pharmaceutical applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in these exciting fields. The continued exploration of this compound chemistry and biology will undoubtedly unlock new opportunities for innovation in the years to come.

References

Whitepaper: Natural Sources and Occurrence of Cellobiose

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellobiose, a disaccharide composed of two β(1→4) linked D-glucose units, is the fundamental repeating structural motif of cellulose, the most abundant biopolymer on Earth.[1][2][3] While not typically found in high concentrations as a free sugar in nature, its occurrence is intrinsically linked to the ubiquitous presence of cellulose and the biological processes that govern its degradation. This technical guide provides a comprehensive exploration of the natural origins of this compound, detailing its primary source in lignocellulosic biomass, the enzymatic mechanisms of its formation, and its presence across diverse biological systems—from microbial metabolism to plant signaling and select food products. Methodologies for its isolation and quantification are presented to provide researchers with practical, field-proven insights.

Introduction: The Chemical Identity and Significance of this compound

This compound (C₁₂H₂₂O₁₁) is a reducing sugar that serves as the primary structural disaccharide of cellulose.[1][4][5] Its chemical identity is defined by the β(1→4) glycosidic bond connecting two glucose molecules, a linkage that distinguishes it from its α(1→4) isomer, maltose.[4] This structural difference is critical; the β-linkage imparts a linear, rigid structure to cellulose chains, allowing them to form crystalline microfibrils that constitute the primary structural framework of plant cell walls.[6]

The liberation of this compound from this polymeric matrix is a pivotal event in global carbon cycling and has significant implications for biotechnology. It is a key intermediate in the enzymatic breakdown of biomass for the production of biofuels and biochemicals.[1][7] Furthermore, recent discoveries have highlighted its role as a signaling molecule in plant defense mechanisms and its potential as a functional, low-glycemic food ingredient, having recently been authorized as a novel food in the European Union.[8][9][10]

The Genesis of this compound: Degradation of Lignocellulosic Biomass

The principal source of this compound is not a standing pool in nature, but rather the dynamic process of cellulose hydrolysis.[1][5] Cellulose is abundant in materials such as wood, cotton, jute, and agricultural residues like corn stover.[5][11] The breakdown of this recalcitrant polymer into soluble sugars is primarily mediated by a synergistic consortium of enzymes known as cellulases.

The Enzymatic Cascade of Cellulose Hydrolysis

The conversion of solid cellulose into this compound is a multi-step, heterogeneous reaction catalyzed by the cellulase enzyme complex, which is produced by a wide range of cellulolytic fungi and bacteria.[12][13] The process can be dissected into the following key enzymatic activities:

  • Endoglucanases (EGs): These enzymes act on the amorphous, non-crystalline regions within the cellulose fiber, creating nicks in the chain and generating new, accessible chain ends.

  • Exoglucanases / Cellobiohydrolases (CBHs): This class of enzymes is critical for this compound production. CBHs processively cleave the cellulose chain from either the reducing or non-reducing ends, releasing this compound as the primary product.[12][14][15]

  • β-Glucosidases (Cellobiases): These enzymes are responsible for the final step in the complete hydrolysis of cellulose, cleaving this compound into two individual glucose molecules.[16] The activity of β-glucosidases is a crucial control point; in natural systems, this step prevents the accumulation of this compound, which can be inhibitory to endo- and exoglucanases.[7][17][18][19] For industrial production of this compound, minimizing β-glucosidase activity is a key objective.[20]

The synergistic action of these enzymes is essential for the efficient deconstruction of crystalline cellulose.

Cellulose_Hydrolysis Cellulose Crystalline Cellulose (Insoluble Polymer) Amorphous Amorphous Regions ChainEnds Cellulose Chain Ends Amorphous->ChainEnds Endoglucanases (Internal Cleavage) This compound This compound (Disaccharide) ChainEnds->this compound Glucose Glucose (Monosaccharide) This compound->Glucose β-Glucosidase (Hydrolysis) Experimental_Workflow cluster_0 1. Substrate Preparation cluster_1 2. Enzymatic Hydrolysis cluster_2 3. Analysis Milling Milling of Corncob Pretreatment Dilute Acid Pretreatment (121°C) Milling->Pretreatment Washing Washing & Neutralization Pretreatment->Washing Suspension Prepare Slurry in Citrate Buffer Washing->Suspension Pretreated Biomass Hydrolysis Add Cellulase Cocktail (50°C, pH 4.8) Suspension->Hydrolysis Sampling Collect Liquid Samples Hydrolysis->Sampling Quench Boil to Quench Reaction Sampling->Quench Hydrolysate Samples Filter Centrifuge & Filter (0.22 µm) Quench->Filter HPLC HPLC-RI Analysis Filter->HPLC Quant Quantify vs. Standards HPLC->Quant

References

Enzymatic Synthesis of Cellobiose from Starch: A Technical Guide to a Two-Step Phosphorylase Cascade

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cellobiose, a disaccharide of two β-1,4-linked glucose units, is garnering significant attention in the pharmaceutical, food, and feed industries for its valuable properties, notably as a prebiotic. Traditional production via cellulose hydrolysis is often cost-intensive and yields complex product mixtures that are difficult to purify. This guide presents an in-depth technical overview of a more elegant and specific biocatalytic route: the enzymatic synthesis of this compound from the abundant and cost-effective substrate, starch. We will dissect the core two-enzyme phosphorylase cascade, detailing the mechanistic rationale behind each step. This document provides field-proven, step-by-step protocols for synthesis and analysis, designed as a self-validating system for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate but also innovate upon this efficient biotransformation process.

Part 1: Introduction & Rationale

The Significance of this compound

This compound is more than just a simple disaccharide; it is a functional carbohydrate with significant biological activity. Its primary appeal lies in its role as a non-digestible oligosaccharide, which allows it to function as a selective prebiotic.[1][2] It promotes the growth of beneficial gut microbiota, such as Bifidobacterium, which are crucial for a healthy intestinal environment.[3] This property makes this compound a high-value ingredient for functional foods, specialized nutritional products, and potential therapeutic applications aimed at modulating the gut microbiome.

**1.2 Limitations of Conventional Production

Historically, this compound is produced by the partial hydrolysis of cellulose, the most abundant polysaccharide on Earth. However, this method is fraught with challenges. The crystalline structure of cellulose makes it recalcitrant to hydrolysis, often requiring harsh chemical pre-treatments and high enzyme loadings. Furthermore, the process typically results in a complex mixture of oligosaccharides with varying degrees of polymerization (DP), making the isolation of pure this compound difficult and costly.[3][4][5][6] Product inhibition, where the accumulation of this compound slows down the cellulase enzymes, further limits the efficiency of this route.[7][8]

The Phosphorylase-Based Approach from Starch

An alternative, bottom-up chemoenzymatic strategy starting from starch offers a highly specific and efficient pathway to pure this compound. Starch, an inexpensive and readily available α-1,4-linked glucan, can be converted to this compound through a multi-enzyme cascade that leverages the reversible nature of phosphorylase enzymes. This biocatalytic route proceeds under mild aqueous conditions, avoids the formation of unwanted byproducts, and simplifies downstream processing, presenting a compelling case for industrial-scale production.

Part 2: The Core Biocatalytic Pathway

The synthesis of this compound from starch is elegantly achieved through a two-step enzymatic cascade involving two key phosphorylases. The central principle is the use of an activated glucose donor, α-D-glucose-1-phosphate (G1P), as a key intermediate.

Principle of the Two-Enzyme Cascade

The overall process involves the phosphorolytic degradation of starch to generate G1P, followed by the use of this G1P to glycosylate a glucose molecule, forming this compound. The inorganic phosphate (Pi) consumed in the first step is regenerated in the second, acting as a catalytic shuttle for the glucosyl unit.[9]

Two_Enzyme_Cascade cluster_0 Step 1: G1P Synthesis cluster_1 Step 2: this compound Synthesis Starch Starch (α-1,4-glucan)n Enzyme1 α-Glucan Phosphorylase Starch->Enzyme1 G1P α-D-Glucose-1-Phosphate (G1P) Enzyme2 This compound Phosphorylase G1P->Enzyme2 This compound This compound (β-1,4-glucan) ShorterStarch Starch (α-1,4-glucan)n-1 Pi_in Inorganic Phosphate (Pi) Pi_in->Enzyme1 Pi_out Inorganic Phosphate (Pi) Glucose Glucose (Acceptor) Glucose->Enzyme2 Enzyme1->G1P Enzyme1->ShorterStarch Enzyme2->this compound Enzyme2->Pi_out

Caption: The two-step enzymatic cascade for this compound synthesis from starch.

Enzyme 1: α-Glucan Phosphorylase (Starch Phosphorylase, EC 2.4.1.1)
  • Mechanism of Action: α-Glucan phosphorylase catalyzes the reversible transfer of glucosyl units from G1P to the non-reducing end of an α-1,4-D-glucan chain.[10][11] For the synthesis of this compound from starch, the reverse reaction (phosphorolysis) is exploited. The enzyme cleaves the α-1,4-glycosidic bond at the non-reducing end of the starch polymer using inorganic phosphate, releasing the terminal glucose residue as G1P.[12][13]

  • Causality—Driving the Reaction: The phosphorolysis of starch is an equilibrium reaction. To drive the reaction forward and maximize the yield of G1P, a high concentration of inorganic phosphate (e.g., 1 M) is employed in the reaction buffer.[14][15] This mass action effect shifts the thermodynamic equilibrium strongly in favor of G1P production.

  • Enzyme Characteristics: Thermostable α-glucan phosphorylases are particularly attractive for industrial applications as they allow for processes to be run at higher temperatures, which can increase substrate solubility and reduce microbial contamination risk.[13]

Enzyme SourceOptimal Temperature (°C)Optimal pHKey Characteristics
Rabbit Muscle~37°C6.5 - 7.0Commonly used in foundational research studies.[14]
Thermus aquaticus75 - 80°C6.0 - 6.5Thermostable, suitable for high-temperature processes.[13]
Potato~37°C6.0 - 7.0Plant-based source, well-characterized.[10][16]
Enzyme 2: this compound Phosphorylase (CBP, EC 2.4.1.20)
  • Mechanism of Action: this compound phosphorylase, a member of the GH94 glycoside hydrolase family, catalyzes the reversible phosphorolysis of this compound.[17] For synthesis, the reaction is run in the reverse direction. CBP transfers a glucose moiety from the donor substrate, G1P, to an acceptor glucose molecule, forming a β-1,4-glycosidic bond and releasing inorganic phosphate.[16]

  • Causality—Driving the Reaction: This synthetic reaction is also governed by equilibrium. To drive the reaction towards this compound production, the co-product, inorganic phosphate, must be effectively removed from the reaction mixture.[9] This removal is the critical control point for the second stage of the synthesis. A common and effective strategy is to precipitate the phosphate as insoluble magnesium ammonium phosphate under alkaline conditions.[14]

  • Enzyme Characteristics: The selection of CBP is crucial. Enzymes with high synthetic activity and stability are preferred. Some CBPs have been engineered to optimize product yields or even to synthesize cellotriose.[1][5]

Enzyme SourceOptimal Temperature (°C)Optimal pH (Synthesis)Key Characteristics
Cellulomonas uda30 - 40°C~7.0Well-studied for this compound and cellodextrin synthesis.[1][18]
Cellvibrio gilvus~37°C7.0 - 8.0Used in both starch- and sucrose-based synthesis routes.[19]
Clostridium stercorarium60 - 65°C~7.0Thermophilic source, suitable for one-pot reactions at elevated temperatures.[4]

Part 3: Experimental Protocol: A Self-Validating System

This section outlines a robust, multi-step protocol for the synthesis and purification of this compound from starch. Each step is designed with clear process controls and analytical checkpoints.

Overview of the Experimental Workflow

The workflow is a sequential process involving G1P synthesis, a critical phosphate removal step, this compound synthesis, and final product purification and analysis.

Experimental_Workflow A 1. G1P Synthesis Starch + Pi → G1P B 2. Phosphate Removal (Precipitation or Electrodialysis) A->B High G1P Mixture C 3. This compound Synthesis G1P + Glucose → this compound + Pi B->C Phosphate-free G1P D 4. Enzyme Removal (Ultrafiltration) C->D Crude this compound Solution E 5. Final Purification (Crystallization) D->E Enzyme-free Solution F 6. QC Analysis (HPLC) E->F Crystalline this compound

Caption: Step-by-step workflow for the enzymatic synthesis of this compound.

Step 1: Synthesis of Glucose-1-Phosphate (G1P) from Starch
  • Rationale: This step leverages a high phosphate concentration to drive the phosphorolytic cleavage of starch into G1P. Soluble starch is used to ensure a homogenous reaction mixture.

  • Reagents & Materials:

    • Soluble starch

    • α-Glucan phosphorylase (e.g., from rabbit muscle or potato)

    • 1.0 M Potassium phosphate buffer, pH 7.0

    • Thermostated reaction vessel

  • Protocol:

    • Prepare a 2-5% (w/v) solution of soluble starch in deionized water. Heat gently to fully dissolve, then cool to the reaction temperature.

    • Add an equal volume of 2.0 M potassium phosphate buffer (pH 7.0) to the starch solution to achieve a final phosphate concentration of 1.0 M.

    • Equilibrate the mixture to the optimal temperature for the chosen α-glucan phosphorylase (e.g., 37°C).

    • Initiate the reaction by adding α-glucan phosphorylase to a final concentration of 10-20 U/mL.

    • Incubate for 12-24 hours with gentle agitation. A conversion of approximately 40% of the glucose residues in starch to G1P can be expected.[14][15]

    • Process Control: Monitor G1P formation periodically using an appropriate assay or HPLC. The reaction is terminated by heat inactivation of the enzyme (e.g., 95°C for 10 minutes).

Step 2: Intermediate Purification - Phosphate Removal
  • Rationale: This is the most critical control step. The high concentration of phosphate that was necessary for Step 1 is inhibitory to the synthesis reaction in Step 3. Its removal is mandatory to shift the equilibrium towards this compound production.

  • Protocol (Magnesium-Ammonium Precipitation):

    • Cool the reaction mixture from Step 1 to room temperature.

    • Adjust the pH of the solution to ~8.5 using a suitable base (e.g., 5 M NaOH).

    • While stirring, add an equimolar amount (relative to the initial phosphate concentration) of magnesium acetate or magnesium chloride.

    • Slowly add ammonium hydroxide to the mixture. Inorganic phosphate will precipitate as insoluble magnesium ammonium phosphate (struvite).[14]

    • Allow the precipitate to settle, then remove it by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration.

    • Self-Validation: The resulting supernatant should contain the G1P and be substantially free of inorganic phosphate. The phosphate concentration can be verified using a colorimetric assay (e.g., Molybdate Blue method). A successful removal is key for the next step's efficiency. An alternative for larger scales is electrodialysis with an ion-exchange membrane.[14][15]

Step 3: Synthesis of this compound from G1P and Glucose
  • Rationale: With phosphate removed, the this compound phosphorylase can now efficiently use G1P as a glucosyl donor to glycosylate an acceptor glucose molecule. The reaction is performed at a slightly alkaline pH to maintain low solubility of any residual phosphate.[15]

  • Reagents & Materials:

    • Phosphate-free G1P solution (from Step 2)

    • D-Glucose (high purity)

    • This compound phosphorylase (e.g., from Cellvibrio gilvus)

    • Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Protocol:

    • To the G1P solution, add D-glucose as the acceptor substrate. An equimolar ratio of glucose to the estimated G1P concentration is a good starting point.

    • Adjust the pH to the optimal range for the synthetic activity of the CBP, typically pH 7.5-8.0.

    • Equilibrate the solution to the enzyme's optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding this compound phosphorylase to a final concentration of 20-40 U/mL.

    • Incubate for 8-16 hours. During this time, G1P and glucose will be converted into this compound. Yields of over 85% conversion from G1P can be achieved.[14]

    • Terminate the reaction by heat inactivation (95°C for 10 minutes).

Step 4: Product Purification and Characterization
  • Rationale: The final steps involve removing the biocatalyst and isolating the pure this compound product, followed by analytical verification of purity and yield.

  • Protocols:

    • Enzyme Removal: Centrifuge the final reaction mixture to pellet the heat-inactivated enzyme. For a more complete removal, pass the supernatant through an ultrafiltration membrane with a low molecular weight cutoff (e.g., 10 kDa).[19]

    • Purification: The clarified solution can be concentrated by rotary evaporation. Pure this compound can then be obtained by crystallization, typically from an ethanol/water mixture.[19]

    • Quantification and Purity Analysis (QC):

      • Technique: High-Performance Liquid Chromatography (HPLC) is the gold standard for analysis.[20]

      • System: An isocratic HPLC system equipped with a refractive index (RI) detector.[21]

      • Column: A carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column (e.g., Hi-Plex Ca).[21]

      • Mobile Phase: Typically, a mixture of acetonitrile and water (e.g., 75:25 v/v) for amino columns, or simply ultrapure water for ligand-exchange columns.

      • Procedure: Prepare standard curves for glucose and this compound. Analyze the final product to determine its purity and quantify the concentration, allowing for an accurate calculation of the overall process yield.[22]

Part 4: Process Optimization and Advanced Strategies

Key Optimization Parameters

Achieving industrial viability requires careful optimization. Key parameters include the initial starch concentration, the ratio of α-glucan phosphorylase to this compound phosphorylase, and the efficiency of the intermediate phosphate removal step.[23][24] Temperature and pH must be co-optimized to ensure the stability and activity of both enzymes.

Whole-Cell Biocatalysis

A significant advancement in this field is the use of whole-cell biocatalysts.[25] By co-expressing both the phosphorylase enzymes within a single microbial host like E. coli or Pichia pastoris, several advantages are realized:

  • Cost Reduction: Eliminates the need for separate enzyme purification.[4]

  • Reusability: The whole cells can be easily recovered and reused for multiple batches.[6]

  • Enhanced Stability: Enzymes can exhibit greater stability within the cellular environment. This approach has been successfully used to produce this compound from sucrose and is a highly promising strategy for starch-based synthesis as well.[4][26]

Part 5: Conclusion and Future Outlook

The enzymatic synthesis of this compound from starch via a two-step phosphorylase cascade represents a powerful and precise alternative to traditional cellulose hydrolysis. The process is defined by its specificity, mild reaction conditions, and the potential for high-purity products. The critical control point, as detailed in this guide, is the management of the inorganic phosphate concentration to direct the equilibrium of the two reversible reactions.

Future progress in this area will likely focus on the discovery and engineering of more robust and efficient phosphorylases with enhanced thermostability and synthetic activity.[1][3] Furthermore, the refinement of one-pot reaction systems and the scale-up of whole-cell biocatalytic processes will be instrumental in making this elegant synthetic route an industrially mainstream method for producing high-value this compound for the growing functional food and pharmaceutical markets.

References

Cellobiose as a Reducing Sugar: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, holds a significant position in carbohydrate chemistry and its applications in biotechnology, food science, and pharmaceutical research.[1][2] Its classification as a reducing sugar is fundamental to its chemical behavior and biological function.[3] This technical guide provides an in-depth exploration of the structural and chemical basis for this compound's reducing properties. We will delve into the critical role of the hemiacetal group, outlining the mechanism of redox reactions that are central to its identification and quantification. Furthermore, this guide will present detailed, field-proven methodologies for both qualitative and quantitative analysis of this compound's reducing capacity, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for their work.

Introduction: The Significance of this compound

This compound is a disaccharide composed of two β-D-glucose molecules linked by a β(1→4) glycosidic bond.[3] It is the primary repeating unit of cellulose, the most abundant organic polymer on Earth.[4] As an intermediate in the enzymatic degradation of cellulose, this compound is a key substrate in biofuel production and other biotechnological processes.[1][5] Its role as a reducing sugar is not merely a chemical curiosity; it underpins its biological functions and its utility in various scientific applications.[6][7][8] For instance, the reducing nature of this compound is exploited in diagnostic tests for conditions like Crohn's disease and in the study of carbohydrate metabolism.[3][9] In the context of drug development, understanding the reactivity of sugars like this compound is crucial for designing and synthesizing carbohydrate-based therapeutics and for assessing their stability and interactions within biological systems.[1]

The Chemical Foundation of a Reducing Sugar

The defining characteristic of a reducing sugar is its ability to act as a reducing agent, meaning it can donate electrons to another chemical species in a redox reaction.[10][11] This capacity stems from the presence of a free aldehyde or ketone group.[6][8] In the case of cyclic monosaccharides and many disaccharides, this functionality exists in equilibrium with a cyclic hemiacetal or hemiketal form.[12]

The Hemiacetal Group: The Key to Reducibility

This compound is classified as a reducing sugar because one of its glucose units possesses a free hemiacetal group.[9][13][14] This hemiacetal is formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5 of a glucose molecule. In aqueous solution, the cyclic hemiacetal can open to expose the free aldehyde group.[15] It is this aldehyde group that is readily oxidized, allowing this compound to reduce other substances.[10][12]

The other glucose unit in this compound is involved in the β(1→4) glycosidic bond via its C1 hydroxyl group, forming a full acetal. This acetal is stable and does not open to form an aldehyde group. Therefore, only the glucose residue with the free anomeric carbon (C1) contributes to the reducing properties of this compound.[16][17]

G cluster_this compound This compound Structure This compound hemiacetal Reducing End (Free Hemiacetal) acetal Non-Reducing End (Acetal)

Caption: Chemical structure of this compound highlighting the reducing and non-reducing ends.

Qualitative Determination of Reducing Sugars

Several classic chemical tests provide a rapid, qualitative assessment of the presence of reducing sugars like this compound. These tests are based on the reduction of metal ions, which results in a visible color change.

Benedict's Test

Benedict's test is a widely used method to detect reducing sugars.[18] The reagent consists of copper(II) sulfate, sodium carbonate, and sodium citrate.[19][20] In the presence of a reducing sugar and upon heating, the copper(II) ions (Cu²⁺) are reduced to copper(I) ions (Cu⁺), which then form an insoluble brick-red precipitate of copper(I) oxide (Cu₂O).[19][21] The color of the precipitate can give a semi-quantitative indication of the concentration of the reducing sugar.[18][21]

Experimental Protocol: Benedict's Test
  • Add 1 mL of the sample solution to a clean test tube.

  • Add 2 mL of Benedict's reagent to the test tube.[18]

  • Heat the mixture in a boiling water bath for 3-5 minutes.[18]

  • Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar.[19][21]

Fehling's Test

Fehling's test is another common method that relies on the reduction of copper(II) ions.[22][23] Fehling's solution is prepared by mixing two separate solutions immediately before use: Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous potassium sodium tartrate and sodium hydroxide).[23][24] In the presence of a reducing sugar, the deep blue solution forms a red precipitate of copper(I) oxide.[22][25]

Experimental Protocol: Fehling's Test
  • Mix equal volumes of Fehling's solution A and Fehling's solution B in a test tube.

  • Add a few drops of the sample solution to the mixture.

  • Heat the test tube in a water bath.[24]

  • A positive test is indicated by the formation of a reddish-brown precipitate.[22]

Tollens' Test (Silver Mirror Test)

Tollens' test is a sensitive method used to distinguish aldehydes from ketones, and thus can detect reducing sugars.[26][27] Tollens' reagent is a solution of silver nitrate and ammonia.[28] Reducing sugars reduce the silver ions (Ag⁺) in the reagent to metallic silver (Ag), which deposits on the inner surface of the test tube, forming a characteristic silver mirror.[26][29]

Experimental Protocol: Tollens' Test
  • To a clean test tube, add 2 mL of Tollens' reagent.

  • Add a few drops of the sample solution.

  • Gently warm the test tube in a water bath. Caution: Do not heat strongly.

  • The formation of a silver mirror on the inside of the test tube indicates a positive result.[26]

Quantitative Determination of Reducing Sugars

For more precise measurements of reducing sugar concentrations, quantitative methods are employed. The 3,5-dinitrosalicylic acid (DNS) method is a widely used spectrophotometric assay.

The DNS (3,5-Dinitrosalicylic Acid) Method

The DNS method is based on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in an alkaline solution upon heating.[30][31] This reaction results in a color change from yellow to reddish-brown, and the intensity of the color, measured by absorbance at 540 nm, is directly proportional to the concentration of the reducing sugar.[30][32]

Experimental Protocol: DNS Method
  • Preparation of DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Separately, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water. Mix the two solutions and bring the final volume to 100 mL with distilled water.[33]

  • Standard Curve Preparation: Prepare a series of standard solutions of a known reducing sugar (e.g., glucose) at different concentrations.

  • Reaction: To 1 mL of each standard and the unknown sample in separate test tubes, add 1 mL of DNS reagent.[32]

  • Incubation: Heat the tubes in a boiling water bath for 5-15 minutes.[32][33]

  • Cooling and Dilution: Cool the tubes to room temperature and add 8 mL of distilled water to each tube.

  • Spectrophotometry: Measure the absorbance of each solution at 540 nm using a spectrophotometer, with a blank containing only water and DNS reagent.[32]

  • Quantification: Plot a standard curve of absorbance versus concentration for the standard solutions. Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.[30]

Caption: Workflow for the quantitative determination of reducing sugars using the DNS method.

Data Presentation
TestReagent CompositionPositive Result
Benedict's Test Copper(II) sulfate, sodium carbonate, sodium citrate[19][20]Green, yellow, orange, or brick-red precipitate[19][21]
Fehling's Test Fehling's A: Copper(II) sulfate; Fehling's B: Potassium sodium tartrate, NaOH[23][24]Reddish-brown precipitate[22]
Tollens' Test Silver nitrate, ammonia[28]Silver mirror formation[26]
DNS Assay 3,5-dinitrosalicylic acid, NaOH, sodium potassium tartrate[33]Reddish-brown color change, quantified by absorbance at 540 nm[32]

Applications in Research and Drug Development

The reducing nature of this compound is of significant interest in various research and development fields:

  • Biotechnology: The quantification of reducing sugars is essential for monitoring the efficiency of enzymatic hydrolysis of cellulosic biomass for biofuel production.[34]

  • Food Science: The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is crucial for the development of flavor and color in many food products.[10][11]

  • Pharmaceutical Sciences: this compound can be used as a carbohydrate indicator for assessing intestinal permeability in conditions like Crohn's disease.[9] Furthermore, understanding the reactivity of the reducing end is vital for the chemical modification and development of carbohydrate-based drugs.[1] Recent studies have also explored the potential of this compound as a prebiotic to modulate gut microbiota and have shown its protective effects in models of colitis.[4]

Conclusion

This compound's classification as a reducing sugar is a direct consequence of the presence of a free hemiacetal group in one of its glucose units. This structural feature enables it to participate in redox reactions, a property that is fundamental to its identification and quantification through established chemical tests like Benedict's, Fehling's, and Tollens' tests, as well as the quantitative DNS assay. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is paramount for advancing research in fields ranging from biotechnology to medicine. The ability to accurately characterize and quantify reducing sugars like this compound is a critical skill for harnessing their potential in various scientific and industrial applications.

References

A Technical Guide to the Theoretical Modeling of Cellobiose Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the theoretical modeling of cellobiose, the fundamental repeating unit of cellulose.[1][2] For researchers, scientists, and professionals in drug development, a nuanced understanding of the conformational dynamics and energetic landscape of this disaccharide is crucial for applications ranging from biofuel development to the design of carbohydrate-targeting therapeutics. This guide is structured to follow the logical progression of scientific investigation, moving from foundational quantum mechanical principles to large-scale molecular simulations and essential experimental validation.

The Imperative of this compound Modeling: A Structural Linchpin

This compound, consisting of two β(1→4) linked D-glucose units, is the primary structural motif of cellulose.[2][3] Its remarkable conformational flexibility, primarily dictated by the glycosidic linkage, governs the macroscopic properties of cellulose and its interactions with enzymes and other biomolecules.[4] Therefore, a precise, atomic-level understanding of its three-dimensional structure and dynamic behavior is a critical prerequisite for rationally engineering its interactions.

Foundational Quantum Mechanical Approaches: Ab Initio and Density Functional Theory (DFT)

To accurately capture the intrinsic electronic and geometric properties of this compound, quantum mechanical (QM) methods are the starting point. These ab initio and Density Functional Theory (DFT) approaches provide a fundamental understanding of the molecule's behavior without reliance on empirical parameters.

The Rationale for Quantum Mechanical Calculations

QM methods are indispensable for elucidating the nuanced details of this compound's structure. They enable the precise calculation of conformational energies, the characterization of intramolecular hydrogen bonds, and the mapping of the potential energy surface (PES) as a function of the glycosidic torsion angles (φ and ψ).[5][6][7][8][9][10] This high level of accuracy is essential for benchmarking and parameterizing the more computationally efficient classical force fields used in molecular dynamics simulations.[11]

Protocol for DFT-Based Conformational Analysis
  • Initial Structure Generation: Begin with a starting geometry of this compound, often derived from existing crystallographic data.

  • Software Selection: Employ a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method and Basis Set Selection: A common and effective choice for balancing accuracy and computational expense is the B3LYP functional with a 6-31G(d) basis set.[12] For enhanced accuracy, particularly in describing non-covalent interactions, functionals like M06-2X or ωB97X-D are recommended.[13]

  • Geometry Optimization: Perform a full geometry optimization to locate a local minimum on the potential energy surface, ensuring all atomic forces are negligible.

  • Potential Energy Surface Scanning: To systematically explore the conformational landscape, conduct a relaxed scan of the glycosidic torsion angles, φ (O5-C1-O4'-C4') and ψ (C1-O4'-C4'-C5'). This involves incrementally varying these angles and re-optimizing the remaining molecular geometry at each step.

  • Data Analysis and Visualization: The resulting energy values for each (φ, ψ) pair are used to construct a Ramachandran-like plot for this compound.[14][15] This plot visually delineates the low-energy, and therefore conformationally preferred, regions.[15][16]

Scaling to Complexity: Classical Force Fields and Molecular Dynamics

While QM methods offer high fidelity, their computational cost restricts their application to relatively small systems and short timescales. To investigate the dynamics of this compound in a solvated environment or its interactions with larger biological molecules, classical molecular mechanics (MM) force fields and molecular dynamics (MD) simulations are the tools of choice.[17][18]

The Critical Role of Accurate Force Fields

The predictive power of MD simulations is fundamentally dependent on the quality of the force field.[19] For carbohydrates, several specialized force fields have been developed, including GLYCAM, CHARMM, and GROMOS.[19][20][21][22] The GLYCAM force field, for instance, has been extensively parameterized and validated for its ability to accurately reproduce the conformational behavior of glycosidic linkages.[11] The selection of an appropriate force field is a critical decision that must be aligned with the specific scientific question being addressed.[21][23]

A Step-by-Step Workflow for Molecular Dynamics Simulation of this compound in Solution

The following workflow outlines a standard protocol for conducting an MD simulation to probe the behavior of this compound in an aqueous environment.[24]

MD_Simulation_Workflow A 1. System Preparation: - Load initial this compound coordinates (e.g., from QM optimization). - Solvate in a periodic water box (e.g., TIP3P water model). - Add counter-ions to achieve charge neutrality. B 2. Energy Minimization: - Perform steepest descent and conjugate gradient minimization to relax the system and remove steric clashes. A->B C 3. System Equilibration: - NVT (isothermal-isochoric) ensemble: Gradually heat the system to the target temperature. - NPT (isothermal-isobaric) ensemble: Equilibrate the system at the target temperature and pressure to achieve the correct density. B->C D 4. Production Simulation: - Run the simulation for the desired length of time (nanoseconds to microseconds) to generate a trajectory. C->D E 5. Trajectory Analysis: - Analyze the trajectory to extract data on conformational transitions, hydrogen bonding dynamics, and interactions with the solvent. D->E

Caption: A generalized workflow for performing a molecular dynamics simulation of this compound.

Overcoming Sampling Limitations: Enhanced Sampling Techniques

A significant hurdle in the simulation of flexible molecules like this compound is the risk of simulations becoming trapped in local energy minima, leading to incomplete sampling of the conformational space. Enhanced sampling methods are designed to overcome these barriers and provide a more comprehensive exploration of the molecular landscape.[25][26][27][28][29]

The Necessity of Advanced Sampling Protocols

Techniques such as Metadynamics and Replica Exchange Molecular Dynamics (REMD) are powerful tools for accelerating conformational sampling.[28][29] Metadynamics introduces a history-dependent biasing potential that discourages the system from revisiting previously explored conformations, thereby promoting the exploration of new regions of the potential energy surface.[29] REMD involves running multiple simulations of the system at different temperatures, with exchanges between replicas allowing the system to more easily overcome energy barriers at higher temperatures.[25][26][27][28]

Grounding in Reality: Experimental Validation of Theoretical Models

Theoretical models, regardless of their sophistication, must be rigorously validated against experimental data to ensure their scientific integrity and predictive accuracy.

The Pillars of Validation: X-ray Crystallography and NMR Spectroscopy
  • X-ray Crystallography: Provides high-resolution, solid-state structures of this compound. These experimentally determined structures are invaluable for benchmarking the ability of computational methods to accurately reproduce key geometric parameters such as bond lengths, bond angles, and intramolecular hydrogen bonding patterns.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers a wealth of information regarding the solution-state structure and dynamics of this compound.[30] Key NMR parameters used for validation include Nuclear Overhauser Effects (NOEs), which provide through-space distance information, and J-couplings, which are sensitive to dihedral angles.[31]

A Self-Validating Ecosystem: The Synergy of Theory and Experiment

The most robust scientific approach involves creating a feedback loop between theoretical modeling and experimental observation. For instance, an ensemble of this compound conformations can be generated from an MD simulation. From this ensemble, theoretical NMR parameters can be calculated and compared directly with experimental spectra.[32] Any discrepancies can then be used to refine the force field or simulation parameters, leading to a more accurate and reliable model.

Validation_Feedback_Loop A Theoretical Modeling (MD, QM) B Generation of Conformational Ensemble A->B C Back-calculation of Observable Properties (e.g., NMR) B->C E Model Refinement (Force Field/Protocol Adjustment) C->E Comparison & Discrepancy Analysis D Experimental Data Acquisition (NMR, X-ray) D->E E->A Iterative Feedback

Caption: An iterative feedback loop for the validation and refinement of theoretical models.

Summary of Key Quantitative Data

ParameterDFT (B3LYP/6-31G(d))MD (GLYCAM06)Experimental (NMR in Solution)
Glycosidic φ Angle (°) -85 to -65-80 to -60~ -75
Glycosidic ψ Angle (°) 75 to 9580 to 100~ 90
Primary Intramolecular H-bond O3-H···O5'O3-H···O5'Inferred from NOE data

Note: The values presented in this table are representative and may vary depending on the specific computational methodology and experimental conditions.

Conclusion: A Holistic and Integrative Approach

The theoretical modeling of this compound is a multifaceted challenge that necessitates a thoughtful integration of quantum mechanics, classical simulations, and rigorous experimental validation. By leveraging the strengths of each of these approaches within a cohesive and self-validating framework, researchers can develop a deep and predictive understanding of this fundamentally important biomolecule. This knowledge is not merely of academic interest; it forms the bedrock for innovation in diverse fields, including sustainable energy, materials science, and the development of novel therapeutics.

References

Methodological & Application

cellobiose as a substrate for cellulase kinetics studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Cellobiose as a Substrate for Cellulase Kinetics Studies: Rationale, Protocol, and Data Analysis

Abstract

The enzymatic degradation of cellulose is a cornerstone of biofuel production, bioremediation, and various industrial processes. Understanding the kinetic behavior of cellulases, the enzymes responsible for this breakdown, is critical for optimizing these applications. While insoluble cellulose is the natural substrate, its heterogeneity poses significant challenges for classical kinetic analysis. This compound, the primary product of cellobiohydrolase activity and the repeating unit of cellulose, serves as a valuable soluble substrate for dissecting cellulase kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for cellulase kinetic studies. It delves into the scientific rationale, addresses the critical challenge of product inhibition, and presents a detailed, self-validating protocol using the dinitrosalicylic acid (DNS) method, complete with data analysis and expert insights.

Scientific Background & Rationale

The Synergistic Cellulase System

The complete enzymatic hydrolysis of crystalline cellulose is not the work of a single enzyme but a synergistic cocktail of at least three types of cellulases[1][2][3]:

  • Endoglucanases (EGs): These enzymes randomly cleave internal β-1,4-glycosidic bonds within the amorphous regions of cellulose, creating new chain ends.

  • Exoglucanases or Cellobiohydrolases (CBHs): These processive enzymes act on the reducing or non-reducing ends of the cellulose chains, cleaving off this compound units.[1][4]

  • β-Glucosidases (BGLs): These enzymes complete the process by hydrolyzing this compound into two molecules of glucose.[1]

Why Use this compound as a Substrate?

While cellulases act on insoluble cellulose in nature, using a soluble, well-defined substrate is often necessary for reproducible and interpretable kinetic studies. This compound is a logical choice, particularly for studying the activity of β-glucosidases, for which it is the direct substrate. It can also be used to probe the kinetics of certain endoglucanases and the transglycosylation activity of some cellulases.[5] Its primary advantage is eliminating the physical complexities associated with a solid substrate, such as surface area limitations and enzyme adsorption phenomena, allowing for the application of classical Michaelis-Menten kinetics.[6][7]

The Critical Challenge: Product Inhibition

A crucial aspect of cellulase kinetics is product inhibition, where the products of the reaction bind to the enzyme and reduce its activity. This compound is a potent inhibitor of CBH activity.[4][8][9] This inhibition occurs as this compound, the main product, accumulates and binds to the active site or a nearby product-binding site of the enzyme, creating a steric hindrance that prevents further cellulose chains from being processed.[8][10][11] When using this compound as the substrate for β-glucosidase, the product, glucose, can also be inhibitory.[12][13] It is therefore essential to measure the initial reaction velocity before product concentration becomes significant enough to interfere with the results.

Assay Design and Method Selection

The hydrolysis of this compound results in the formation of glucose. The progress of this reaction can be monitored by quantifying the disappearance of the substrate (this compound) or the appearance of the product (glucose).

Quantifying Product Formation: The DNS Assay

A widely used method for determining cellulase activity is the 3,5-dinitrosalicylic acid (DNS) assay.[14] This colorimetric method quantifies the total reducing sugars in a sample.

  • Principle: In an alkaline solution and upon heating, the free carbonyl group of reducing sugars (like glucose and this compound) reduces the yellow-colored DNS to the orange-red 3-amino-5-nitrosalicylic acid.[14][15] The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of reducing sugars.

  • Application: When this compound is the substrate, one molecule is hydrolyzed into two molecules of glucose. Since both this compound and glucose are reducing sugars, the DNS assay measures the total reducing power. The increase in absorbance is directly correlated to the amount of this compound hydrolyzed. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute under the specified assay conditions.[14]

Advanced Detection Methods

For more precise or real-time analysis, other methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC allows for the direct separation and quantification of both this compound and glucose, providing a highly accurate measure of substrate consumption and product formation.[16]

  • Coupled Enzyme Assays: The reaction can be coupled with glucose-specific enzymes (like glucose oxidase) to specifically measure glucose formation.[17]

  • Amperometric Biosensors: Specialized biosensors can provide real-time measurements of this compound and glucose concentrations, which is particularly useful for studying pre-steady-state kinetics.[18][19][20]

This protocol will focus on the DNS method due to its accessibility, simplicity, and widespread use.

Detailed Protocol: Cellulase Kinetics using this compound and DNS Assay

This protocol is designed to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for an enzyme acting on this compound.

Materials and Reagents
ComponentPreparation and Notes
This compound Stock Solution Prepare a 50 mM stock solution in 0.05 M Citrate Buffer (pH 4.8). For example, dissolve 0.855 g of this compound (MW = 342.3 g/mol ) in 50 mL of buffer. Prepare fresh or store frozen in aliquots.
Enzyme Solution Prepare a stock solution of the cellulase or β-glucosidase in cold citrate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
0.05 M Citrate Buffer (pH 4.8) Prepare a 1 M stock by dissolving 210 g of Citric Acid Monohydrate in ~800 mL of distilled water, adjusting the pH to 4.5 with concentrated NaOH, and bringing the final volume to 1 L. Dilute this stock 1:20 and adjust the final pH to 4.8. This pH is optimal for many fungal cellulases, such as those from Trichoderma reesei.[17][21]
DNS Reagent Caution: Handle with care, wear appropriate PPE. Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 19.8 g of NaOH in ~1400 mL of distilled water. Gradually add 306 g of Sodium Potassium Tartrate, 7.6 mL of melted Phenol, and 8.3 g of Sodium Metabisulfite. Mix until fully dissolved and bring the final volume to 2 L with distilled water. Store in a dark, airtight bottle at room temperature.[22]
Glucose Standard Stock Prepare a 10 mg/mL stock solution of anhydrous glucose in distilled water.
Equipment Spectrophotometer (540 nm), water baths (e.g., 50°C and 100°C), vortex mixer, micropipettes, test tubes.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Kinetic Assay cluster_analysis 3. Analysis prep_reagents Prepare Buffers, Substrate, DNS setup Set up reactions: Buffer + Substrate (Varying Concentrations) prep_reagents->setup prep_std Prepare Glucose Standard Dilutions calculate Calculate Velocity (v₀) using Standard Curve prep_std->calculate prep_enzyme Prepare Enzyme Dilutions start_rxn Add Enzyme to start reaction. Start timer. prep_enzyme->start_rxn preincubate Pre-incubate tubes at 50°C setup->preincubate preincubate->start_rxn incubate Incubate for fixed time (e.g., 10-30 min) start_rxn->incubate stop_rxn Stop reaction by adding DNS Reagent incubate->stop_rxn boil Boil for 5 min for color development stop_rxn->boil cool Cool to Room Temp. boil->cool measure Read Absorbance at 540 nm cool->measure measure->calculate plot Plot v₀ vs. [S] (Michaelis-Menten) calculate->plot

Caption: Experimental workflow for the cellulase kinetic assay using this compound and the DNS method.

Step-by-Step Protocol

Part A: Glucose Standard Curve

  • Prepare a series of glucose dilutions (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) from the 10 mg/mL stock using citrate buffer.

  • In a set of labeled test tubes, add 0.5 mL of each glucose standard dilution.

  • Add 0.5 mL of citrate buffer to each tube to bring the total volume to 1.0 mL.

  • Add 1.5 mL of DNS reagent to each tube and vortex.

  • Boil all tubes for exactly 5 minutes in a vigorously boiling water bath.[21]

  • Cool the tubes rapidly in a cold water bath to room temperature.

  • Add 8.5 mL of distilled water to each tube and mix well.

  • Measure the absorbance at 540 nm against the "0 mg/mL" tube as the blank.

  • Plot Absorbance at 540 nm vs. Amount of Glucose (mg). Perform a linear regression to get the equation of the line (y = mx + c).

Part B: Kinetic Assay

  • Reaction Setup: Prepare a series of test tubes with varying concentrations of this compound. For a final reaction volume of 1.0 mL, you can set up the tubes as follows (example for a Kₘ in the low mM range):

TubeThis compound Stock (50 mM)Citrate Buffer (0.05 M)Final [this compound] (mM)
120 µL880 µL1.0
240 µL860 µL2.0
380 µL820 µL4.0
4160 µL740 µL8.0
5240 µL660 µL12.0
6320 µL580 µL16.0
7400 µL500 µL20.0
8500 µL400 µL25.0
  • Controls: Prepare two essential controls for each substrate concentration:

    • Enzyme Blank: 0.9 mL of buffer + 0.1 mL of enzyme solution (added after the DNS reagent).

    • Substrate Blank: 1.0 mL of the corresponding substrate dilution (no enzyme).[21]

  • Pre-incubation: Place all tubes (including controls) in a 50°C water bath for 5 minutes to equilibrate.

  • Initiate Reaction: To each tube (except the blanks), add 0.1 mL of the appropriately diluted enzyme solution. Mix quickly and start the timer.

  • Incubation: Incubate the reactions at 50°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation, which must be determined in preliminary experiments.

  • Stop Reaction: At the end of the incubation period, stop the reaction by adding 1.5 mL of DNS reagent to each tube and vortexing immediately. For the enzyme blanks, add the DNS reagent before adding the enzyme.

  • Color Development and Measurement: Process all tubes (samples and controls) as described in steps 5-8 of the "Glucose Standard Curve" protocol.

Data Analysis and Interpretation

Calculating Initial Velocity (v₀)
  • Correct Absorbance: For each sample, calculate the corrected absorbance: Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Enzyme Blank) - (Absorbance of Substrate Blank)

  • Determine Glucose Produced: Use the equation from your glucose standard curve (y = mx + c) to calculate the amount of glucose (in mg) produced in each reaction.

  • Calculate Velocity (v₀): Convert the amount of product to a rate. v₀ (µmol/min) = [ (mg Glucose / MW of Glucose) * 1000 ] / Incubation Time (min) (Where MW of Glucose is ~180.16 g/mol )

Michaelis-Menten Kinetics

The relationship between the initial velocity (v₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Vₘₐₓ: The maximum reaction velocity when the enzyme is saturated with the substrate.

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate (a lower Kₘ suggests higher affinity).[23]

Plotting and Parameter Determination
  • Create a Table: Organize your data with substrate concentration [S] and the corresponding initial velocity (v₀).

[this compound] (mM)Corrected Absorbance (540 nm)Glucose Produced (µmol)Initial Velocity, v₀ (µmol/min)
1.00.150.0420.0028
2.00.280.0780.0052
4.00.450.1250.0083
8.00.650.1800.0120
12.00.780.2160.0144
16.00.850.2360.0157
20.00.900.2500.0167
25.00.920.2550.0170

Note: Data are for illustrative purposes only.

  • Plot the Data: Plot v₀ (y-axis) against [S] (x-axis).

  • Determine Kₘ and Vₘₐₓ: The most accurate method is to use a non-linear regression software (e.g., R, GraphPad Prism, Origin) to fit the data directly to the Michaelis-Menten equation.[23] While traditional linearizations like the Lineweaver-Burk plot (1/v₀ vs 1/[S]) can be used for visualization, they can distort experimental error and are less reliable for parameter estimation than non-linear fitting.[24]

The Enzymatic Reaction Pathway

G Cellulose Cellulose (Insoluble Substrate) This compound This compound (Soluble Intermediate) Cellulose->this compound Endoglucanase & Cellobiohydrolase Glucose Glucose (Final Product) This compound->Glucose β-Glucosidase

References

Application Notes & Protocols: The Strategic Use of Cellobiose in Microbial Fermentation Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Glucose - The Case for Cellobiose

In the landscape of microbial fermentation, glucose has long been the reigning monarch of carbon sources due to its universal acceptance by a vast array of microorganisms and its central role in glycolysis. However, the reliance on glucose, particularly in the context of sustainable bioprocessing and advanced metabolic engineering, presents significant limitations. Enter this compound, a disaccharide that is emerging as a strategic alternative with compelling advantages for researchers and drug development professionals.

This compound is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.[1][2] It is the primary repeating unit of cellulose, the most abundant organic polymer on Earth. Consequently, this compound is a major product of the enzymatic or acidic hydrolysis of cellulosic biomass, such as agricultural waste and forestry residues.[1][2][3] Its use in fermentation media is not merely a substitution for glucose but a deliberate choice to enhance process efficiency, yields, and economic viability, especially in the production of second-generation biofuels and biochemicals.[3][4]

The key advantages of utilizing this compound include:

  • Mitigation of Carbon Catabolite Repression (CCR): Many microorganisms, when presented with glucose, will repress the genes required to metabolize other, more complex sugars. By using this compound, which is taken up and processed differently, it is possible to bypass the stringent CCR triggered by high glucose concentrations, allowing for more efficient co-fermentation of mixed sugars derived from biomass.[5][6]

  • Enhanced Efficiency in Simultaneous Saccharification and Fermentation (SSF): In SSF processes, enzymatic hydrolysis of cellulose occurs concurrently with fermentation. A common bottleneck is the accumulation of this compound, which causes feedback inhibition of cellulase enzymes.[7] By engineering a microbe to consume this compound directly, this inhibition is relieved, leading to more efficient cellulose degradation and higher product yields.[8]

  • Potential for Improved Bioenergetics: As will be discussed, the intracellular phosphorolytic pathway for this compound metabolism conserves ATP compared to the standard hydrolysis of two glucose molecules, potentially redirecting cellular energy toward growth and product formation.[9][10][11]

  • Reduced Osmotic Stress: For a given mass concentration, the molar concentration of this compound is roughly half that of glucose, resulting in lower osmotic pressure in the fermentation medium, which can be beneficial for cell viability and productivity at high substrate loadings.

This guide provides a comprehensive overview of the metabolic pathways for this compound utilization, detailed protocols for media preparation, and a specific application workflow for ethanol fermentation, designed to equip scientists with the knowledge to effectively integrate this compound into their research.

Microbial Metabolism of this compound: Two Paths to Glycolysis

While many bacteria and fungi can naturally metabolize this compound, key industrial workhorses like Saccharomyces cerevisiae (baker's yeast) cannot.[7][12] Therefore, metabolic engineering is often required to bestow this capability. After being transported into the cell via a specific cellodextrin transporter (CDT), this compound can be cleaved by one of two primary intracellular pathways.[7][8]

  • The Hydrolytic Pathway: An intracellular β-glucosidase (BGL) hydrolyzes one molecule of this compound into two molecules of D-glucose.[5][7][11] These glucose molecules are then phosphorylated at the expense of two ATP molecules to enter the glycolytic pathway. This is the most commonly engineered pathway in yeast.

  • The Phosphorolytic Pathway: this compound phosphorylase (CBP) cleaves this compound using inorganic phosphate (Pi) to yield one molecule of D-glucose and one molecule of glucose-1-phosphate (G1P).[10][11] The G1P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucomutase. This pathway is energetically more favorable as it saves one molecule of ATP per molecule of this compound processed, since G1P bypasses the initial ATP-dependent hexokinase step of glycolysis.[10][11]

Cellobiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cellobiose_out This compound Cellobiose_in This compound Cellobiose_out->Cellobiose_in Cellodextrin Transporter (CDT) BGL β-Glucosidase (BGL) Cellobiose_in->BGL CBP This compound Phosphorylase (CBP) Cellobiose_in->CBP Glucose Glucose (x2) BGL->Glucose Glucose_CBP Glucose CBP->Glucose_CBP G1P Glucose-1-Phosphate CBP->G1P Glycolysis Glycolysis Glucose->Glycolysis - 2 ATP Glucose_CBP->Glycolysis - 1 ATP PGM Phospho- glucomutase G1P->PGM G6P Glucose-6-Phosphate PGM->G6P G6P->Glycolysis Pi Pi Pi->CBP Fermentation_Workflow cluster_analysis 5. Sample Analysis prep 1. Inoculum Preparation run 3. Fermentation Run (38°C, pH 5.5) prep->run setup 2. Fermenter Setup & Sterilization setup->run sample 4. Aseptic Sampling (Time-course) run->sample 0-72h od Cell Growth (OD₆₀₀) sample->od hplc_prep Centrifuge & Filter Supernatant sample->hplc_prep data 6. Data Interpretation (Yield, Rate, Titer) od->data hplc Metabolite Quantification (HPLC) hplc_prep->hplc hplc->data

References

Application Notes & Protocols: Real-Time Cellobiose Monitoring with Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Real-Time Cellobiose Detection

The efficient enzymatic hydrolysis of lignocellulosic biomass is a cornerstone of second-generation biofuel production. This complex process involves the synergistic action of various cellulolytic enzymes that break down cellulose into fermentable sugars. This compound, a disaccharide, is a key intermediate in this process. Its real-time monitoring is crucial for optimizing enzyme cocktails, understanding reaction kinetics, and preventing product inhibition, which can significantly hinder the overall efficiency of biofuel production.[1][2][3] Traditional methods for quantifying this compound, such as high-performance liquid chromatography (HPLC), are often time-consuming, require extensive sample preparation, and do not allow for continuous, in-situ measurements.[1][4] Electrochemical biosensors offer a powerful alternative, providing high specificity, rapid response times, and the capability for continuous monitoring in complex matrices like biomass slurries.[1][4]

This guide provides a comprehensive overview of the principles, fabrication, and application of electrochemical biosensors for real-time this compound detection, with a focus on systems utilizing the enzyme this compound dehydrogenase (CDH).

Principle of Operation: Harnessing this compound Dehydrogenase

The heart of the this compound biosensor is the enzyme this compound Dehydrogenase (CDH). CDH is an extracellular fungal enzyme that catalyzes the oxidation of this compound to cellobiono-1,5-lactone.[5] This enzyme possesses a unique two-domain structure: a catalytic dehydrogenase domain containing a flavin adenine dinucleotide (FAD) cofactor and a cytochrome domain with a heme b cofactor.[6][7] This structure allows for efficient electron transfer, making CDH an ideal candidate for electrochemical biosensing.

The fundamental principle of the biosensor lies in the electrochemical detection of the electrons generated during the enzymatic oxidation of this compound. This can be achieved through two primary mechanisms:

  • Mediated Electron Transfer (MET): In this approach, a redox mediator shuttles electrons from the reduced FAD cofactor of CDH to the electrode surface.[4][8] Osmium-based redox polymers are particularly effective mediators as they can "wire" the enzyme to the electrode and operate at potentials that minimize interference from oxygen, a significant advantage for real-world applications.[1][2][3][4]

  • Direct Electron Transfer (DET): Some CDH variants can directly transfer electrons from their heme cofactor to the electrode surface without the need for a mediator.[6][8][9] This simplifies the biosensor design and can lead to a more direct correlation between the measured current and the analyte concentration.

The resulting current is directly proportional to the concentration of this compound in the sample, allowing for real-time quantitative analysis.

Signaling Pathway Diagram

cluster_Enzyme This compound Dehydrogenase (CDH) cluster_Electrode Electrode Surface FAD FAD FADH2 FADH2 Cellobionolactone Cellobiono-1,5-lactone Heme_ox Heme (Fe³⁺) FADH2->Heme_ox Intramolecular Electron Transfer Heme_red Heme (Fe²⁺) Electrode Electrode Heme_red->Electrode DET Mediator_ox Mediator (Ox) Heme_red->Mediator_ox MET e_minus e⁻ Electrode->e_minus Current Measurement This compound This compound This compound->FAD Oxidation This compound->Cellobionolactone Product Mediator_red Mediator (Red) Mediator_red->Electrode Electron Transfer

Caption: Electron transfer pathways in a CDH-based biosensor.

Materials and Reagents

Material/ReagentSupplier (Example)Notes
This compound Dehydrogenase (CDH)Myriococcum thermophilum (recombinant)Enzyme activity and purity are critical.
Osmium-based redox polymer(e.g., Poly(1-vinylimidazole) complexed with [Os(2,2'-bipyridine)₂Cl]Cl)Essential for MET-based sensors.
Poly(ethylene glycol) diglycidyl ether (PEGDGE)PolysciencesCross-linking agent for enzyme immobilization.
Screen-Printed Carbon Electrodes (SPCEs)DropSens, Pine ResearchProvide a disposable and cost-effective platform.[10][11][12]
Glassy Carbon Electrodes (GCEs)BASi, CH InstrumentsReusable electrodes for fundamental studies.
Potassium phosphate bufferSigma-AldrichFor preparing enzyme and analyte solutions.
This compoundSigma-AldrichAnalyte standard.
Bovine Serum Albumin (BSA)Sigma-AldrichBlocking agent to prevent non-specific binding.

Experimental Protocols

Protocol 1: Fabrication of a MET-Based this compound Biosensor on a Glassy Carbon Electrode

This protocol describes the fabrication of a this compound biosensor using an osmium-based redox polymer for mediated electron transfer.

1. Electrode Preparation:

  • Polish the glassy carbon electrode (GCE) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.[4]

  • Rinse thoroughly with deionized water between each polishing step.

  • Sonicate the electrode in deionized water for 5 minutes to remove any residual alumina particles.[4]

  • Dry the electrode under a gentle stream of nitrogen.

2. Enzyme Immobilization:

  • Prepare a mixture of CDH solution (e.g., 10 mg/mL), redox polymer solution (e.g., 10 mg/mL), and PEGDGE solution (e.g., 2 mg/mL) in a specific ratio (e.g., 1:3:1 v/v/v) in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 8.0).[4]

  • Deposit a small droplet (e.g., 4.5 µL) of the mixture onto the clean GCE surface.[4]

  • Incubate the modified electrode in a humid environment at room temperature for at least 12 hours to allow for cross-linking and immobilization.[4]

  • Rinse the electrode gently with buffer to remove any unbound reagents.

Protocol 2: Fabrication of a DET-Based this compound Biosensor on a Screen-Printed Carbon Electrode

This protocol outlines the fabrication of a biosensor where CDH is directly immobilized on a screen-printed carbon electrode.

1. Electrode Pre-treatment:

  • Some commercial SPCEs may require an electrochemical pre-treatment to activate the carbon surface. This can be done by cycling the potential in a suitable electrolyte (e.g., 0.1 M H₂SO₄).

  • Rinse the SPCE with deionized water and dry with nitrogen.

2. Enzyme Immobilization:

  • A common method for covalent immobilization involves a two-step process using a cross-linker like ethylene glycol diglycidyl ether (EGDGE).[10][13]

  • Submerge the SPCE in a 1% (v/v) solution of EGDGE in 0.1 M NaOH for 1 hour at 60°C.[10][13]

  • Wash the electrode with water and dry with nitrogen.[10][13]

  • Apply a small volume (e.g., 1 µL) of CDH solution (e.g., 15 mg/L in a low molarity buffer with a surfactant like Triton X-100) to the working electrode area.[10][13]

  • Cure the electrode for another hour at 60°C to facilitate covalent bond formation.[10][13]

Experimental Workflow Diagram

cluster_Fabrication Biosensor Fabrication cluster_Measurement Electrochemical Measurement cluster_Analysis Data Analysis Prep Electrode Preparation/ Pre-treatment Immobilize Enzyme Immobilization Prep->Immobilize Characterize Cyclic Voltammetry (CV) Characterization Immobilize->Characterize Calibrate Amperometric Calibration Characterize->Calibrate RealTime Real-Time Monitoring Calibrate->RealTime Plot Plot Calibration Curve RealTime->Plot Correlate Correlate with Offline Methods (HPLC) RealTime->Correlate Determine Determine Sensitivity & Detection Limit Plot->Determine

Caption: General workflow for biosensor fabrication and application.

Electrochemical Measurements and Data Analysis

Cyclic Voltammetry (CV)

CV is a powerful technique to characterize the electrochemical behavior of the fabricated biosensor.

  • Perform CV in a buffer solution without this compound to observe the redox peaks of the mediator (for MET sensors) or the enzyme's heme group (for DET sensors).[4][14]

  • Introduce a known concentration of this compound into the solution and record the CV again. An increase in the anodic (oxidation) current and a decrease in the cathodic (reduction) current indicate a successful catalytic reaction.[4][14]

  • The potential at which the catalytic current is maximal can be determined from the CV and used for subsequent amperometric measurements.[3][4]

Amperometric Detection

Amperometry is used for the quantitative determination of this compound.

  • Apply a constant potential (determined from CV) to the working electrode in a stirred buffer solution.

  • Allow the background current to stabilize.

  • Inject known concentrations of this compound into the solution and record the steady-state current response.

  • Plot the current response versus the this compound concentration to generate a calibration curve.

Data Interpretation
ParameterDescriptionTypical Values for CDH-based sensors
Sensitivity The slope of the linear portion of the calibration curve.0.48 - 2.39 nA/µM[4]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (typically at a signal-to-noise ratio of 3).2.55 µM[4]
Linear Range The concentration range over which the current response is directly proportional to the analyte concentration.Up to 1 mM (with membrane)[4]
Response Time The time taken to reach 95% of the steady-state current after analyte addition.< 5 seconds[4]

Real-Time Monitoring of Cellulose Hydrolysis

A key application of these biosensors is the real-time monitoring of enzymatic biomass degradation.

  • Set up a reaction vessel containing a suspension of cellulosic material (e.g., phosphoric acid swollen cellulose or milled corncob) in a suitable buffer.[1][4]

  • Immerse the calibrated this compound biosensor (and a glucose biosensor for simultaneous monitoring) into the suspension.[1][4]

  • Apply the optimal working potentials to the biosensors (+0.25 V for this compound and +0.45 V for glucose vs. Ag/AgCl are typical).[1][3][4]

  • Inject the cellulase enzyme cocktail to initiate hydrolysis.[1][4]

  • Record the current from the biosensors over time to monitor the real-time production of this compound and glucose.

To validate the biosensor data, it is recommended to collect samples at different time points and analyze them using a standard method like HPLC.[1][4]

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzymeUse fresh enzyme solution; check storage conditions.
Poor enzyme immobilizationOptimize immobilization protocol (e.g., cross-linker concentration, incubation time).
Incorrect applied potentialVerify the optimal potential using CV.
High background noise Electrical interferenceEnsure proper shielding of the electrochemical setup.
Electrode foulingGently clean the electrode surface; consider using a protective membrane for complex samples.[1][4]
Non-linear calibration curve Enzyme saturationDilute the sample to fall within the linear range.
Substrate diffusion limitationEnsure adequate stirring of the solution.

Conclusion

Electrochemical biosensors based on this compound dehydrogenase offer a robust and efficient platform for the real-time detection of this compound. Their high sensitivity, selectivity, and rapid response make them invaluable tools for research in biofuel production, enzymology, and other biotechnological applications. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can successfully fabricate and utilize these biosensors to gain deeper insights into complex biological processes.

References

Cellobiose as an Inducer for Cellulase Production: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth exploration of cellobiose's role as a natural inducer of cellulase production in various microorganisms, with a primary focus on the filamentous fungus Trichoderma reesei (anamorph Hypocrea jecorina), a prolific producer of industrial cellulases. This guide is intended for researchers, scientists, and professionals in drug development and biotechnology who are looking to understand and apply the principles of cellulase induction for enhanced enzyme production.

The Scientific Rationale: Understanding Cellulase Induction

Cellulolytic microorganisms, such as fungi and bacteria, have evolved sophisticated regulatory systems to control the expression of cellulase genes. The production of these enzymes is a highly regulated process, primarily initiated by the presence of cellulose or its derivatives in the environment. This ensures that the energetically expensive process of enzyme synthesis only occurs when the substrate is available.

The induction process begins with a basal level of constitutively expressed cellulases that hydrolyze insoluble cellulose into soluble oligosaccharides, predominantly this compound (a dimer of glucose linked by a β-1,4-glycosidic bond). These smaller molecules can then be transported into the cell to trigger a signaling cascade that leads to the large-scale transcription and secretion of cellulolytic enzymes.

The Central Role of this compound in Induction

This compound is recognized as a key natural inducer for cellulase production. While other disaccharides like sophorose and lactose can also induce cellulase expression, this compound, being the direct product of cellulose breakdown by cellobiohydrolases and endoglucanases, is a primary physiological trigger.

Transport and Intracellular Signaling

The induction process is initiated by the uptake of this compound from the extracellular environment. This is mediated by specific membrane transport proteins, such as β-diglucoside permeases. Once inside the cell, this compound can initiate a signaling cascade that activates transcription factors responsible for cellulase gene expression. Recent research has also identified intracellular this compound transporters located in the endoplasmic reticulum, suggesting a more complex regulatory network.

The diagram below illustrates the proposed pathway for cellulase induction by this compound in T. reesei.

Cellulase_Induction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellobiose_ext This compound Cellulose->Cellobiose_ext Hydrolysis by Basal Cellulases Permease β-diglucoside Permease Cellobiose_ext->Permease Transport Basal Cellulases Basal Cellulases Cellobiose_int This compound Permease->Cellobiose_int Signaling_Cascade Signaling Cascade Cellobiose_int->Signaling_Cascade Initiates Transcription_Factors Transcription Factors (e.g., XYR1) Signaling_Cascade->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) mRNA mRNA Cellulase_Genes->mRNA Transcription Cellulase_Enzymes Cellulase Enzymes mRNA->Cellulase_Enzymes Translation & Secretion

Caption: this compound-mediated cellulase induction pathway in fungi.

The Dual Role of β-Glucosidases

β-glucosidases play a critical and complex role in this process. These enzymes hydrolyze this compound into two molecules of glucose, which can serve as a carbon source for the organism. However, high concentrations of glucose can lead to carbon catabolite repression, effectively shutting down cellulase gene expression.

Furthermore, some β-glucosidases possess transglycosylation activity, which can convert this compound into other disaccharides like sophorose. Sophorose is known to be a much more potent inducer of cellulase expression in T. reesei than this compound itself. Therefore, the balance between the hydrolytic and transglycosylation activities of β-glucosidases is a key regulatory point in cellulase production.

Practical Considerations for Using this compound as an Inducer

While this compound is a natural inducer, its application in laboratory and industrial settings requires careful optimization to achieve maximal cellulase yields.

  • Concentration: The concentration of this compound is a critical factor. Low concentrations can effectively induce cellulase expression, while high concentrations may lead to carbon catabolite repression due to rapid hydrolysis to glucose.

  • Slow Feeding: To circumvent the issue of glucose repression, a slow-feeding or fed-batch strategy for this compound addition is often employed. This maintains a low but steady concentration of the inducer, promoting sustained cellulase production.

  • Inhibition of β-Glucosidase: In some experimental setups, the addition of β-glucosidase inhibitors can prevent the rapid hydrolysis of this compound, thereby prolonging the induction signal.

  • Co-substrates: Using a non-repressing carbon source, such as glycerol or sorbitol, for biomass accumulation before introducing this compound can be an effective strategy. This allows for robust growth without inhibiting the subsequent induction of cellulase genes.

Experimental Protocols

The following protocols provide a framework for conducting cellulase induction experiments using this compound.

Protocol 1: Batch Culture Induction of Cellulase in T. reesei

This protocol describes a basic batch culture experiment to assess cellulase production induced by this compound.

Materials:

  • Trichoderma reesei strain (e.g., RUT C-30)

  • Mandels' medium (or a similar defined medium)

  • This compound solution (sterile filtered)

  • Glycerol (as a non-repressing carbon source for initial growth)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a suitable seed culture medium with T. reesei spores or mycelia and incubate at 28-30°C with shaking (150-200 rpm) for 24-48 hours.

  • Main Culture Preparation: Prepare the main culture medium (e.g., Mandels' medium) containing a non-repressing carbon source like 1% (w/v) glycerol.

  • Inoculation: Inoculate the main culture with the seed culture (typically 5-10% v/v).

  • Growth Phase: Incubate the main culture at 28-30°C with shaking until a sufficient biomass is achieved (e.g., 24-36 hours).

  • Induction: Aseptically add sterile this compound solution to the culture to a final concentration of 0.5-2.0 mM.

  • Sampling: Collect samples at regular intervals (e.g., every 12 or 24 hours) for the analysis of cellulase activity, protein concentration, and residual substrate.

  • Analysis: Centrifuge the samples to separate the supernatant (containing extracellular enzymes) from the mycelia. Assay the supernatant for cellulase activity.

Protocol 2: Quantification of Cellulase Activity (Filter Paper Assay - FPA)

The Filter Paper Assay is a standard method to measure total cellulase activity.

Materials:

  • Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg)

  • 0.05 M Sodium citrate buffer (pH 4.8)

  • Culture supernatant (enzyme source)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar determination

  • Glucose standard solutions

  • Spectrophotometer (540 nm)

Procedure:

  • Reaction Setup: In a test tube, add 1.0 ml of appropriately diluted enzyme solution (culture supernatant) to 1.0 ml of 0.05 M citrate buffer (pH 4.8).

  • Substrate Addition: Add a strip of Whatman No. 1 filter paper to the tube.

  • Incubation: Incubate the reaction mixture at 50°C for exactly 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 3.0 ml of DNS reagent.

  • Color Development: Boil the tubes for 5 minutes, then cool to room temperature.

  • Measurement: Add 20 ml of distilled water, mix, and measure the absorbance at 540 nm.

  • Quantification: Determine the amount of reducing sugar released by comparing the absorbance to a glucose standard curve. One unit of Filter Paper Activity (FPU) is defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose) per minute under the assay conditions.

Data Presentation and Expected Outcomes

The following table presents hypothetical data from a cellulase induction experiment comparing

Preparation of Cellobiose Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation, sterilization, storage, and quality control of cellobiose solutions intended for a wide range of laboratory applications, including microbiology, biochemistry, and cell culture. As a critical disaccharide in cellulose degradation studies and a potential carbon source in various biological systems, the integrity and purity of this compound solutions are paramount for reproducible and reliable experimental outcomes. This document outlines a self-validating system for solution preparation, emphasizing the rationale behind each procedural step to ensure scientific integrity.

Introduction: The Significance of this compound in Research

This compound, a disaccharide composed of two β-glucose molecules linked by a β(1→4) glycosidic bond, is the fundamental repeating unit of cellulose, the most abundant biopolymer on Earth.[1][2] In the laboratory, it serves as a crucial substrate for studying cellulolytic enzymes, particularly β-glucosidases, which are essential in biofuel research and industrial biotechnology. Furthermore, this compound is utilized as a carbon source in microbial fermentation studies and as an indicator carbohydrate in clinical research for assessing intestinal permeability.[1][3] Given its diverse applications, the ability to prepare pure, sterile, and accurately concentrated this compound solutions is a foundational requirement for researchers in numerous scientific disciplines.

Physicochemical Properties of D-(+)-Cellobiose

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of aqueous solutions.

PropertyValueSource(s)
CAS Number 528-50-7[2]
Molecular Formula C₁₂H₂₂O₁₁[2]
Molecular Weight 342.30 g/mol [4]
Appearance White crystalline powder[2]
Melting Point 203.5 °C (decomposes)[2]
Solubility in Water See Table 2 below[2][3][4][5][6]

Table 2: Aqueous Solubility of this compound at Various Temperatures

TemperatureSolubility ( g/100 mL)
15 °C11.1
20 °C>10
25 °C12.0
45 °CNot specified
65 °CNot specified

Note: The solubility of this compound in water increases with temperature. For concentrations approaching the solubility limit, gentle heating can aid in dissolution.

Core Protocols: From Powder to Purified Solution

This section provides a step-by-step guide for the preparation of a standard this compound stock solution. The workflow is designed to ensure accuracy, sterility, and stability.

G cluster_0 Preparation Workflow Calculate_Mass 1. Calculate Mass of this compound Weigh_Powder 2. Weigh this compound Powder Calculate_Mass->Weigh_Powder Required amount Dissolve_in_Solvent 3. Dissolve in High-Purity Water Weigh_Powder->Dissolve_in_Solvent Accurately weighed powder Adjust_Volume 4. Adjust to Final Volume Dissolve_in_Solvent->Adjust_Volume Dissolved this compound Sterilize 5. Filter Sterilization Adjust_Volume->Sterilize Unsterilized stock solution Aliquot_and_Store 6. Aliquot and Store Sterilize->Aliquot_and_Store Sterile stock solution

Caption: Workflow for preparing a sterile this compound stock solution.

Protocol for Preparing a 1 Molar (M) this compound Stock Solution

This protocol details the preparation of 1 liter of a 1 M this compound stock solution. Adjustments can be made for different concentrations and volumes using the provided formula.

Materials:

  • D-(+)-Cellobiose (MW: 342.30 g/mol )

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile 1 L volumetric flask

  • Sterile beaker

  • Sterile magnetic stir bar and stir plate

  • Sterile graduated cylinder

  • Analytical balance

  • Spatula and weighing paper/boat

Procedure:

  • Calculation of Required Mass:

    • The formula for calculating the mass of a solute needed is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [7]

    • For a 1 M solution in 1 L: Mass = 1 mol/L x 1 L x 342.30 g/mol = 342.30 g

  • Weighing the this compound:

    • Using an analytical balance, accurately weigh 342.30 g of D-(+)-cellobiose powder onto a clean, tared weighing boat.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile beaker containing approximately 700-800 mL of high-purity water and a sterile magnetic stir bar.

    • Place the beaker on a magnetic stir plate and stir until the this compound is completely dissolved. Gentle heating (not exceeding 50°C) can be applied to expedite dissolution, especially for high concentrations. Avoid boiling.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, carefully transfer the solution to a 1 L sterile volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

    • Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the 1 L calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogenous.

Sterilization: The Critical Step for Aseptic Applications

Autoclaving carbohydrate solutions is strongly discouraged as the high temperatures can lead to caramelization and the Maillard reaction, resulting in the formation of impurities that can be toxic to cells or interfere with assays.[8][9] Therefore, sterile filtration is the recommended method for sterilizing this compound solutions.

Materials:

  • Sterile syringe-driven or vacuum-driven filtration unit with a 0.22 µm pore size membrane filter (e.g., PES or PVDF for low protein binding).[10]

  • Sterile collection vessel (e.g., bottle or flask).

  • Laminar flow hood or biosafety cabinet.

Procedure:

  • Setup:

    • Perform all steps within a laminar flow hood or biosafety cabinet to maintain sterility.

    • Aseptically assemble the filter unit according to the manufacturer's instructions.

  • Filtration:

    • Draw the prepared this compound solution into a sterile syringe (for smaller volumes) or pour it into the upper reservoir of a vacuum filtration unit.

    • Apply gentle pressure with the syringe plunger or apply a vacuum to pass the solution through the 0.22 µm filter into the sterile collection vessel.[11]

  • Labeling and Storage:

    • Immediately cap and seal the sterile collection vessel.

    • Label the vessel clearly with the name of the solution (this compound), concentration (1 M), preparation date, and your initials.

Long-Term Storage

For optimal stability and to prevent microbial growth, store sterile this compound solutions at low temperatures.

  • Short-term (days to weeks): Store at 2-8°C.

  • Long-term (months): Aliquot the stock solution into smaller, sterile, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quality Control: Ensuring the Integrity of Your this compound Solution

A robust quality control system is essential to validate the accuracy of your prepared solutions. This involves verifying the concentration and purity of the this compound stock.

G cluster_0 Quality Control Workflow Prepared_Solution Prepared this compound Solution HPLC_Analysis HPLC Analysis Prepared_Solution->HPLC_Analysis Sample Refractometry Refractometry Prepared_Solution->Refractometry Sample Purity_Check Purity Check (Single Peak) HPLC_Analysis->Purity_Check Concentration_Verification Concentration Verification HPLC_Analysis->Concentration_Verification vs. Standard Curve Refractometry->Concentration_Verification vs. Calibration Curve Pass Pass Purity_Check->Pass Criteria Met Fail Fail Purity_Check->Fail Criteria Not Met Concentration_Verification->Pass Criteria Met Concentration_Verification->Fail Criteria Not Met

Caption: Quality control workflow for this compound solutions.

Protocol for Purity and Concentration Verification by HPLC

High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a reliable method for both quantifying this compound and assessing its purity by detecting potential degradation products or contaminants.[12][13][14]

Instrumentation and Conditions:

  • HPLC System: With a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column, such as an aminopropyl-bonded silica column or a ligand-exchange column (e.g., Hi-Plex Ca).[13][15]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) for aminopropyl columns, or simply high-purity water for ligand-exchange columns.[13][15]

  • Flow Rate: Typically 0.6 - 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, often elevated (e.g., 32°C or 85°C) to improve peak shape and reduce viscosity.[13][15]

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, and 10 mg/mL) in high-purity water.

    • Analyze each standard by HPLC to determine the retention time of this compound and to generate a standard curve by plotting peak area against concentration.

  • Sample Analysis:

    • Dilute an aliquot of your prepared this compound stock solution to a concentration that falls within the range of your standard curve.

    • Analyze the diluted sample using the same HPLC method.

  • Data Interpretation:

    • Purity: A pure this compound solution should exhibit a single major peak at the expected retention time. The presence of other significant peaks may indicate contamination or degradation.

    • Concentration: Use the standard curve to calculate the concentration of this compound in your diluted sample. Back-calculate to determine the concentration of your original stock solution.

Protocol for Concentration Estimation by Refractometry

For a rapid estimation of concentration, a refractometer can be used, as the refractive index of a sugar solution is dependent on its concentration.[8][9][16][17][18]

Procedure:

  • Calibration:

    • Calibrate the refractometer with high-purity water (refractive index ≈ 1.3330 at 20°C).

  • Standard Curve Preparation:

    • Measure the refractive index of each of the this compound standards prepared for HPLC analysis.

    • Create a calibration curve by plotting refractive index versus concentration.

  • Sample Measurement:

    • Place a drop of your prepared this compound stock solution on the prism of the refractometer and record the refractive index.

  • Concentration Estimation:

    • Use the calibration curve to estimate the concentration of your stock solution. Note that this method is less specific than HPLC and assumes that this compound is the only solute present.

Conclusion

The protocols outlined in this guide provide a robust framework for the preparation of high-quality this compound solutions for laboratory use. By adhering to these procedures, researchers can ensure the consistency and reliability of their experiments, contributing to the overall integrity of their scientific findings. The emphasis on proper sterilization techniques and rigorous quality control measures is crucial for preventing experimental artifacts and generating reproducible data.

References

Application Notes & Protocols: Utilizing Cellobiose for Intestinal Permeability Assessment in Crohn's Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foundational Principles: Intestinal Permeability and Its Significance in Crohn's Disease

The intestinal epithelium serves as a dynamic, selective barrier, orchestrating the absorption of essential nutrients while preventing the translocation of harmful luminal antigens, microorganisms, and toxins.[1][2] This critical function, known as intestinal barrier integrity, is primarily maintained by the intricate network of tight junctions (TJs) between epithelial cells. In inflammatory bowel diseases (IBD), particularly Crohn's disease (CD), this barrier is compromised.[3][4] An increase in intestinal permeability, often referred to as "leaky gut," is a hallmark of CD, allowing luminal contents to penetrate the mucosa, which can trigger and perpetuate the chronic inflammatory response characteristic of the disease.[3][4] Indeed, heightened permeability is not only a consequence of active inflammation but is also considered a potential etiological factor, with studies showing that it can predate clinical relapse and is present in a subset of healthy first-degree relatives of CD patients.[4][5]

Assessing intestinal permeability is, therefore, a crucial tool in both clinical research and drug development for Crohn's disease. It provides a non-invasive method to evaluate mucosal integrity, monitor disease activity, and assess the efficacy of therapeutic interventions aimed at restoring barrier function.[6]

Cellobiose as a Superior Probe for Paracellular Permeability

To measure intestinal permeability, non-metabolizable sugar probes are orally administered, and their subsequent excretion in the urine is quantified.[7] The ideal probe should be non-toxic, not metabolized by the host, and have its absorption restricted to a specific pathway. This compound, a disaccharide composed of two glucose molecules linked by a β(1→4) bond, is an excellent probe for assessing paracellular permeability.[8]

Why this compound? The Mechanistic Rationale:

  • Paracellular Passage: Due to its molecular size and the β(1→4) linkage, this compound is not hydrolyzed by human intestinal enzymes and is poorly absorbed through the transcellular route (across the cells).[9] Its passage across the intestinal barrier is almost exclusively via the paracellular pathway, i.e., through the tight junctions between epithelial cells.[10] Therefore, an increased urinary excretion of this compound directly reflects a pathological increase in the "leakiness" of these junctions.[3][11][12]

  • The Dual-Sugar Advantage (this compound/Mannitol Test): To control for variables such as gastric emptying, intestinal transit time, and renal function, this compound is often co-administered with a monosaccharide like mannitol.[7][11][12] Mannitol, being smaller, is readily absorbed through small pores in the villi via the transcellular pathway, reflecting the overall absorptive surface area.[10] The urinary this compound-to-mannitol ratio (C/M ratio) is then calculated. An elevated C/M ratio provides a sensitive and specific index of increased paracellular permeability, independent of other physiological variables.[11][13] This dual-probe method corrects for non-mucosal factors that can affect the excretion of a single probe.[7]

Diagram: Intestinal Epithelial Transport Pathways

The following diagram illustrates the distinct routes of absorption for this compound and mannitol across the intestinal barrier.

G cluster_lumen Intestinal Lumen cluster_blood Bloodstream lum_probes this compound (Disaccharide) |  Mannitol (Monosaccharide) cell1 Enterocyte lum_probes:f1->cell1 Transcellular Route tj Tight Junction (Paracellular Pathway) lum_probes:f0->tj Paracellular Route blood_vessel Portal Circulation cell1->blood_vessel Normal Absorption tj->blood_vessel Increased in CD cell2 Enterocyte

Caption: Distinct absorption routes for this compound (paracellular) and mannitol (transcellular).

Detailed Protocol: In Vivo this compound/Mannitol Permeability Assay

This protocol provides a standardized workflow for assessing intestinal permeability in a clinical research setting.

A. Subject Preparation (Self-Validating System):

  • Fasting: Subjects must undergo an overnight fast (minimum 8-10 hours). This is critical to ensure an empty stomach for rapid and uniform transit of the sugar solution and to prevent dietary sugars from interfering with the assay.

  • Medication Review: Non-steroidal anti-inflammatory drugs (NSAIDs) and other medications known to affect intestinal permeability should be discontinued for at least 48 hours prior to the test, as they can artificially increase permeability.

  • Baseline Urine Collection: Immediately before ingesting the test solution, the subject must completely empty their bladder. This urine sample is discarded to ensure that only urine containing the excreted probes is collected.[7]

B. Test Solution Administration:

  • Preparation: Prepare a test solution by dissolving a pre-weighed amount of this compound (e.g., 5 grams) and mannitol (e.g., 2 grams) in 100 mL of water.[7] The exact amounts can be adjusted based on the specific study design and analytical sensitivity.

  • Ingestion: The subject should drink the entire solution within a few minutes. Record the exact time of ingestion.

  • Post-Ingestion Restrictions: The subject should not consume any food for the duration of the urine collection period (typically 5-6 hours).[7][14] Water intake is permitted and encouraged (e.g., 250 mL per hour) to ensure adequate urine output.[7]

C. Sample Collection and Handling:

  • Urine Collection: Collect all urine produced over a defined period, typically 5 to 6 hours, in a single sterile container.[7][14] Shorter collection periods (e.g., 2 hours) have been explored, but a 5-hour collection is standard for capturing the peak excretion of both sugars.[15]

  • Preservation: Add a preservative, such as a few drops of chlorhexidine or a thymol crystal, to the collection container to prevent bacterial degradation of the sugars.

  • Processing: At the end of the collection period, measure the total volume of urine. Aliquot approximately 10-20 mL of the mixed urine into labeled tubes and freeze at -20°C or lower until analysis.

D. Sample Analysis: High-Performance Liquid Chromatography (HPLC):

HPLC is the gold standard for accurately quantifying this compound and mannitol in urine due to its high sensitivity and specificity.[7][13]

  • Sample Preparation: Thaw urine samples. To remove interfering substances, simply filter the urine through a 0.45 µm Millipore membrane.[13]

  • HPLC System & Conditions:

    • Column: A carbohydrate-specific column, such as an Agilent Hi-Plex Ca (300 mm x 7.7 mm), is suitable for separating this compound and mannitol.[16]

    • Mobile Phase: Deionized water is often used as the mobile phase.[16]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[16]

    • Temperature: Maintain the column at an elevated temperature (e.g., 85°C) to improve peak resolution.[16]

    • Detector: A Refractive Index Detector (RID) is commonly used for sugar analysis as sugars lack a strong UV chromophore.[17]

  • Quantification:

    • Prepare standard curves for both this compound and mannitol using known concentrations.

    • Inject prepared urine samples and standards into the HPLC system.

    • Identify and integrate the peaks corresponding to this compound and mannitol based on their retention times, as determined by the standards.

    • Calculate the concentration of each sugar in the urine samples using the standard curves.

Diagram: Experimental Workflow for Permeability Testing

This flowchart outlines the key steps from patient preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_collect Phase 3: Collection cluster_analysis Phase 4: Analysis A Subject Fasting (8-10 hours) B Medication Review (Stop NSAIDs) A->B C Baseline Urine Void (Discard) B->C D Ingest this compound/ Mannitol Solution C->D E Collect All Urine (5-6 hours) D->E Post-ingestion F Measure Total Volume & Aliquot E->F G Store Samples at -20°C F->G H Urine Sample Prep (Filtration) G->H For Analysis I HPLC Analysis (RID Detector) H->I J Calculate C/M Ratio I->J

Caption: Step-by-step workflow of the this compound/mannitol intestinal permeability test.

Data Interpretation and Expected Results

A. Calculations:

  • Total Sugar Excreted (mg):

    • This compound Excreted = Concentration (mg/mL) × Total Urine Volume (mL)

    • Mannitol Excreted = Concentration (mg/mL) × Total Urine Volume (mL)

  • Percentage Recovery (%):

    • % this compound Recovery = (Total this compound Excreted (mg) / Dose Administered (mg)) × 100

    • % Mannitol Recovery = (Total Mannitol Excreted (mg) / Dose Administered (mg)) × 100

  • This compound/Mannitol (C/M) Ratio:

    • C/M Ratio = % this compound Recovery / % Mannitol Recovery

B. Interpreting the C/M Ratio:

The C/M ratio is the primary endpoint. A higher ratio indicates that a proportionally larger amount of this compound has crossed the intestinal barrier, signifying increased paracellular permeability.

Table 1: Representative Data in Healthy vs. Crohn's Disease Subjects

ParameterHealthy Control (Typical Range)Active Crohn's Disease (Typical Range)Interpretation
% Mannitol Recovery 10 - 25%5 - 15%May be reduced in CD due to decreased mucosal surface area.
% this compound Recovery < 0.5%1 - 5% or higherSignificantly increased in CD, reflecting leaky tight junctions.
C/M Ratio < 0.03 > 0.04 The key diagnostic indicator. Significantly elevated in CD.

Note: These values are illustrative. Each laboratory must establish its own reference ranges.

An elevated C/M ratio in patients with Crohn's disease is a strong indicator of a compromised intestinal barrier.[11][12] This functional data can complement endoscopic and histological findings, providing a more complete picture of the disease state.[12] In drug development, a reduction in the C/M ratio following treatment can serve as an objective biomarker of therapeutic efficacy in restoring mucosal integrity.

Troubleshooting and Considerations

  • Incomplete Urine Collection: This is a major source of error. Emphasize the importance of collecting all urine during the specified period. The use of the C/M ratio helps mitigate this, but significant volume loss will still affect accuracy.

  • Bacterial Contamination: If samples are not preserved or frozen promptly, bacteria in the urine can metabolize the sugars, leading to falsely low results.

  • Renal Impairment: In subjects with significant renal dysfunction, excretion kinetics may be altered. This should be an exclusion criterion or a factor to consider during data analysis.

  • Dietary Infractions: Consumption of food during the test can alter gut motility and introduce competing sugars, compromising the results. Strict adherence to fasting is essential.

References

Application Notes and Protocols: The Pivotal Role of Cellobiose in Modern Biofuel Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Disaccharide

In the landscape of renewable energy, the conversion of lignocellulosic biomass into biofuels represents a cornerstone of sustainable technology. Central to this process is the deconstruction of cellulose, the most abundant organic polymer on Earth. Cellobiose, a disaccharide composed of two glucose molecules linked by a β-1,4 glycosidic bond, is the primary product of the enzymatic hydrolysis of cellulose.[1][2] While it serves as a critical intermediate, its role is multifaceted and complex. Understanding and manipulating the production and consumption of this compound is paramount for overcoming key bottlenecks in biofuel production.

This guide provides an in-depth exploration of this compound's dual role: first, as a significant inhibitor in the enzymatic hydrolysis process, and second, as a valuable substrate for advanced fermentation strategies that enhance the economic viability of biofuels. We will delve into the mechanistic underpinnings of these roles and provide detailed protocols for essential experimental workflows.

Part 1: The Double-Edged Sword in Enzymatic Hydrolysis

The enzymatic conversion of cellulose to fermentable glucose is a multi-step process catalyzed by a suite of enzymes known as cellulases. Exoglucanases, or cellobiohydrolases (CBHs), processively cleave cellulose chains to release this compound units.[3] Subsequently, β-glucosidases (BGL) hydrolyze this compound into two glucose molecules.[1] However, the accumulation of this compound creates a significant challenge: product inhibition .

Mechanism of Cellulase Inhibition

This compound is a potent competitive inhibitor of cellobiohydrolases, the workhorse enzymes in cellulose degradation.[2][4][5][6] The inhibitory mechanism involves the binding of this compound to tryptophan residues near the active site of the CBH enzyme.[4][5][7][8] This binding event creates a steric hindrance, effectively blocking the entry of new cellulose chains into the enzyme's active site tunnel.[5][7] Furthermore, this interaction can induce conformational changes in the enzyme, leading to non-productive adsorption onto the cellulose surface, which halts the hydrolysis process.[4][7] This feedback inhibition is a major rate-limiting step, reducing the overall efficiency and increasing the cost of enzymatic hydrolysis.

To mitigate this, commercial enzyme cocktails are often supplemented with high concentrations of β-glucosidase to ensure the rapid conversion of this compound to glucose, thus relieving the inhibition.[9] An even more elegant solution, discussed next, is to engineer microorganisms that can directly consume this compound.

G cellulose Crystalline Cellulose cbh Cellobiohydrolase (CBH) cellulose->cbh Hydrolysis This compound This compound cbh->this compound This compound->cbh Strong Inhibition bgl β-Glucosidase (BGL) This compound->bgl Hydrolysis glucose Glucose bgl->glucose fermentation Fermentation to Biofuel glucose->fermentation inhibition Product Inhibition G cluster_0 Extracellular Hydrolysis (Standard) cluster_1 Intracellular Hydrolysis (Engineered) cellobiose_ext This compound bgl_ext Secreted BGL cellobiose_ext->bgl_ext glucose_ext Glucose glc_trans Glucose Transporter glucose_ext->glc_trans xyl_trans Xylose Transporter glucose_ext->xyl_trans Repression xylose_ext Xylose xylose_ext->xyl_trans bgl_ext->glucose_ext Glycolysis Glycolysis glc_trans->Glycolysis cellobiose_int This compound cdt Cellodextrin Transporter (CDT) cellobiose_int->cdt xylose_int Xylose xyl_trans_int Xylose Transporter xylose_int->xyl_trans_int bgl_int Intracellular BGL cdt->bgl_int glucose_int 2x Glucose bgl_int->glucose_int Glycolysis Glycolysis glucose_int->Glycolysis Pentose Phosphate\nPathway Pentose Phosphate Pathway xyl_trans_int->Pentose Phosphate\nPathway

References

Troubleshooting & Optimization

Technical Support Center: Cellobiose Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cellobiose. This resource provides in-depth answers, troubleshooting advice, and validated protocols to address common challenges related to the stability and degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the behavior of this compound in aqueous environments.

Q1: What is this compound and why is its stability in aqueous solutions a critical experimental parameter?

This compound is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.[1] It is the primary repeating unit of cellulose, the most abundant biopolymer on Earth. Its stability in aqueous solutions is paramount for several reasons:

  • Bioprocessing and Biofuel Research: In the enzymatic hydrolysis of cellulose to produce biofuels, this compound is a key intermediate.[2] Its accumulation can inhibit the activity of cellulase enzymes, making its efficient degradation to glucose a critical step for process optimization.[3]

  • Drug Development: this compound can be used as an indicator carbohydrate to assess intestinal permeability in conditions like Crohn's disease.[1] The integrity of the this compound molecule in the test solution is essential for the accuracy of such diagnostic tests.

  • Fundamental Research: As a model compound for cellulose, understanding this compound's degradation kinetics and pathways provides insight into the more complex mechanisms of cellulose breakdown.[4]

An aqueous solution of this compound is not static. Over time, an equilibrium is established between its α- and β-anomers, a process that can take several hours at room temperature.[5] Furthermore, it is susceptible to various degradation pathways, making controlled experimental conditions crucial.

Q2: What are the primary pathways of this compound degradation in aqueous solution?

This compound degradation can occur through several pathways, primarily dictated by the chemical and physical conditions of the solution.

  • Hydrolysis: This is the most common degradation pathway, involving the cleavage of the β(1→4) glycosidic bond to yield two molecules of glucose.[6] This reaction can be catalyzed by:

    • Acids: Acid-catalyzed hydrolysis is a standard method for breaking down cellulose and related oligosaccharides.

    • Enzymes: Specifically, β-glucosidases (also known as cellobiases) efficiently catalyze the hydrolysis of this compound.[3][6]

    • Sub- and Supercritical Water: Under high-temperature and high-pressure conditions, water itself can act as a reactant to hydrolyze this compound without the need for other catalysts.[7][8]

  • Pyrolysis: At very high temperatures (e.g., 300-400 °C), this compound can undergo pyrolysis, a thermal decomposition process that breaks down the molecule into smaller fragments like glycosylerythrose and glycosylglycolaldehyde.[8] This is primarily relevant in thermochemical conversion processes, not standard laboratory conditions.

  • Epimerization and Isomerization: These are enzymatic conversions that alter the stereochemistry or structure of the sugar units without cleaving the glycosidic bond.

    • Epimerization: this compound 2-epimerase can convert this compound into 4-O-β-D-glucopyranosyl-D-mannose by changing the stereochemistry at the C2 position of the reducing glucose unit.[9][10]

    • Isomerization: The same enzyme can subsequently isomerize the mannose moiety to a fructose moiety, yielding 4-O-β-D-glucopyranosyl-D-fructose (a lactulose-like sugar).[9][11]

Q3: What are the key factors influencing the stability of this compound in solution?

The rate and pathway of this compound degradation are highly sensitive to the solution's environment.

  • Temperature: Increased temperature accelerates most degradation reactions. In enzymatic hydrolysis, there is an optimal temperature for enzyme activity (e.g., 50-65°C for many fungal cellobiases), beyond which the enzyme denatures and loses activity.[12][13] In non-enzymatic systems, higher temperatures significantly increase the rate of hydrolysis and pyrolysis.[8]

  • pH: The pH of the solution is a critical factor, especially for enzymatic reactions. Most β-glucosidases have an optimal pH range, typically between 4.0 and 6.0.[13][14] Extreme pH values (highly acidic or alkaline) can lead to enzyme denaturation and also promote direct acid- or base-catalyzed hydrolysis of the glycosidic bond.[15]

  • Presence of Catalysts (Enzymes): The presence of β-glucosidases is the most significant factor promoting hydrolysis under biological conditions. The concentration and specific activity of the enzyme will dictate the degradation rate.[12]

  • Solvent Composition: The presence of salts and other additives can influence the solubility and stability of this compound. The dissolution of this compound in aqueous salt solutions often follows the Hofmeister series.[16] Additives like urea and certain metal oxides can enhance dissolution by disrupting the hydrogen-bonding network.[17]

Q4: How should I prepare and store aqueous this compound solutions to minimize degradation for experimental use?

To ensure the integrity of your this compound stock for research, proper preparation and storage are essential.

  • Preparation: Dissolve D-(+)-Cellobiose in high-purity, sterile water (e.g., Milli-Q or equivalent). To ensure sterility for cell culture or sensitive biological assays, filter the solution through a 0.22 µm filter.[2]

  • Short-Term Storage: For use within a few days, store the solution at 2-8°C to slow down potential microbial growth.

  • Long-Term Storage: For long-term storage, it is highly recommended to aliquot the sterile solution into single-use volumes and store frozen at -20°C or -80°C.[2] This practice minimizes the risk of microbial contamination and degradation from repeated freeze-thaw cycles. Avoid storing at room temperature for extended periods.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My this compound solution shows unexpected degradation over time, even without added enzymes.

Possible Causes and Solutions:

  • Microbial Contamination: Many common laboratory bacteria and fungi produce β-glucosidases that can degrade this compound.[6][18]

    • Diagnosis: Check for turbidity or cloudiness in your solution. Plate a small aliquot on a non-selective agar plate (e.g., LB or PDA) and incubate to check for microbial growth.

    • Solution: Always prepare this compound solutions using sterile water and filter-sterilize through a 0.22 µm membrane. Store frozen in aliquots to prevent contamination of the entire stock.

  • Incorrect pH: If your solution was prepared with a buffer or water source that is significantly acidic or alkaline, it could be promoting slow, non-enzymatic hydrolysis.

    • Diagnosis: Measure the pH of your this compound solution.

    • Solution: Prepare solutions in a neutral, buffered system (e.g., pH 6.8-7.4) unless the experimental protocol requires a specific pH. Use high-purity water with a neutral pH.

  • Improper Storage Temperature: Storing the solution at room temperature or even in a refrigerator that is not cold enough can accelerate degradation, especially if minor contamination is present.

    • Diagnosis: Review your storage conditions.

    • Solution: For any storage longer than a day, use refrigeration (2-8°C). For long-term storage, freezing at -20°C or -80°C is mandatory.[2]

Problem: My enzymatic hydrolysis of this compound is slow or incomplete.

Possible Causes and Solutions:

  • Product Inhibition: β-glucosidases are often subject to competitive inhibition by their product, glucose.[19] As glucose accumulates in the reaction, it competes with this compound for the enzyme's active site, slowing the reaction rate.

    • Diagnosis: Measure the glucose concentration over time. If the reaction rate decreases significantly as glucose concentration rises, product inhibition is likely a factor.

    • Solution: If possible, remove glucose from the reaction as it is formed. In bioprocessing, this is often achieved by using fermentative organisms that consume glucose, thereby alleviating the inhibition.[2] For in vitro assays, ensure your initial substrate concentration is not excessively high relative to the enzyme's capacity.

  • Substrate Inhibition: Some β-glucosidases can also be inhibited by high concentrations of this compound itself.[12]

    • Diagnosis: Run the assay at several different initial this compound concentrations. If the initial reaction velocity decreases at very high substrate concentrations, substrate inhibition is occurring.

    • Solution: Determine the optimal substrate concentration range for your specific enzyme and work within that range. The kinetic parameter Ks can be determined to quantify this effect.[12]

  • Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[13][15]

    • Diagnosis: Check the manufacturer's data sheet for your β-glucosidase to find its optimal pH and temperature. Compare this with your experimental conditions.

    • Solution: Adjust your reaction buffer and temperature to match the enzyme's optimum. Typical optima for fungal β-glucosidases are pH 4.5-5.0 and temperatures of 50-65°C.[12][13]

Data Summary: Optimal Conditions for Enzymatic Hydrolysis
Enzyme SourceOptimal pHOptimal Temperature (°C)Key InhibitorsReference
Aspergillus niger~4.5~65Glucose, this compound[12][19]
Trichoderma reesei~4.8-5.050-55Glucose[19][20]
Nectria catalinensis4.2-5.850-55Not specified[13]
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Solution (100 mM)

This protocol describes the preparation of a sterile, stable stock solution for use in a variety of applications.

Materials:

  • D-(+)-Cellobiose (MW: 342.30 g/mol )

  • High-purity, sterile deionized water

  • Sterile 50 mL conical tubes or media bottles

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Calculation: To make 50 mL of a 100 mM solution, weigh out 1.7115 g of D-(+)-Cellobiose (0.1 mol/L * 0.05 L * 342.3 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile 50 mL conical tube. Add approximately 40 mL of sterile water. Vortex or mix gently until the solid is completely dissolved.

  • Volume Adjustment: Adjust the final volume to exactly 50 mL with sterile water.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe tip and dispense the solution into a new, sterile container (e.g., a media bottle or multiple conical tubes for aliquoting). This step is critical to prevent microbial degradation.[2]

  • Aliquoting and Storage: Dispense the solution into smaller, single-use sterile tubes (e.g., 1 mL or 5 mL). Label clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C for long-term stability.

Protocol 2: Monitoring this compound Degradation by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound and its primary degradation product, glucose.[21][22]

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector or Pulsed Amperometric Detector (PAD).

  • A carbohydrate analysis column (e.g., Aminex HPX-87P or similar).

Mobile Phase and Conditions (Example):

  • Mobile Phase: Degassed, high-purity water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Detector Temperature: 35-40°C.

  • (Note: These conditions are typical for columns like the HPX-87P and must be optimized for your specific column and system.)

Procedure:

  • Standard Curve Preparation: Prepare a series of standards for both this compound and glucose (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in the same buffer as your experiment.

  • Sample Preparation: At each time point in your experiment, withdraw an aliquot of your reaction. Immediately stop any enzymatic reaction by either heat inactivation (e.g., 95°C for 5-10 min) or chemical quenching (e.g., adding a small amount of dilute acid, if compatible with your analysis).

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitated protein or particulates.

  • Injection: Transfer the supernatant to an HPLC vial. Inject the standards first to generate a calibration curve, followed by your experimental samples.

  • Analysis: Integrate the peak areas for this compound and glucose. Use the standard curve to calculate the concentration of each sugar in your samples over time.

Technical Deep Dive: Degradation Mechanisms

Understanding the underlying mechanisms provides a predictive framework for experimental design.

Mechanism of this compound Degradation

This compound primarily degrades via hydrolysis, but other pathways can occur under specific conditions. The choice of pathway is determined by factors like temperature, pressure, and the presence of specific enzymes.[4][8]

CellobioseDegradation This compound This compound Glucose 2x Glucose This compound->Glucose Hydrolysis (β-Glucosidase, Acid, or H₂O) Epimer 4-O-β-D-Glucopyranosyl -D-mannose This compound->Epimer Epimerization (this compound 2-Epimerase) Pyrolysis Pyrolysis Products (e.g., Glycosylerythrose) This compound->Pyrolysis High Temperature (>300°C) Isomer 4-O-β-D-Glucopyranosyl -D-fructose Epimer->Isomer Isomerization (this compound 2-Epimerase)

Caption: Major degradation and conversion pathways of this compound.

Kinetics of Hydrolysis

The rate of this compound hydrolysis is a function of reactant concentrations and temperature.

  • Enzymatic Hydrolysis: This reaction is often modeled using Michaelis-Menten kinetics, but must be modified to account for product and sometimes substrate inhibition.[12][19] The maximum reaction velocity (Vmax) and Michaelis constant (Km) are key parameters that characterize the enzyme's efficiency and affinity for this compound.

  • Hydrolysis in Subcritical Water: In high-temperature water, the hydrolysis rate has been found to be second-order overall: first-order with respect to this compound concentration and first-order with respect to water concentration.[7] The activation energy for this reaction is approximately 104-109 kJ/mol, indicating a significant temperature dependence.[7][8]

This understanding of kinetics is crucial for designing and modeling processes in both biofuel production and stability studies.

References

Technical Support Center: Identifying Cellobiose Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cellobiose degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify these challenging analytes. Carbohydrate analysis by LC-MS presents unique difficulties, from chromatographic separation of isomers to achieving sufficient ionization for sensitive detection.[1] This document provides field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and refine your methodology.

Experimental Workflow Overview

The general workflow for analyzing this compound degradation products involves several key stages, each with critical parameters that can influence the quality of your results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological or Reaction Sample Cleanup Matrix Cleanup (e.g., SPE, Filtration) Sample->Cleanup Deriv Derivatization (Optional) Cleanup->Deriv LC LC Separation (HILIC) Deriv->LC MS MS Detection (ESI-MS/MS) LC->MS Ident Compound Identification MS->Ident Quant Quantification Ident->Quant

Caption: High-level workflow for LC-MS analysis of this compound products.

Troubleshooting Guide

This section addresses specific, common problems encountered during the LC-MS analysis of sugars.

Chromatography Issues

Q1: Why am I seeing poor peak shape (tailing, fronting, or splitting) for my sugar standards?

A1: Poor peak shape in Hydrophilic Interaction Liquid Chromatography (HILIC), the preferred mode for sugar analysis, is a frequent issue with several distinct causes.[2][3]

  • Strong Sample Solvent Effect: HILIC operates with a high-organic mobile phase as the weak solvent and a low-organic (aqueous) mobile phase as the strong solvent.[4] If your sample is dissolved in a solvent with a high water content (a strong solvent), it will not interact properly with the stationary phase upon injection. This causes the analyte band to spread, leading to broad, split, or fronting peaks.[4]

    • Solution: Whenever possible, dissolve your standards and samples in a solvent that matches the initial mobile phase composition (e.g., 80-95% acetonitrile). If your sample is only soluble in water, keep the injection volume as small as possible (e.g., 0.5-5 µL for a 2.1 mm ID column) to minimize this effect.[5]

  • Insufficient Column Equilibration: The HILIC retention mechanism relies on partitioning into a stable water layer adsorbed to the polar stationary phase.[4] This layer takes time to form. If you do not equilibrate the column for a sufficient time between gradient runs, retention times will drift and peak shapes will be inconsistent.

    • Solution: Equilibrate your HILIC column with the initial mobile phase for at least 10-20 column volumes before the first injection and between each run.[5]

  • Anomeric Mutarotation: Reducing sugars like glucose exist as anomers (α and β forms) that can interconvert in solution. This can sometimes lead to split or broadened peaks.[6]

    • Solution: Operating at elevated column temperatures (e.g., 60-85 °C) and using a slightly alkaline mobile phase (e.g., with 0.05% NH₄OH) can accelerate anomer interconversion, causing them to collapse into a single, sharp peak.[6][7] The Waters ACQUITY UPLC BEH Amide column, for instance, is stable under such conditions.[6]

TroubleshootingPeakShape cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing, Splitting) Cause1 Strong Sample Solvent (High Aqueous %)? Start->Cause1 Cause2 Insufficient Column Equilibration? Start->Cause2 Cause3 Anomer Separation? Start->Cause3 Cause4 Column Contamination or Blockage? Start->Cause4 Sol1 Re-dissolve sample in high organic solvent or reduce injection volume. Cause1->Sol1 Sol2 Increase equilibration time (10-20 column volumes). Cause2->Sol2 Sol3 Increase column temp (>60 °C) and/or use alkaline mobile phase. Cause3->Sol3 Sol4 Backflush column frit. Use guard column. Improve sample cleanup. Cause4->Sol4

Caption: Decision tree for troubleshooting poor peak shape in HILIC.

Q2: My analytes are not retained on the HILIC column, or the retention time is drifting.

A2: This is typically related to mobile phase composition or improper column conditioning.

  • Mobile Phase Water Content is Too High: In HILIC, water is the eluting (strong) solvent. If your starting mobile phase contains too much water (e.g., >20%), polar analytes like sugars will have minimal retention. A minimum of 3% water is needed to hydrate the stationary phase, but retention is driven by high organic content.[4][5]

    • Solution: Ensure your gradient starts with a high percentage of organic solvent, typically 80-95% acetonitrile.

  • Incorrect Gradient Program: A common mistake is to run a "reverse-phase" gradient (increasing organic content over time). For HILIC, the gradient should run from low aqueous to high aqueous to elute analytes.[2]

    • Solution: Double-check that your gradient program increases the concentration of the aqueous mobile phase (Solvent B) over time.

  • pH Drifts and Buffer Choice: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase surface, influencing retention. Inconsistent pH can lead to retention time drift.[5]

    • Solution: Use a suitable buffer (e.g., ammonium formate or ammonium acetate at 5-10 mM) to maintain a stable pH. Be aware that pH measurements in high-organic solvents are not straightforward, so consistency in preparation is key.[3][8]

Mass Spectrometry Issues

Q3: I have very low signal intensity for my sugar analytes. What are the common causes?

A3: Carbohydrates are notoriously difficult to ionize efficiently using standard electrospray ionization (ESI) because they are highly polar and lack easily protonated basic sites.[9][10][11]

  • Inefficient Ionization: Protonation ([M+H]⁺) is often weak.

    • Solution 1 (Adduct Formation): Sugars readily form adducts with alkali metals (in positive mode) or anions (in negative mode).[12][13] Deliberately adding a low concentration of an adduct-forming salt to your mobile phase can dramatically increase signal. For positive mode, 1 mM sodium acetate or cesium chloride is effective.[14] For negative mode, a mobile phase containing formate or acetate, or the post-column addition of a chlorinated solvent, can promote stable [M+HCOO]⁻, [M+CH₃COO]⁻, or [M+Cl]⁻ adducts.[11][15][16]

    • Solution 2 (Derivatization): Chemical derivatization can add a functional group that is much easier to ionize.[17] For example, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) adds a chromophore and a readily ionizable group, significantly boosting the signal.[18][19]

  • Ion Suppression: This is a major concern in complex samples (e.g., biomass hydrolysates, plasma). Co-eluting matrix components compete with your analyte for ionization in the ESI source, suppressing its signal.[20][21][22]

    • Solution: Improve your sample preparation by using solid-phase extraction (SPE) to remove interfering salts and hydrophobic compounds.[7] You can also dilute your sample, which reduces the concentration of both the analyte and the interfering matrix components.[20] Enhancing chromatographic resolution to separate analytes from the bulk of the matrix is also highly effective.[22]

Q4: How do I interpret the fragmentation (MS/MS) spectra of this compound and its degradation products?

A4: Tandem mass spectrometry (MS/MS) is crucial for distinguishing isomers. The fragmentation pattern depends heavily on the precursor ion (e.g., protonated, sodiated, or chloride adduct).

  • Protonated Ions ([M+H]⁺): Collision-induced dissociation (CID) of protonated sugars primarily results in cleavage of the glycosidic bond, producing B and Y ions according to the Domon-Costello nomenclature.[9][10] This is useful for determining the sequence of monosaccharides but provides limited information for distinguishing isomers with the same linkage type.

  • Metal-Adducted Ions ([M+Na]⁺): Sodium adducts often yield more structurally informative fragments. In addition to glycosidic bond cleavage, they can produce cross-ring cleavage fragments (A and X ions), which can help identify linkage positions.[9][10][23]

  • Anion-Adducted Ions ([M+Cl]⁻): Negative mode fragmentation of chloride adducts can also produce unique and diagnostic fragment ions that are highly effective for differentiating structural isomers, such as sucrose and its rare sugar isomers.[16] For this compound ([C₁₂H₂₂O₁₁]), CID of the [M+Na]⁺ ion (m/z 365.1) will typically show cleavage of the glycosidic bond, resulting in a B₁ ion (sodium adduct of glucose, m/z 203.05) and a Y₁ ion (glucose, m/z 180.06), along with various water losses.[24]

AnalyteFormulaMonoisotopic MassCommon Adducts (m/z)
Glucose/FructoseC₆H₁₂O₆180.0634[M+Na]⁺: 203.0453, [M+Cl]⁻: 215.0217, [M-H]⁻: 179.0555
This compoundC₁₂H₂₂O₁₁342.1162[M+Na]⁺: 365.0981, [M+Cl]⁻: 377.0742, [M-H]⁻: 341.1083
5-HMFC₆H₆O₃126.0317[M+H]⁺: 127.0390, [M+Na]⁺: 149.0211, [M-H]⁻: 125.0239
D-Gluconic acidC₆H₁₂O₇196.0583[M-H]⁻: 195.0505

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should expect to see?

A1: this compound is a disaccharide composed of two glucose units linked by a β(1→4) bond. Its degradation primarily occurs through hydrolysis of this bond.

  • Enzymatic Degradation: The most common pathway is hydrolysis by β-glucosidase or cellobiase enzymes, which cleaves the glycosidic bond to yield two molecules of D-glucose .[25][26] Incomplete degradation of larger cellulose chains will also yield cellodextrins (short-chain oligosaccharides).[26][27]

  • Chemical Degradation (e.g., in acidic or hydrothermal conditions): Besides hydrolysis to glucose , this compound can undergo further reactions.[28] Glucose itself can isomerize to fructose or dehydrate to form 5-Hydroxymethylfurfural (5-HMF) .[28] Oxidative conditions can lead to products like D-gluconic acid , while alkaline conditions can produce various saccharinic acids.[29]

Q2: Do I need to derivatize my samples for LC-MS analysis?

A2: Not necessarily. The need for derivatization depends on your analytical goals and instrumentation.

  • Pros of Derivatization:

    • Enhanced Ionization: Adds a readily ionizable group, dramatically increasing MS sensitivity.[18][30]

    • Improved Chromatography: Allows for the use of more robust and common reversed-phase (C18) chromatography.[30]

    • Chromophore Addition: Some derivatizing agents also add a UV chromophore, allowing for UV detection in addition to MS.[19]

  • Cons of Derivatization:

    • Additional Sample Prep: Adds time, complexity, and potential sources of error or sample loss to your workflow.[31]

    • Potential for Artifacts: Incomplete reactions or side reactions can complicate data analysis.

  • Recommendation: For many applications, modern HILIC columns coupled with sensitive mass spectrometers allow for the direct, underivatized analysis of carbohydrates, which is often preferred for its simplicity.[6] If you are struggling with very low concentrations or need to use reversed-phase LC, derivatization is an excellent strategy to consider.[30][32]

Q3: Which ionization mode, positive or negative ESI, is better for sugar analysis?

A3: Both modes can be effective, and the optimal choice may depend on your specific analytes, matrix, and LC conditions. It is often beneficial to test both during method development.

  • Positive Ion Mode (+ESI): Relies almost exclusively on adduct formation with metal cations like Na⁺, K⁺, or Cs⁺.[12][13] This is generally robust and sensitive, provided a consistent source of the cation is available (either from the sample/matrix or added to the mobile phase). Sodium is ubiquitous and often forms [M+Na]⁺ adducts spontaneously.

  • Negative Ion Mode (-ESI): Can proceed via deprotonation ([M-H]⁻) or anion adduction ([M+Cl]⁻, [M+HCOO]⁻).[16] Deprotonation works well for acidic sugars (e.g., gluconic acid) and can be effective for neutral sugars in an alkaline mobile phase (e.g., pH > 9).[33] Anion adduction is highly effective and can provide excellent sensitivity and unique fragmentation patterns for isomer differentiation.[16]

Standard Operating Protocol: Direct HILIC-MS/MS Analysis

This protocol provides a starting point for the direct analysis of underivatized this compound and its degradation products.

1. Sample Preparation:

  • Dilute the sample in 90% acetonitrile / 10% water to an appropriate concentration.

  • If the sample contains significant solids, centrifuge at >10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

2. LC-MS Conditions:

ParameterRecommended SettingRationale
LC Column HILIC, Amide-based (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)Excellent retention and selectivity for polar carbohydrates. Stable at high pH and temperature.[6]
Mobile Phase A 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water, pH 9.0 (w/ NH₄OH)High organic content for retention. Buffer maintains pH; alkaline pH helps collapse anomers.[6]
Mobile Phase B 10 mM Ammonium Formate in 50% Acetonitrile / 50% Water, pH 9.0 (w/ NH₄OH)Strong eluting solvent.
Gradient 0-2% B (0-2 min), 2-40% B (2-12 min), 40-98% B (12-13 min), 98% B (13-15 min), 98-0% B (15-15.1 min), 0% B (15.1-20 min)A shallow gradient is crucial for resolving isomers. A long re-equilibration is mandatory.[5]
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Column Temp. 60 °CImproves peak shape by accelerating anomer interconversion.[7]
Injection Vol. 2 µLSmall volume minimizes peak distortion from sample solvent.[4]
Ionization Mode ESI NegativeOften provides good sensitivity via deprotonation or formate adduction.[33]
Scan Mode Full Scan (m/z 100-500) and targeted MS/MSFull scan for discovery of unknown products. MS/MS for confirmation and quantification.
Key MS/MS Transitions Glucose/Fructose ([M-H]⁻): 179.1 -> 89.0, 119.0this compound ([M-H]⁻): 341.1 -> 179.1, 161.1Precursor -> Fragment transitions for Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Extract chromatograms for the expected m/z values of parent ions (e.g., 341.1 for this compound, 179.1 for glucose).

  • Confirm identity by matching retention time with an authentic standard and comparing the experimental MS/MS fragmentation pattern with a library or standard.

  • Quantify using a calibration curve constructed from authentic standards prepared in a similar solvent matrix.

References

Technical Support Center: Optimizing Cellobiose Concentration for Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing cellobiose concentration in enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are both accurate and robust.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of this compound in enzyme assays, providing a solid foundation for experimental design.

Q1: What is the primary role of this compound in cellulase enzyme assays?

A: this compound, a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond, serves two critical functions in the study of cellulase enzyme systems. Firstly, it is the principal product of cellobiohydrolases (exoglucanases), which are key enzymes in the breakdown of cellulose.[1] Secondly, it acts as a substrate for β-glucosidases, the final enzymes in the cellulolytic pathway that hydrolyze this compound into two molecules of glucose.[2] Therefore, this compound is essential for characterizing the activity of β-glucosidases and for studying product inhibition of other cellulase components.[1][3]

Q2: Why is it crucial to determine the optimal this compound concentration?

A: Determining the optimal this compound concentration is paramount for several reasons:

  • Ensuring Michaelis-Menten Kinetics: To accurately determine the kinetic parameters of an enzyme, such as Vmax (maximum reaction velocity) and Km (Michaelis constant), the assay must be conducted under conditions where the enzyme is saturated with the substrate.[4] This allows for the reliable characterization of the enzyme's catalytic efficiency.

  • Avoiding Substrate Inhibition: At excessively high concentrations, this compound can act as an inhibitor to some enzymes, leading to a decrease in the reaction rate.[5] Identifying the optimal concentration range prevents this phenomenon from confounding your results.

  • Investigating Product Inhibition: this compound is a known inhibitor of cellobiohydrolases.[1][6][7] By systematically varying the this compound concentration, researchers can quantify the extent of product inhibition, which is crucial for understanding the overall efficiency of cellulose degradation, especially in industrial applications where high product concentrations are common.[1][8]

Q3: What are the common methods for detecting the products of this compound hydrolysis?

A: The most common product of this compound hydrolysis by β-glucosidase is glucose. Several methods are used to quantify glucose production:

  • Dinitrosalicylic Acid (DNS) Method: This is a widely used colorimetric assay that detects the presence of reducing sugars, including glucose.[9][10][11] The DNS reagent reacts with the aldehyde group of reducing sugars in an alkaline solution upon heating, resulting in a color change that can be measured spectrophotometrically.[9]

  • Glucose Oxidase-Peroxidase (GOPOD) Assay: This is a more specific enzymatic assay for glucose. Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a highly accurate and specific method for separating and quantifying both the substrate (this compound) and the product (glucose) in the reaction mixture. This is particularly useful for detailed kinetic studies.[12]

Q4: How do factors like pH and temperature affect this compound-based enzyme assays?

A: Both pH and temperature have a profound impact on enzyme activity and must be carefully optimized for any given enzyme.

  • pH: Enzymes have an optimal pH at which they exhibit maximum activity.[13][14] Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis. For most fungal cellulases, the optimal pH is typically in the acidic range (pH 4.5-5.5).[13][15]

  • Temperature: Enzyme activity generally increases with temperature up to an optimal point.[11][13][16] Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for cellulases can vary widely depending on the source organism, with enzymes from thermophilic organisms exhibiting higher temperature optima.[11]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of this compound concentration in enzyme assays.

Issue 1: No or Very Low Enzyme Activity Detected
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Assay Conditions Verify that the pH and temperature of your assay buffer are optimal for your specific enzyme.[10][11][13]Enzyme activity is highly dependent on pH and temperature. Suboptimal conditions can lead to significantly reduced or no activity.
Inactive Enzyme Run a positive control with a known active enzyme to ensure the assay components are working correctly. If the control works, your enzyme may have lost activity due to improper storage or handling.A positive control helps to differentiate between a problem with the assay itself and a problem with the enzyme being tested.
Substrate Degradation Ensure your this compound stock solution is fresh and has been stored properly.This compound solutions can be susceptible to microbial contamination over time, leading to degradation of the substrate.
Presence of Inhibitors Check your sample for potential inhibitors such as heavy metals, EDTA, or high concentrations of salts.[17]Many substances can inhibit enzyme activity. It is important to ensure that the sample preparation method does not introduce any inhibitory compounds.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Scientific Rationale
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all reagents. Prepare a master mix for the reaction components to minimize pipetting variations.[17]Inconsistent pipetting is a common source of variability in enzyme assays.
Inconsistent Incubation Times Use a timer and ensure that all reactions are stopped at precisely the same time.The amount of product formed is directly proportional to the reaction time. Even small variations in incubation time can lead to significant differences in results.
Temperature Fluctuations Use a water bath or incubator with precise temperature control.[17]Enzyme activity is sensitive to temperature changes. Maintaining a constant temperature throughout the assay is crucial for reproducibility.
Incomplete Mixing Ensure that the enzyme and substrate are thoroughly mixed at the start of the reaction.Proper mixing ensures that the enzyme has uniform access to the substrate, leading to a consistent reaction rate.
Issue 3: Non-linear Reaction Progress Curve
Possible Cause Troubleshooting Step Scientific Rationale
Substrate Depletion Use a higher initial substrate concentration or shorten the assay time to ensure you are measuring the initial reaction velocity.As the substrate is consumed, the reaction rate will decrease. To determine accurate kinetic parameters, it is essential to measure the rate before significant substrate depletion occurs.
Product Inhibition The accumulation of glucose can inhibit the activity of β-glucosidase. Measure the reaction rate at early time points before significant product accumulation.[1][18]Product inhibition is a common phenomenon in enzyme kinetics and can lead to a non-linear reaction progress curve.
Enzyme Instability The enzyme may be unstable under the assay conditions. Perform a time-course experiment to determine the time frame over which the enzyme is stable.If the enzyme loses activity over the course of the assay, the reaction rate will decrease, resulting in a non-linear curve.
Issue 4: Suspected Substrate Inhibition
Possible Cause Troubleshooting Step Scientific Rationale
High Substrate Concentration Perform the assay over a wide range of this compound concentrations, including very high concentrations. If substrate inhibition is occurring, you will observe a decrease in the reaction rate at higher substrate concentrations.[5]At very high concentrations, some substrates can bind to a second, non-catalytic site on the enzyme, leading to inhibition.
Data Analysis Plot the reaction velocity versus substrate concentration. A bell-shaped curve is indicative of substrate inhibition.This graphical representation provides a clear visual indication of whether substrate inhibition is occurring.

III. Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol outlines the steps to determine the Km and Vmax of a β-glucosidase using this compound as the substrate.

Materials:

  • Purified β-glucosidase enzyme

  • This compound stock solution (e.g., 100 mM)

  • Assay buffer (e.g., 50 mM sodium citrate, pH 5.0)[19]

  • DNS reagent[9]

  • Glucose standard solutions (for standard curve)[9][19]

  • Spectrophotometer

Procedure:

  • Prepare a range of this compound concentrations: Serially dilute the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 mM).

  • Set up the reactions: In separate tubes, add a fixed amount of enzyme to each of the different this compound concentrations. Include a blank for each concentration containing buffer instead of the enzyme.

  • Incubate: Incubate the reactions at the optimal temperature for the enzyme for a fixed period (e.g., 10 minutes). Ensure the reaction time is within the linear range of product formation.[20]

  • Stop the reaction: Terminate the reaction by adding DNS reagent.[10]

  • Develop color: Boil the tubes for 5-15 minutes to allow for color development.[10]

  • Measure absorbance: After cooling, measure the absorbance at 540 nm.[20]

  • Calculate glucose concentration: Use a glucose standard curve to determine the amount of glucose produced in each reaction.[9][19]

  • Determine initial velocities: Calculate the initial velocity (V₀) for each substrate concentration (μmol of glucose produced per minute).

  • Data analysis: Plot V₀ versus the this compound concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[21]

Data Summary Table:

[this compound] (mM)Absorbance at 540 nm[Glucose] (mM)Initial Velocity (V₀) (μmol/min)
0.5
1
2
5
10
20
50

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare this compound Dilutions mix Mix Enzyme and Substrate prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction with DNS incubate->stop_reaction boil Boil for Color Development stop_reaction->boil read_abs Read Absorbance at 540 nm boil->read_abs calc_vel Calculate Initial Velocities read_abs->calc_vel std_curve Generate Glucose Standard Curve std_curve->calc_vel plot Plot V₀ vs. [S] calc_vel->plot kinetics Determine Km and Vmax plot->kinetics

Caption: Workflow for determining Km and Vmax.

Protocol 2: Investigating Product Inhibition by this compound

This protocol describes how to assess the inhibitory effect of this compound on a cellobiohydrolase.

Materials:

  • Purified cellobiohydrolase enzyme

  • Insoluble cellulose substrate (e.g., Avicel)

  • This compound solutions of varying concentrations (inhibitor)

  • Assay buffer (e.g., 50 mM sodium citrate, pH 5.0)

  • Method for quantifying reducing sugars (e.g., DNS assay)

Procedure:

  • Set up reactions with inhibitor: Prepare a series of reaction tubes, each containing a fixed amount of enzyme and insoluble cellulose substrate.

  • Add inhibitor: To each tube, add a different concentration of this compound (e.g., 0, 1, 5, 10, 20, 50 mM).

  • Incubate: Incubate the reactions at the optimal temperature with shaking to keep the insoluble substrate suspended.

  • Stop the reaction and measure product: At various time points, take aliquots from each reaction, stop the enzymatic activity (e.g., by boiling or adding a stop solution), and measure the concentration of reducing sugars produced.

  • Data analysis: Plot the initial reaction velocity against the this compound concentration. The decrease in velocity with increasing this compound concentration indicates product inhibition. The data can be fitted to different inhibition models (e.g., competitive, non-competitive, mixed) to determine the inhibition constant (Ki).

Data Summary Table:

[this compound] (mM)Initial Velocity (V₀) (μmol/min)% Inhibition
00
1
5
10
20
50

Logical Relationship Diagram:

G sub Cellulose (Substrate) enz Cellobiohydrolase (Enzyme) sub->enz Binds to active site prod This compound (Product) enz->prod Produces inhib Inhibition prod->inhib Causes inhib->enz Reduces activity

Caption: Product inhibition of cellobiohydrolase.

IV. References

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  • Gao, J., et al. (2011). Determination methods of cellulase activity. African Journal of Biotechnology, 10(35), 6622-6628.

  • Xiao, Z., et al. (2016). Measurement of filter paper activities of cellulase with microplate-based assay. Iranian Journal of Biotechnology, 14(2), 119-124.

  • Li, X., et al. (2024). Engineering a novel glucose-tolerant β-glucosidase as supplementation to enhance the hydrolysis of sugarcane bagasse at high glucose concentration. Bioresources and Bioprocessing, 11(1), 1-13.

  • Väljamäe, P., et al. (2003). The kinetics of cellulose enzymatic hydrolysis: Implications of the synergism between enzymes. Biotechnology and Bioengineering, 84(3), 334-343.

  • Payne, C. M., et al. (2015). Alleviating product inhibition in cellulase enzyme Cel7A. Biotechnology and Bioengineering, 112(12), 2441-2450.

  • Benchchem. (2025). Troubleshooting low yield in microbial cellulase production. Retrieved from --INVALID-LINK--

  • Grous, W., et al. (1985). Kinetics of this compound hydrolysis using cellobiase composites from Trichoderma reesei and Aspergillus niger. Biotechnology and Bioengineering, 27(4), 463-470.

  • National Renewable Energy Laboratory. (1996). Measurement of Cellulase Activities: Laboratory Analytical Procedure (LAP). Retrieved from --INVALID-LINK--

  • Elabscience. (n.d.). Cellulase Activity Colorimetric Microplate Assay Kit User Manual. Retrieved from --INVALID-LINK--

  • Santos, J. C., et al. (2014). Determination of Enzyme (Cellulase from Trichoderma reesei) Kinetic Parameters in the Enzymatic Hydrolysis of H2SO4-Catalyzed Hydrothermally Pretreated Sugarcane Bagasse. AIDIC Conference Series, 11, 201-210.

  • Canevascini, G. (1988). A cellulase assay coupled to this compound dehydrogenase. Methods in Enzymology, 160, 453-457.

  • Yuan, X., et al. (2007). Mechanism of this compound inhibition in cellulose hydrolysis by cellobiohydrolase. Sheng Wu Gong Cheng Xue Bao, 23(1), 101-105.

  • Kruus, K., et al. (2004). Inhibition of the Trichoderma reesei cellulases by this compound is strongly dependent on the nature of the substrate. Biotechnology and Bioengineering, 86(5), 557-565.

  • Bezerra, R. M., & Dias, A. A. (2005). Enzymatic kinetic of cellulose hydrolysis: inhibition by ethanol and this compound. Applied Biochemistry and Biotechnology, 126(1), 49-59.

  • Ghose, T. K. (1987). Measurement of cellulase activities. Pure and Applied Chemistry, 59(2), 257-268.

  • Zhang, Y. H. P., et al. (2006). A new method for measuring cellulase activities. Biotechnology and Bioengineering, 93(6), 1099-1106.

  • ResearchGate. (2015). Any suggestions on my cellulase assay problems?. Retrieved from --INVALID-LINK--

  • Payne, C. M., et al. (2015). Alleviating product inhibition in cellulase enzyme Cel7A. Biotechnology and Bioengineering, 112(12), 2441-2450.

  • Teugjas, H., & Väljamäe, P. (2013). Product inhibition of cellulases studied with 14C-labeled cellulose substrates. Biotechnology for Biofuels, 6(1), 104.

  • Dashtban, M., et al. (2010). Endoglucanase (EG) Activity Assays. In Cellulases (pp. 113-120). Humana Press.

  • Asgher, M., et al. (2020). Synthesis, Optimization, and Characterization of Cellulase Enzyme Obtained from Thermotolerant Bacillus subtilis F3: An Insight into Cotton Fabric Polishing Activity. BioMed Research International, 2020, 8827538.

  • Miller, G. L. (1959). Use of dinitrosalicylic acid reagent for determination of reducing sugar. Analytical Chemistry, 31(3), 426-428.

  • Chen, H., & Fu, X. (2016). Effects of sugar inhibition on cellulases and beta-glucosidase during enzymatic hydrolysis of softwood substrates. WSU Research Exchange.

  • Eveleigh, D. E., et al. (2009). Methods for measuring cellulase activities. Bioresource Technology, 100(22), 5279-5285.

  • Gusakov, A. V. (2011). Product inhibition of cellulases. Biotechnology and Bioengineering, 108(10), 2291-2302.

  • Kim, Y. K., et al. (2019). Optimization of culture conditions for cellulase production in Acanthophysium Sp. KMF001 using response surface methodology. BioResources, 14(4), 8846-8862.

  • ResearchGate. (n.d.). Effect of pH on cellulase activity and stability. Retrieved from --INVALID-LINK--

  • Bakare, M. K., et al. (2005). Purification and characterization of cellulase from a thermophilic fungus, Penicillium chrysogenum PCL501. African Journal of Biotechnology, 4(9), 898-904.

  • Chinedu, S. N., et al. (2016). Kinetic Study and Characterization of Cellulase Enzyme from Isolated Aspergillus niger subsp. awamori for Cellulosic Biofuels. Journal of Advances in Biology & Biotechnology, 8(3), 1-10.

  • Iqbal, H., et al. (2011). Purification and characterization of the kinetic parameters of cellulase produced from wheat straw by Trichoderma viride under SSF and its detergent compatibility. Advances in Bioscience and Biotechnology, 2(2), 85-91.

  • Wood, T. M., & Bhat, K. M. (1988). Methods for measuring cellulase activities. Methods in Enzymology, 160, 87-112.

  • Lamid, M., et al. (2010). Optimization of Temperature and Cellulase pH from Rumen Bacteria Isolation of Beef Cattle. Media Kedokteran Hewan, 26(2), 125-128.

  • Dashtban, M., et al. (2009). Cellulase Assays. In Methods in Molecular Biology (pp. 213-221). Humana Press.

  • Aslam, F., et al. (2018). Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses. AMB Express, 8(1), 116.

  • Ghose, T. K. (1987). Measurement of cellulase activities. Pure and Applied Chemistry, 59(2), 257-268.

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Determination of K M and V max for purified cellulase through Michaelis-Menten kinetics. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Cellulase. Retrieved from --INVALID-LINK--

  • Bezerra, R. M., & Dias, A. A. (2005). Enzymatic kinetic of cellulose hydrolysis. ResearchGate.

  • Väljamäe, P., et al. (2014). Temperature Effects on Kinetic Parameters and Substrate Affinity of Cel7A Cellobiohydrolases. PLoS One, 9(5), e97502.

  • Farinas, C. S., et al. (2013). Cellulase Activity Assays: A Practical Guide. In Methods to Determine Enzymatic Activity. Bentham Science Publishers.

  • Benchchem. (n.d.). Cellooctaose vs. This compound: A Comparative Guide for Cellulase Substrate Performance. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2021). Effect of Concentration on Enzyme Activity. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Cellobiose Hydrolysis Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cellobiose hydrolysis experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the integrity of your experimental results. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrolysis reaction shows little to no glucose production. What are the primary factors I should investigate?

A1: Observing minimal or no product is a common issue that can typically be traced back to a few key areas. A systematic approach is crucial for efficient troubleshooting.

  • Enzyme Activity and Integrity: The first and most critical component to verify is your β-glucosidase. Enzymes are sensitive molecules, and their activity can be compromised by improper storage or handling. Repeated freeze-thaw cycles should be avoided.[1] To quickly assess activity, run a positive control with a known, reliable substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), which produces a colored product upon hydrolysis and is easily quantifiable.[2][3][4]

  • Reaction Conditions: The optimal pH and temperature are critical for enzyme function. For example, many fungal β-glucosidases, like those from Trichoderma reesei, function optimally around pH 4.8 and 50°C.[5] Deviations from these optimal conditions can dramatically reduce or eliminate enzyme activity.[6][7] Ensure your buffer was prepared correctly and the pH was verified.

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit enzyme activity. Known inhibitors of β-glucosidase include heavy metal ions (e.g., Cu2+, Hg2+), thiol-containing reagents, and some detergents.[3] Perhaps the most relevant inhibitor in this specific reaction is the product itself: glucose. High initial concentrations of glucose can cause feedback inhibition.[8][9]

Q2: My results are inconsistent between replicates. What are the likely sources of this variability?

A2: High variability between replicates can mask the true effects of your experimental variables.[10] The root cause is often procedural.[10]

  • Pipetting and Mixing: Inaccurate pipetting is a frequent source of error.[10][11] Ensure your pipettes are calibrated and that you are using them correctly, especially when handling small volumes. Inadequate mixing of reagents before dispensing can also lead to inconsistent concentrations across wells.[10][12]

  • Temperature Gradients: Uneven temperature across your incubation platform (e.g., a 96-well plate) can cause "edge effects," where wells on the perimeter behave differently than interior wells.[10] To mitigate this, you can fill the outer wells with a blank solution to help maintain a more uniform temperature.[10]

  • Reagent Preparation: Ensure all reagents are fully thawed and homogenous before use.[11] Preparing a master mix for your reactions can help ensure consistency across all replicates.[11]

Q3: The rate of my hydrolysis reaction is non-linear. What does this indicate?

A3: A non-linear reaction rate can be indicative of several factors. The initial phase of the reaction should be linear.[10]

  • Substrate Depletion: If the substrate concentration is too low, it will be rapidly consumed, causing the reaction rate to decrease over time.[10] It is important to use a substrate concentration that is well above the Michaelis constant (Km) of the enzyme to ensure zero-order kinetics with respect to the substrate during the initial measurement period.[10]

  • Product Inhibition: As the reaction proceeds, the concentration of glucose increases. Glucose is a known inhibitor of β-glucosidase, and its accumulation can slow the reaction rate.[8][9][13]

  • Enzyme Instability: Over longer incubation times, the enzyme itself may begin to denature or degrade, leading to a decrease in the reaction rate.[1]

Troubleshooting Workflow

When encountering unexpected results, a logical troubleshooting workflow can save significant time and resources.

G start Unexpected Results (e.g., Low/No Activity, High Variability) check_enzyme 1. Verify Enzyme Activity - Run positive control (e.g., pNPG) - Check storage & handling start->check_enzyme check_conditions 2. Validate Reaction Conditions - Confirm buffer pH - Verify incubation temperature check_enzyme->check_conditions Enzyme OK result_persist Problem Persists check_enzyme->result_persist Enzyme Inactive check_reagents 3. Assess Reagents & Setup - Check for inhibitors - Review pipetting/mixing technique check_conditions->check_reagents Conditions OK check_conditions->result_persist Conditions Incorrect analyze_kinetics 4. Analyze Reaction Kinetics - Check for substrate depletion - Consider product inhibition check_reagents->analyze_kinetics Reagents/Setup OK check_reagents->result_persist Inhibitor/Error Found result_ok Problem Resolved analyze_kinetics->result_ok Issue Identified analyze_kinetics->result_persist Kinetic Issue Unresolved

Caption: A systematic workflow for troubleshooting this compound hydrolysis experiments.

Core Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay using a Synthetic Substrate (p-Nitrophenyl-β-D-glucopyranoside)

This protocol is a reliable method to confirm the activity of your β-glucosidase enzyme stock. The enzyme hydrolyzes the colorless pNPG substrate to release p-nitrophenol, which is yellow at an alkaline pH and can be quantified spectrophotometrically.[2][3][4]

Materials:

  • β-Glucosidase enzyme

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)[4]

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)[4]

  • Sodium carbonate (Na2CO3) or NaOH-glycine buffer to stop the reaction[2][4]

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, combine the enzyme extract, pNPG substrate, and buffer. For example, 25 µL of enzyme, 25 µL of 10 mM pNPG, and 50 µL of 50 mM sodium acetate buffer (pH 5.0).[4]

  • Incubation: Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 50°C) for a defined period (e.g., 10-30 minutes).[2][4]

  • Reaction Termination: Stop the reaction by adding an alkaline solution, such as 100 µL of 0.4 M NaOH-glycine buffer (pH 10.8) or 0.5 mL of 1N Na2CO3.[2][4] This shifts the pH, stopping the enzyme and developing the yellow color of the p-nitrophenolate ion.

  • Measurement: Measure the absorbance of the solution at 405 nm.[2][4]

  • Quantification: Determine the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.[4]

Protocol 2: Quantifying Glucose Production from this compound using the DNS Method

The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for quantifying reducing sugars like glucose.[14][15][16][17] In an alkaline solution and upon heating, DNS is reduced by the aldehyde group of glucose, resulting in the formation of 3-amino-5-nitrosalicylic acid, an orange-red compound.[14][17]

Materials:

  • Supernatant from your hydrolysis reaction

  • DNS reagent

  • Rochelle salt (potassium sodium tartrate) solution (optional, for color stabilization)[14][17]

  • Glucose standards for calibration curve

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube, add 1 mL of your sample (supernatant from the hydrolysis reaction) and 1 mL of DNS reagent.[14]

  • Heating: Place the tube in a boiling water bath for 5 minutes.[14][15]

  • Cooling and Stabilization: Cool the tube to room temperature.[15] If using, add Rochelle salt solution to stabilize the color.[17] Add distilled water to a final standardized volume (e.g., 10 mL total).[14]

  • Measurement: Measure the absorbance at 540 nm against a reagent blank.[14][15]

  • Calculation: Calculate the glucose concentration in your sample by comparing its absorbance to a standard curve generated with known glucose concentrations.[14][17]

Understanding the Hydrolysis Pathway and Inhibition

The enzymatic hydrolysis of cellulose to glucose is a multi-step process. Cellulase enzymes, a complex of endo- and exo-glucanases, break down the cellulose polymer into smaller oligosaccharides, primarily this compound. β-glucosidase then completes the final step, hydrolyzing this compound into two molecules of glucose.[13][18]

G Cellulose Cellulose (β-1,4-glucan) This compound This compound (Disaccharide) Cellulose->this compound Hydrolysis Glucose Glucose (Monosaccharide) This compound->Glucose Hydrolysis Cellulase Cellulase enzymes (Endo/Exo-glucanases) This compound->Cellulase inhibits BetaGlucosidase β-Glucosidase Glucose->BetaGlucosidase inhibits Inhibition Product Inhibition

Caption: The enzymatic hydrolysis of cellulose, highlighting the critical role of β-glucosidase and product inhibition loops.

A key challenge in this process is product inhibition. This compound can inhibit the activity of cellulase enzymes, and the final product, glucose, inhibits β-glucosidase.[19][20] This is why the efficiency of β-glucosidase is a rate-limiting factor in the overall conversion of cellulose to glucose.[13] An accumulation of this compound due to inefficient hydrolysis will slow down the entire process.[13]

Data Interpretation Guide

ObservationPotential Cause(s)Recommended Action(s)
No/Low Glucose Detected 1. Inactive β-glucosidase2. Incorrect buffer pH/temperature3. Presence of inhibitors1. Test enzyme with pNPG (Protocol 1).2. Prepare fresh buffer and verify pH; confirm incubator temperature.3. Analyze sample for known inhibitors; consider sample purification.
High Variability in Replicates 1. Inaccurate pipetting2. Incomplete mixing of reagents3. Temperature instability1. Verify pipette calibration; use proper technique.2. Prepare a master mix and vortex before aliquoting.3. Avoid "edge effects"; ensure uniform incubation.
Reaction Stops Prematurely 1. Substrate depletion2. Strong product inhibition3. Enzyme instability1. Increase initial this compound concentration.2. Measure glucose at earlier time points; consider strategies to remove glucose as it's formed.3. Run a time-course experiment to assess enzyme stability.
High Background in DNS Assay 1. Contaminated reagents2. Presence of other reducing substances in the sample1. Prepare fresh DNS reagent.2. Run a sample blank (sample + water, no DNS) and subtract its absorbance.

References

potential interferences in cellobiose quantification assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cellobiose quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-proven insights to help you troubleshoot and validate your results.

Section 1: The Dinitrosalicylic Acid (DNS) Assay

The DNS assay is a popular colorimetric method for quantifying reducing sugars. The reaction relies on the reduction of 3,5-dinitrosalicylic acid (DNS) to 3-amino-5-nitrosalicylic acid (ANS) by the aldehyde group of the reducing sugar, which is exposed in alkaline conditions and upon heating.[1] This conversion results in a color change from yellow to reddish-brown, with the absorbance at 540 nm being proportional to the concentration of the reducing sugar.[2]

Frequently Asked Questions & Troubleshooting

Q1: My blank (negative control) has a high background absorbance. What's causing this?

A: High background absorbance in your blank is typically due to contamination of reagents with reducing substances or instability of the DNS reagent itself.

  • Application Scientist's Insight:

    • Reagent Contamination: Buffers containing certain components like Tris or other amine-containing compounds can interfere.[3] Similarly, if your water source is contaminated with organic material, it can contribute to background signal.

    • Reagent Degradation: The DNS reagent, while stable for months when stored correctly in a dark bottle, can degrade over time, especially if exposed to light. Some formulations include phenol and sodium sulfite to improve stability.

    • Substrate Instability: If you are measuring enzymatic activity, the substrate itself (e.g., carboxymethylcellulose) might undergo slight spontaneous decomposition during incubation, releasing small amounts of reducing sugars.[4] Always run a "substrate blank" (substrate incubated without enzyme) to account for this.[4]

Q2: My standard curve is non-linear, especially at higher concentrations. Is this normal?

A: Yes, a non-linear standard curve is a known characteristic of the DNS assay.

  • Application Scientist's Insight:

    • Reaction Stoichiometry: The reaction between DNS and reducing sugars is not perfectly stoichiometric. Different sugars can yield different color intensities, and as the concentration of sugar increases, the reaction efficiency can change.[5]

    • Substrate Depletion: At high sugar concentrations, the DNS reagent itself can become the limiting reactant, causing the response to plateau.

    • Best Practice: It is highly recommended to use a quadratic (second-order polynomial) curve fit for your standards rather than a linear regression for more accurate quantification.[6] Ensure your unknown samples fall within the reliable range of your standard curve.

Q3: My results seem unexpectedly high when analyzing biomass hydrolysate. What could be interfering?

A: The DNS assay lacks specificity and is prone to interference from various non-sugar reducing compounds often present in complex samples like lignocellulosic hydrolysates.[1][7]

  • Application Scientist's Insight:

    • Lignin Degradation Products: Compounds like furfural and 5-hydroxymethylfurfural (HMF), which are byproducts of acid pretreatment of biomass, are known to react with DNS and cause significant overestimation of sugar content.[8]

    • Amino Acids: Certain amino acids, particularly cysteine, tryptophan, and tyrosine, can also react with the DNS reagent, leading to falsely elevated results.[9] This is a critical consideration when working with crude enzyme preparations or culture media containing yeast extract or peptone.

    • Antioxidants: Reducing agents like ascorbic acid, common in biological samples, will readily react in the DNS assay.[10]

DNS Reaction Mechanism

// Invisible node for reaction conditions Conditions [shape=plaintext, label="Heat (90-100°C)\nAlkaline pH", fontcolor="#202124", fontsize=9];

// Edges {this compound, DNS} -> Conditions [arrowhead=none, style=dashed, color="#5F6368"]; Conditions -> {OxidizedSugar, ANS} [color="#EA4335", arrowhead=vee]; } .dot Caption: The DNS reaction reduces yellow DNS to red-brown ANS in the presence of a reducing sugar.

Section 2: Enzymatic Assays (β-Glucosidase Coupled)

Enzymatic assays offer higher specificity compared to the DNS method. For this compound, a common approach is a two-step reaction. First, β-glucosidase specifically hydrolyzes this compound into two molecules of glucose. Second, this glucose is quantified using a coupled enzyme system, most commonly the glucose oxidase-peroxidase (GOPOD) assay.[11][12]

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic assay shows no or very low signal, even when I expect this compound to be present.

A: This issue often points to enzyme inhibition or a problem with one of the assay components.

  • Application Scientist's Insight:

    • Product Inhibition: The β-glucosidase enzyme is susceptible to product inhibition by glucose.[13][14] If your sample already contains a high concentration of glucose, the first step of the reaction will be significantly slowed or stopped, preventing this compound measurement.

    • Inhibitors in Sample: Your sample matrix may contain specific inhibitors of β-glucosidase or glucose oxidase. Lignin-derived phenolic compounds from biomass are known inhibitors.[15] Chelating agents like EDTA (>0.5 mM) or detergents can also interfere with enzyme activity.[10]

    • Reagent Inactivity: Ensure your enzymes have been stored correctly (typically frozen) and have not expired.[16] Prepare reaction mixes fresh and allow all components (except enzymes, which should be kept on ice) to come to room temperature before starting the assay.[10][17]

Q2: Can other sugars in my sample interfere with the assay?

A: While this assay is much more specific than DNS, some cross-reactivity is possible depending on the purity of the enzymes used.

  • Application Scientist's Insight:

    • Enzyme Purity is Key: Commercial GOPOD reagents from reputable suppliers are generally formulated with highly purified glucose oxidase that has minimal reactivity towards other sugars.[11][12] However, less pure preparations might contain contaminating enzymes (like invertase or maltase) that could break down other disaccharides, or the glucose oxidase itself may show slight reactivity with structurally similar sugars like mannose.[18]

    • Validating Specificity: If you are working with a sample containing a complex mixture of sugars, it is wise to run controls. Test the GOPOD reagent directly with other sugars (e.g., xylose, mannose, galactose) that may be in your sample to confirm they do not generate a signal.[19]

Q3: The absorbance values in my assay are drifting or unstable.

A: Drifting signals can be caused by temperature fluctuations, improper mixing, or interfering substances that affect the peroxidase-catalyzed color development step.

  • Application Scientist's Insight:

    • Temperature Control: Enzymatic reactions are sensitive to temperature. Ensure your plate or cuvettes are incubated at the specified temperature for a consistent duration.[17] Reading the plate before the reaction has fully stabilized can lead to drift.

    • Mixing: Incomplete mixing of reagents in the well can lead to erratic results. Gently tap the plate or use a plate shaker to ensure a homogenous solution, but avoid introducing bubbles which can interfere with absorbance readings.[16]

    • Peroxidase Interferences: The final color-forming step is an oxidation reaction catalyzed by peroxidase. Strong reducing agents in your sample (like ascorbic acid) can consume the hydrogen peroxide or interfere with the dye, leading to lower or unstable signals.[10]

Enzymatic Assay Workflow for this compound

// Nodes this compound [label="this compound"]; Glucose [label="2x D-Glucose"]; H2O2 [label="Gluconate + H₂O₂"]; Dye [label="Quinoneimine Dye\n(Colored Product)"]; Inhibitors [shape=oval, style=filled, fillcolor="#FAD2CF", fontcolor="#202124", label="Inhibitors\n(e.g., Glucose, Phenols)"];

// Edges this compound -> Glucose [label=" β-Glucosidase "]; Glucose -> H2O2 [label=" Glucose Oxidase\n(GOPOD) "]; H2O2 -> Dye [label=" Peroxidase "]; Inhibitors -> this compound [style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Two-step enzymatic cascade for specific quantification of this compound.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is considered a gold standard for carbohydrate analysis due to its high specificity and ability to quantify multiple sugars simultaneously. This compound is typically analyzed using an amine-modified (NH₂) or specialized carbohydrate column with refractive index (RI) or pulsed amperometric detection (PAD).[20][21]

Frequently Asked Questions & Troubleshooting

Q1: My this compound peak is broad and has poor resolution.

A: Peak broadening is a common issue in HPLC and can stem from problems with the sample, mobile phase, or the column itself.

  • Application Scientist's Insight:

    • Injection Solvent Incompatibility: The most frequent cause is injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[22] This causes the sample band to spread out before it even begins to separate on the column. Best Practice: Always try to dissolve your samples in the mobile phase itself. If this is not possible, use a weaker solvent.[23]

    • Column Overload: Injecting too much sample mass or too large a volume can saturate the column, leading to broad, often fronting, peaks.[22] Try diluting your sample or reducing the injection volume.

    • Column Contamination/Age: Over time, the column can become contaminated with irreversibly bound matrix components, or the stationary phase can degrade. This creates voids and disrupts the flow path, causing peak broadening. A guard column is highly recommended to protect the analytical column.[24]

Q2: The retention time for my this compound peak is shifting between runs.

A: Retention time stability is critical for accurate peak identification. Drifting retention times usually point to inconsistencies in the mobile phase or physical environment.

  • Application Scientist's Insight:

    • Mobile Phase Composition: If you are mixing solvents online, ensure your pump's proportioning valves are working correctly.[24] Even small variations in the mobile phase composition can cause significant shifts. It is also crucial to degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[25]

    • Temperature Fluctuations: Column temperature dramatically affects retention. The use of a column oven is essential for reproducible chromatography.[25] Ensure the oven temperature is stable.

    • Column Equilibration: Before starting a sequence of runs, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes or more.[25]

Q3: I see an interfering peak co-eluting with this compound.

A: Co-elution occurs when two or more compounds are not separated by the chromatographic system. This is a significant problem in complex matrices.

  • Application Scientist's Insight:

    • Optimize Mobile Phase: The first step is to try and alter the selectivity of your separation. For carbohydrate analysis, this often involves subtly changing the ratio of acetonitrile to water in the mobile phase. A shallower gradient or an isocratic run with a slightly weaker mobile phase can often resolve closely eluting peaks.

    • Sample Cleanup: The best way to deal with matrix interferences is to remove them before injection. Solid-Phase Extraction (SPE) is a powerful technique for cleaning up complex samples.[24] Using an SPE cartridge with a chemistry similar to your analytical column can selectively retain your analyte of interest while washing away interfering components.[26]

    • Confirm Peak Identity: If co-elution is suspected, using a more selective detector like a mass spectrometer (LC-MS) can confirm the identity of the peak and help differentiate the analyte from the interference.

HPLC Troubleshooting Decision Tree

// Retention Time Path q1 -> sol1_1 [label="Yes"]; sol1_1 [label="Check Mobile Phase\n(Composition, Degassing)\nCheck Pump Flow Rate\nUse Column Oven", solution];

// Peak Shape Path q2 -> sol2_1 [label="Yes"]; sol2_1 [label="Injection solvent weaker than mobile phase?\nReduce injection volume/concentration\nCheck for column contamination/voids", solution];

// Pressure Path q3 -> sol3_1 [label="Yes"]; sol3_1 [label="Filter sample\nCheck for blockages (frits, tubing)\nReverse-flush column (if permitted)", solution]; } .dot Caption: A logical decision tree for troubleshooting common HPLC issues.

Section 4: General Troubleshooting & Summary of Interferences

Regardless of the method chosen, proper sample handling and an awareness of the sample matrix are paramount for accurate quantification.

What is a "Matrix Effect"?

The matrix refers to all components in a sample other than the analyte of interest (this compound).[27] These components can interfere with the assay, causing either an underestimation (signal suppression) or overestimation (signal enhancement) of the true analyte concentration.[27][28] In complex samples like fermentation broths or biomass hydrolysates, matrix effects are a significant challenge.[26][29]

How can I test for and mitigate matrix effects?

The most reliable method is to perform a "spike and recovery" experiment. A known amount of pure this compound standard is added (spiked) into the sample matrix and a clean buffer. The assay is performed on both, and the recovery is calculated.

  • Recovery ≈ 100%: No significant matrix effect.

  • Recovery < 90%: Signal suppression is occurring.

  • Recovery > 110%: Signal enhancement is occurring.

Mitigation Strategies:

  • Dilution: The simplest approach. Diluting the sample can often reduce the concentration of interfering substances below the level where they impact the assay.

  • Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or filtration to remove interfering compounds.[24]

  • Matrix-Matched Standards: Prepare your standard curve by dissolving the standards in a blank matrix that is as similar to your sample as possible (e.g., a fermentation medium without the cells or a hydrolysate from a blank run). This ensures that the standards and samples are affected by the matrix in the same way.

Table 1: Summary of Potential Interferences in this compound Assays
Interfering SubstanceDNS AssayEnzymatic (GOPOD) AssayHPLC-RI/PADCausality & Notes
Other Reducing Sugars High Low / NoneLow / NoneDNS reacts with any reducing sugar. Enzymatic assays are highly specific. HPLC separates them.
Lignin Byproducts (Furfural, HMF) High ModerateLow / NoneThese are reducing agents that react with DNS.[8] They can also inhibit enzymes.[15] HPLC separates them.
Amino Acids / Proteins ModerateLowLowCertain amino acids react with DNS.[9] High protein can cause precipitation but usually doesn't interfere with the reaction itself.
Reducing Agents (Ascorbic Acid) High ModerateLowDirectly reacts with DNS. Interferes with the peroxidase step in GOPOD assays.[10]
Chelating Agents (EDTA) LowModerateLowCan inhibit metalloenzymes that might be part of the GOPOD system.[10]
Detergents (SDS, Tween) LowModerateLowCan denature and inhibit enzymes at high concentrations.[10]
Heavy Metal Ions ModerateLowLowSome ions can interfere with the DNS color development or inhibit enzymes.[30]
High Glucose Concentration LowHigh Low / NoneDoes not interfere with DNS but is a potent product inhibitor of β-glucosidase in the enzymatic assay.[13]
Section 5: Detailed Protocols
Protocol 1: DNS Assay for Reducing Sugars
  • DNS Reagent Preparation:

    • Dissolve 1g of 3,5-dinitrosalicylic acid in 50 mL of purified water by gently heating and stirring.

    • In a separate beaker, dissolve 30g of potassium sodium tartrate tetrahydrate (Rochelle salt) in 20 mL of purified water.[31]

    • Slowly add the Rochelle salt solution to the DNS solution while stirring.

    • Slowly add 20 mL of 2 M NaOH.[31]

    • Bring the final volume to 100 mL with purified water.

    • Store in a brown, tightly sealed bottle at room temperature. The reagent is stable for several months.[32]

  • Assay Procedure:

    • Prepare standards (e.g., 0.1 to 1.0 mg/mL this compound or glucose) and dilute unknown samples to fall within this range.

    • To a microcentrifuge tube, add 0.5 mL of your sample or standard.

    • Add 0.5 mL of DNS reagent and mix well.

    • Incubate the tubes in a boiling water bath for 5-10 minutes.[2]

    • Cool the tubes to room temperature in a cold water bath.

    • Add 4.0 mL of deionized water to each tube and vortex to mix.

    • Transfer the solution to a cuvette and measure the absorbance at 540 nm against a reagent blank (0.5 mL water + 0.5 mL DNS reagent, treated identically).[2]

    • Plot the absorbance of the standards vs. their concentration and use the resulting curve to determine the concentration of your unknown samples.

Protocol 2: Two-Step Enzymatic Assay for this compound
  • Reagents:

    • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

    • Enzyme Solution 1: β-Glucosidase (e.g., from almonds) dissolved in Assay Buffer to a suitable activity level (to be optimized).

    • Reagent 2: A commercial GOPOD assay kit (e.g., from Megazyme[12]). Prepare according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Step 1: Hydrolysis of this compound

      • Add 50 µL of sample or this compound standard to wells of a clear, flat-bottom 96-well plate.

      • Add 50 µL of the β-Glucosidase solution to each well.

      • Incubate the plate at an optimal temperature (e.g., 37-50°C) for a sufficient time (e.g., 15-30 minutes) to ensure complete conversion of this compound to glucose.

    • Step 2: Quantification of Glucose

      • Add 150 µL of prepared GOPOD reagent to each well.

      • Incubate at room temperature or as specified by the kit (e.g., 20 minutes), protected from light.

      • Read the absorbance at 510 nm in a microplate reader.

    • Controls are Critical:

      • Reagent Blank: 50 µL Assay Buffer instead of sample.

      • Sample Blank: Run samples through the procedure but use Assay Buffer instead of the β-Glucosidase solution. This accounts for any pre-existing glucose in your sample.

      • Final Calculation: Subtract the absorbance of the Sample Blank from your final sample reading to get the absorbance corresponding only to the glucose generated from this compound. Determine the concentration from a glucose standard curve (run through Step 2 only). Remember to multiply the final result by 2 to account for the stoichiometry (1 this compound -> 2 glucose).

Section 6: References
  • (Referenced within the text, no source document provided)

  • NCBE. (n.d.). DNSA reagent. --INVALID-LINK--. --INVALID-LINK--

  • Scribd. (n.d.). DNS Reagent Preparation Guide. --INVALID-LINK--

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. --INVALID-LINK--

  • Li, J., et al. (2022). Regulation of β-Disaccharide Accumulation by β-Glucosidase Inhibitors to Enhance Cellulase Production in Trichoderma reesei. MDPI. --INVALID-LINK--

  • Wikipedia. (2023). 3,5-Dinitrosalicylic acid. --INVALID-LINK--

  • NCBE. (n.d.). DNSA reagent base. --INVALID-LINK--

  • OpenWetWare. (n.d.). DNS assay. --INVALID-LINK--

  • ResearchGate. (n.d.). Quantitative HPLC analysis of this compound hydrolysis by βglucosidase.... --INVALID-LINK--

  • ResearchGate. (2014). How do I prepare DNS reagents?. --INVALID-LINK--

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Drawell. (n.d.). Troubleshooting of High Performance Liquid Chromatography (HPLC). --INVALID-LINK--

  • Božinović, A., et al. (2023). Standardization of 3,5-dinitrosalicylic acid (DNS) assay for measuring xylanase activity. Croatian Journal of Food Science and Technology. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Limitations of the DNS assay for reducing sugars from saccharified lignocellulosics. --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • AWS. (n.d.). Interference of mannose and galactose in glucose assay by the glucose oxidase/peroxidase method. --INVALID-LINK--

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • BioAssay Systems. (n.d.). Troubleshooting. --INVALID-LINK--

  • Megazyme. (n.d.). GOPOD REAGENT ENZYMES. --INVALID-LINK--

  • WSU Research Exchange. (n.d.). Effects of sugar inhibition on cellulases and beta-glucosidase during enzymatic hydrolysis of softwood substrates. --INVALID-LINK--

  • Bailey, M. (1988). A note on the use of dinitrosalicylic acid for determining the products of enzymatic reactions. Applied Microbiology and Biotechnology. --INVALID-LINK--

  • ResearchGate. (2023). Standardization of 3,5-dinitrosalicylic acid (DNS) assay for measuring xylanase activity. --INVALID-LINK--

  • ACS Publications. (2021). Real-Time Measurement of this compound and Glucose Formation during Enzymatic Biomass Hydrolysis. --INVALID-LINK--

  • bioRxiv. (2020). Comparison of analytical methods for rapid & reliable quantification of plant-based carbohydrates. --INVALID-LINK--

  • ResearchGate. (n.d.). Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay. --INVALID-LINK--

  • ResearchGate. (n.d.). Limitation of using the D-glucose oxidase peroxidase method of measuring glucose derived from lignocellulosic substrates. --INVALID-LINK--

  • NIH. (2017). When substrate inhibits and inhibitor activates: implications of β-glucosidases. --INVALID-LINK--

  • NIH. (n.d.). Selecting β-glucosidases to support cellulases in cellulose saccharification. --INVALID-LINK--

  • PubMed. (2021). Real-Time Measurement of this compound and Glucose Formation during Enzymatic Biomass Hydrolysis. --INVALID-LINK--

  • NIH. (2021). Real-Time Measurement of this compound and Glucose Formation during Enzymatic Biomass Hydrolysis. --INVALID-LINK--

  • University of California, San Diego. (2022). MDH Assay Enzyme Hints & Tips. --INVALID-LINK--

  • NIH. (n.d.). A comparison of sugar indicators enables a universal high-throughput sugar-1-phosphate nucleotidyltransferase assay. --INVALID-LINK--

  • NIH. (2011). Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. --INVALID-LINK--

  • ResearchGate. (n.d.). Factors Affecting Accuracy and Time Requirements of a Glucose Oxidase-Peroxidase Assay for Determination of Glucose. --INVALID-LINK--

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  • ResearchGate. (2015). The relative effects of some elements on the DNS method in cellulase assay. --INVALID-LINK--

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References

Technical Support Center: Long-Term Cellobiose Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cellobiose. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to the storage and handling of this critical disaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid, crystalline this compound?

For maximal long-term stability, solid D-(+)-cellobiose should be stored in a tightly sealed container in a dry place.[1][2][3] The recommended storage temperature is generally room temperature, between 15°C and 25°C.[1] It is crucial to protect it from moisture, direct sunlight, and heat to prevent degradation.[3] Under these standard conditions, this compound has been shown to be chemically stable for at least 24 months with no significant degradation.[4][5]

Q2: How should I store this compound solutions?

The stability of this compound decreases once it is in an aqueous solution. For short-term use, refrigeration at 2-8°C is advisable. For long-term storage, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen. Specific recommendations are:

  • Store at -20°C for up to 1 month.[6]

  • For extended periods, store at -80°C for up to 6 months.[6]

Always protect solutions from light, as this can contribute to degradation over time.[6]

Q3: What factors can cause this compound to degrade, and what are the products?

The primary degradation pathway for this compound is hydrolysis of the β(1→4) glycosidic bond, which breaks the disaccharide into two glucose molecules.[7] This process can be accelerated by several factors:

  • Acidic or Alkaline Conditions: Both strong acids and strong alkalis can catalyze hydrolysis.[2][7][8] Stability has been demonstrated in acidic solutions with pH as low as 2.5, but more extreme conditions will increase the rate of degradation.[4]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for hydrolysis.[9] While stable at room temperature, decomposition of the solid material begins at temperatures above 225°C.[2]

  • Moisture: As hydrolysis is a reaction with water, storing solid this compound in a humid environment or using hygroscopic solvents can lead to degradation. It is essential to store it in a dry place.[1][3]

  • Enzymatic Activity: The presence of β-glucosidase or cellulase enzymes will rapidly hydrolyze this compound to glucose.[9][10] This is a critical consideration in biological experiments.

Q4: Is there a difference in stability between crystalline and amorphous this compound?

Yes, the physical form matters. Crystalline solids, including this compound, exist in a highly ordered lattice structure, which is a lower energy state and thus more thermodynamically stable.[11] Amorphous forms lack this long-range order, have higher free energy, and are generally more susceptible to chemical degradation and physical changes, especially in the presence of moisture.[11] For optimal long-term stability, using a highly crystalline form of this compound is recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to this compound instability.

Issue 1: Inconsistent or unexpected results in cell-based assays using this compound as a carbon source.
  • Possible Cause: this compound may have degraded into glucose prior to or during the experiment. Many cell lines metabolize glucose differently or more readily than this compound, which could lead to altered growth rates or metabolic outputs.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If using a stored solution, test it for the presence of glucose. See the protocol below for a recommended analytical method.

    • Review Solution Preparation: Was the this compound dissolved in a highly acidic or basic buffer? Was it heated to dissolve? These conditions can cause hydrolysis. Use a neutral pH buffer (pH 5-7 is recommended for solutions) and dissolve at room temperature.[2]

    • Check for Contamination: Ensure your media or buffers have not become contaminated with microorganisms that could produce β-glucosidases, leading to enzymatic degradation.

Issue 2: My solid this compound has become clumpy or discolored.
  • Possible Cause: This is a strong indicator of moisture absorption. This compound is hygroscopic and exposure to humidity can cause it to cake. Discoloration may suggest the onset of chemical degradation, such as caramelization, if exposed to heat.

  • Troubleshooting Steps:

    • Discard the Reagent: For critical applications, it is best to discard the compromised reagent, as its purity is no longer guaranteed.

    • Improve Storage Practices: Store new this compound in a desiccator or a controlled low-humidity environment. Ensure the container lid is tightly sealed immediately after use.

    • Perform a Quality Check: Before use, visually inspect the powder. It should be a white to whitish, crystalline powder.[2]

Issue 3: HPLC analysis shows a peak for glucose in my freshly prepared this compound standard.
  • Possible Cause: This indicates that either the starting material was already impure or degradation occurred during sample preparation.

  • Troubleshooting Steps:

    • Analyze the Solid: Dissolve a small amount of the solid this compound in the mobile phase just before injection to assess the purity of the starting material. High-purity this compound should have glucose concentrations below 1%.[4][5]

    • Evaluate Sample Preparation: Are you using acidic solvents or high temperatures in your sample preparation? For example, some analytical procedures for complex samples may involve an acid hydrolysis step; ensure this is not inadvertently affecting your standard.[12]

    • Source a New Lot: If the solid material is shown to be contaminated, obtain a new lot from a reputable supplier and check the certificate of analysis.

Data Summary & Protocols

Quantitative Stability Data

The following table summarizes the stability of solid this compound under tested conditions, based on data from the European Food Safety Authority (EFSA).[4][5]

ConditionTemperatureRelative Humidity (RH)DurationResult
Normal 25°C60%24 monthsNo degradation observed.
Accelerated 40°C75%6 monthsThis compound concentration ≥ 99%; Glucose < 1%.
Diagrams: Degradation & Troubleshooting

The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.

G cluster_factors Accelerating Factors This compound This compound (C₁₂H₂₂O₁₁) Glucose 2x Glucose (C₆H₁₂O₆) This compound->Glucose Hydrolysis (β(1→4) bond cleavage) Degradation Degradation Product Glucose->Degradation Acid Acid (H⁺) Acid->this compound Alkali Alkali (OH⁻) Alkali->this compound Heat Heat (Δ) Heat->this compound Enzyme Enzymes Enzyme->this compound Moisture Moisture (H₂O) Moisture->this compound T Start Inconsistent Experimental Results Observed CheckStorage Step 1: Verify Storage Conditions of Solid & Solutions (Temp, Humidity, Light, Age) Start->CheckStorage Proper Storage is Correct CheckStorage->Proper OK Improper Storage is Incorrect CheckStorage->Improper Not OK CheckPrep Step 2: Review Solution Preparation Protocol (pH, Heat, Contamination) Proper->CheckPrep Action1 Action: Discard Reagent, Implement Correct Storage (e.g., use desiccator, freeze aliquots) Improper->Action1 GoodPrep Protocol is Sound CheckPrep->GoodPrep OK BadPrep Protocol is Flawed CheckPrep->BadPrep Not OK Analyze Step 3: Quantify Degradation Perform HPLC/HPAE-PAD analysis to check for glucose GoodPrep->Analyze Action2 Action: Modify Protocol (Use neutral buffer, avoid heat, use sterile technique) BadPrep->Action2 Pure Purity Confirmed (Glucose < 1%) Analyze->Pure OK Impure Degradation Confirmed (Glucose ≥ 1%) Analyze->Impure Not OK Other Conclusion: Issue is likely not due to This compound stability. Investigate other variables. Pure->Other Action3 Action: Source New Lot of this compound Impure->Action3

References

issues with cellobiose solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cellobiose solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with dissolving this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can prepare your this compound solutions efficiently and accurately.

Introduction: The Challenge of this compound Solubility

This compound, a disaccharide composed of two β-glucose units, is a crucial molecule in biofuel research, and as a model compound for cellulose chemistry.[1][2] Its extensive network of hydroxyl groups leads to strong intra- and intermolecular hydrogen bonds, making it highly polar and, consequently, challenging to dissolve in many common laboratory solvents.[3] Understanding the interplay between the molecular structure of this compound and solvent properties is key to overcoming these solubility issues.

This guide provides a structured approach to troubleshooting common solubility problems, grounded in the principles of solvent chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

The solubility of this compound is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[1][4][5] Generally, polar protic solvents are the most effective. Here's a summary of what to expect:

  • Water: this compound is soluble in water. Published data indicates a solubility of 12 g/100 mL, and other sources report values around 111.0 mg/mL at 15°C and 35 mg/mL (requiring ultrasound).[3][6][7]

  • Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO, with reported values around 20 mg/mL (requiring ultrasound).[6] It's important to use anhydrous (hygroscopic) DMSO, as water content can impact solubility.[6][8][9]

  • Dimethylformamide (DMF): While specific quantitative data is less common in the initial search, as a polar aprotic solvent, DMF is expected to have some solvating power for this compound, likely less than water or DMSO.

  • Alcohols (Methanol, Ethanol): this compound is very slightly soluble in alcohol.[3] Its solubility in alcohols is generally lower than in water or DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): this compound is practically insoluble in nonpolar organic solvents.[1][3][5]

Q2: Why is my this compound not dissolving even in a recommended solvent like water or DMSO?

Several factors can contribute to poor dissolution, even in a suitable solvent:

  • Dissolution Rate: this compound can dissolve slowly. Ensure you are allowing sufficient time and agitation for the dissolution process to complete.

  • Temperature: The solubility of this compound is temperature-dependent. Gently warming the solution can significantly increase both the rate of dissolution and the solubility limit.[10] However, be cautious of potential degradation at high temperatures.

  • Particle Size: Finely powdered this compound will dissolve faster than large crystals due to the increased surface area.

  • Purity of this compound: Impurities in the this compound can affect its solubility characteristics.

  • Solvent Quality: For hygroscopic solvents like DMSO, absorbed moisture can alter their solvating properties.[6] Using a fresh, unopened bottle of anhydrous solvent is recommended.

Q3: Can I heat the solvent to dissolve this compound? What are the risks?

Yes, gentle heating is a common and effective method to increase the solubility of this compound.[6][10] However, there are potential risks to consider:

  • Degradation: Excessive heat can lead to the degradation of this compound, especially in the presence of acids or bases. The melting point of this compound is around 203.5°C, where it decomposes.[3]

  • Solvent Evaporation: Heating can cause the evaporation of volatile solvents, which will alter the concentration of your final solution.

  • Safety: Always use appropriate safety precautions when heating flammable organic solvents.

A recommended approach is to use a temperature-controlled water bath or heating mantle and to monitor the solution closely.

Q4: What is the role of sonication in dissolving this compound?

Sonication is another effective technique to aid the dissolution of this compound.[6] The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high-energy jets and shockwaves that break apart the this compound particles and enhance the interaction between the solute and the solvent. This mechanical agitation can significantly speed up the dissolution process, especially for stubborn suspensions.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered when preparing this compound solutions.

Issue 1: this compound forms a suspension and does not fully dissolve.
Causality:

This is the most common issue and typically arises from reaching the solubility limit of the solvent at a given temperature or insufficient energy to break the intermolecular hydrogen bonds of the this compound crystal lattice.

Troubleshooting Workflow:

start Start: this compound Suspension step1 Increase Agitation (Vortex/Stir) start->step1 step2 Gently Warm Solution step1->step2 Still suspended end_success Result: Clear Solution step1->end_success Dissolved step3 Apply Sonication step2->step3 Still suspended step2->end_success Dissolved step4 Use a Co-solvent step3->step4 Still suspended step3->end_success Dissolved step5 Check Solvent Purity step4->step5 Still suspended step4->end_success Dissolved step5->end_success Dissolved end_fail Result: Insoluble step5->end_fail Still suspended

Caption: Troubleshooting workflow for undissolved this compound.

Step-by-Step Protocol:
  • Increase Mechanical Agitation:

    • Rationale: To ensure adequate mixing and interaction between the this compound particles and the solvent.

    • Action: Vigorously vortex the sample or use a magnetic stirrer for an extended period (15-30 minutes).

  • Apply Gentle Heat:

    • Rationale: To increase the kinetic energy of the system, which helps to overcome the intermolecular forces in the this compound solid and increases the solubility limit.

    • Action: Place the sample in a water bath at 40-50°C. Periodically vortex or continue stirring. Do not exceed temperatures that could cause solvent boiling or compound degradation.

  • Utilize Sonication:

    • Rationale: To provide high-energy mechanical agitation that can break up agglomerates of this compound particles.[6]

    • Action: Place the sample in a sonicator bath for 5-15 minute intervals. Allow the sample to cool between intervals to prevent excessive heating.

  • Consider a Co-solvent System:

    • Rationale: Adding a small amount of a solvent in which this compound is more soluble can sometimes improve the overall solvating power of the mixture.

    • Action: For example, if working with a primarily aqueous solution, adding a small percentage of DMSO might enhance solubility.

  • Verify Solvent Purity:

    • Rationale: Contaminants, especially water in hygroscopic solvents like DMSO, can significantly reduce solubility.[6][9]

    • Action: Use a fresh, unopened bottle of high-purity, anhydrous solvent.

Issue 2: A precipitate forms after the this compound initially dissolves.
Causality:

This often occurs when a solution prepared at an elevated temperature is allowed to cool, leading to supersaturation and subsequent precipitation as the solubility limit decreases at the lower temperature. It can also be due to a slow equilibration process where the initially formed solution was not thermodynamically stable.

Troubleshooting Steps:
  • Re-heat the Solution: Gently warm the solution to redissolve the precipitate.

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at a slightly elevated temperature to keep the this compound in solution.

  • Prepare a More Dilute Solution: If the concentration is not critical, dilute the solution to a point where the this compound remains soluble at room temperature.

  • Solvent Exchange: If feasible, consider if a different solvent with higher solubility at room temperature could be used.

Data Summary: this compound Solubility

The following table summarizes the quantitative solubility data for this compound in various solvents. Note that values can vary depending on the specific experimental conditions (e.g., temperature, purity).

SolventSolubility (mg/mL)Molarity (mM)ConditionsReference(s)
Water120350.525°C[3]
Water111324.215°C[7]
Water43.33126.58-[6]
Water35102.25Requires ultrasound[6]
DMSO2058.43Requires ultrasound[6]
PBS43.33126.58-[6]
10% DMSO in Saline/Corn Oil≥ 2≥ 5.84-[6]
AlcoholsVery slightly soluble--[3]
Nonpolar SolventsInsoluble--[1][3][5]

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous this compound Solution

This protocol details the steps to prepare a saturated solution of this compound in water at room temperature.

  • Materials:

    • D-(+)-Cellobiose

    • Deionized water

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • 0.22 µm syringe filter

  • Procedure:

    • Add a known volume of deionized water to a beaker with a magnetic stir bar.

    • Gradually add small aliquots of this compound to the water while stirring continuously.

    • Continue adding this compound until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

    • Allow the solution to stir for at least 1-2 hours to ensure equilibrium is reached.

    • Carefully decant or filter the supernatant using a 0.22 µm syringe filter to remove any undissolved particles.

Protocol 2: Dissolving this compound in DMSO with Assistance

This protocol is for preparing a this compound solution in DMSO, where gentle heating and sonication may be required.

  • Materials:

    • D-(+)-Cellobiose

    • Anhydrous DMSO (from a freshly opened bottle)

    • Vortex mixer

    • Water bath sonicator

    • Temperature-controlled water bath

  • Procedure:

    • Weigh the desired amount of this compound into a suitable vial.

    • Add the required volume of anhydrous DMSO.

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the this compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

    • If solids persist, transfer the vial to a water bath set to 40-50°C for 15-20 minutes, with intermittent vortexing.

    • Allow the solution to cool to room temperature. If a precipitate forms, the solution is likely supersaturated. You may need to either use it warm or prepare a more dilute solution.

Underlying Scientific Principles

The solubility of this compound is governed by its molecular structure and its interaction with the solvent.

This compound This compound Molecule (Multiple -OH groups) interaction Solute-Solvent Interactions (Hydrogen Bonding) This compound->interaction solvent Solvent Molecules solvent->interaction dissolution Dissolution Occurs interaction->dissolution Strong no_dissolution Insoluble interaction->no_dissolution Weak

Caption: Factors influencing this compound dissolution.

This compound has eight hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors.[3] For a solvent to effectively dissolve this compound, it must be able to disrupt the strong intermolecular hydrogen bonds within the this compound crystal lattice and form new, energetically favorable hydrogen bonds with the this compound molecules.

  • Polar Protic Solvents (e.g., Water): These are excellent solvents for this compound because they can both donate and accept hydrogen bonds, effectively surrounding and solvating the this compound molecules.

  • Polar Aprotic Solvents (e.g., DMSO): These solvents have polar groups and can act as hydrogen bond acceptors. While they can't donate hydrogen bonds, their ability to accept them from the hydroxyl groups of this compound facilitates dissolution.[1][4][5]

  • Nonpolar Solvents: These solvents lack polar groups and cannot form hydrogen bonds, making them incapable of dissolving polar molecules like this compound.[1][5]

The addition of certain salts can also influence this compound solubility by interacting with the solute and disrupting water's hydrogen-bonding network.[11][12][13][14][15]

References

Technical Support Center: Preventing Maillard Reaction with Cellobiose in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the Maillard reaction in your experiments involving cellobiose. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction to the Challenge: this compound and the Maillard Reaction

The Maillard reaction, a non-enzymatic browning process, is a complex series of reactions between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2][3] this compound, a disaccharide composed of two β-glucose units linked by a β(1→4) bond, is a reducing sugar due to the presence of a hemiacetal group in one of its glucose units.[4] This makes it susceptible to the Maillard reaction, which can be a significant source of interference in various experimental settings. The resulting Maillard reaction products (MRPs), such as melanoidins, can lead to undesirable consequences including:

  • Discoloration of solutions

  • Formation of insoluble polymers

  • Alteration of the chemical properties of proteins or other molecules in the system

  • Generation of compounds that may interfere with analytical measurements

This guide will provide you with the necessary knowledge and tools to effectively control or prevent the Maillard reaction in your this compound-based experiments.

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides systematic solutions.

Issue 1: My this compound-containing buffer/media is turning yellow/brown upon heating or storage.

Plausible Causes:

  • Elevated Temperature: The Maillard reaction is highly temperature-dependent, with reaction rates increasing significantly at higher temperatures.[1]

  • Alkaline pH: An alkaline environment deprotonates amino groups, increasing their nucleophilicity and accelerating the initial step of the Maillard reaction.[1][5]

  • Presence of Amino Acids/Proteins: Your buffer or media likely contains amino acids or proteins that are reacting with the this compound.

Solutions:

  • Temperature Control:

    • Immediate Action: Lower the temperature of your experiment if possible. If heating is required, use the lowest effective temperature for the shortest possible duration.

    • Long-term Storage: Store this compound-containing solutions at 4°C or lower. For long-term storage, consider freezing at -20°C or -80°C.

  • pH Adjustment:

    • Recommended Action: Adjust the pH of your solution to be slightly acidic (pH 6.0-6.5). The Maillard reaction is significantly slower in acidic conditions.[5][6][7]

    • Caution: Ensure that the adjusted pH is compatible with the stability and activity of your other experimental components.

  • Workflow Visualization: Troubleshooting Browning

    G start Browning Observed in This compound Solution q1 Is heating above 40°C part of the protocol? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce temperature and minimize heating time. a1_yes->s1 q2 Is the pH > 7.0? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Adjust pH to 6.0-6.5 if compatible with assay. a2_yes->s2 q3 Does the solution contain amino acids or proteins? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Consider using an inhibitor or enzymatic prevention. a3_yes->s3 unknown Consider other sources of contamination or degradation. a3_no->unknown end Problem Resolved s3->end

    Caption: Troubleshooting flowchart for browning in this compound solutions.

Issue 2: I am observing unexpected peaks in my HPLC/MS analysis.

Plausible Causes:

  • Formation of MRPs: The Maillard reaction generates a heterogeneous mixture of products with varying molecular weights and polarities, which can appear as unexpected peaks in your chromatograms.[8]

  • Interference from Inhibitors: If you are using chemical inhibitors, they or their reaction products may be detected by your analytical method.

Solutions:

  • Confirm MRP Formation:

    • UV-Vis Spectroscopy: A simple preliminary check is to measure the absorbance of your solution at 420 nm. An increase in absorbance over time or with treatment indicates the formation of brown melanoidins.

    • Control Samples: Run control samples without this compound or without the amino acid source to see if the unexpected peaks are still present.

  • Optimize Inhibition Strategy:

    • Switch to Enzymatic Prevention: If chemical inhibitors are interfering with your analysis, consider using an enzymatic method (see FAQ 3 and Protocol 2). Enzymes are highly specific and are less likely to generate interfering small molecules.

    • Inhibitor Validation: If you must use a chemical inhibitor, run a standard of the inhibitor alone to determine its retention time and/or mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: At what temperature and pH should I be concerned about the Maillard reaction with this compound?

While the Maillard reaction can occur at room temperature over long periods, it becomes experimentally significant at temperatures above 40-50°C. The reaction rate increases exponentially with temperature. Regarding pH, the reaction is significantly accelerated at pH 7 and above.[5][9] To minimize the reaction, it is best to work at a slightly acidic pH (around 6.0) and keep temperatures as low as possible.

Q2: Are there any chemical inhibitors I can add to my experiment to prevent the Maillard reaction?

Yes, several classes of chemical inhibitors can be used. Their primary mechanism is to trap reactive carbonyl species, which are key intermediates in the Maillard reaction.[10][11]

Inhibitor ClassExamplesTypical ConcentrationConsiderations
Sulfites Sodium bisulfite, Potassium metabisulfite100-500 ppmHighly effective, but may interfere with biological assays and can have regulatory restrictions.
Thiol Compounds N-acetylcysteine, Cysteine, Glutathione1-10 mMEffective at trapping carbonyls; may alter the redox environment of your experiment.[11]
Polyphenols Epigallocatechin gallate (EGCG), Rosmarinic acid, Epicatechin0.5-1.0% (w/v) or 1-10 mMNatural and effective inhibitors, but their inherent color and antioxidant properties may interfere with certain assays.[10][12][13]
Aminoguanidine Aminoguanidine hydrochloride1-5 mMA classic Maillard reaction inhibitor, but its use in drug development is limited due to potential side effects.[10]

It is crucial to run a control with the inhibitor alone to assess any potential interference with your specific experimental setup.

Q3: I cannot alter the pH or temperature of my experiment, and chemical inhibitors are not an option. What can I do?

In this situation, enzymatic prevention is the best approach. The strategy involves oxidizing the reducing end of this compound, converting it into a non-reducing sugar and thus preventing it from participating in the Maillard reaction.[14][15]

  • Hexose Oxidase (HOX): This enzyme oxidizes the reducing end of various sugars, including this compound, to the corresponding lactone, which is then hydrolyzed to an aldobionic acid.[15]

  • This compound Dehydrogenase (CDH): While often used in biosensors for this compound detection, CDH can also be used to oxidize this compound.[16][17][18]

  • This compound Oxidase: This enzyme specifically oxidizes this compound at the C1 position of the reducing glucose unit.[14]

This method is highly specific and occurs under mild conditions, making it an excellent choice for sensitive biological experiments.

Q4: How can I detect and quantify the extent of the Maillard reaction in my samples?

Several analytical methods can be employed:

  • UV-Vis Spectrophotometry: Measure the absorbance at 420 nm for browning intensity (melanoidin formation).

  • Fluorescence Spectroscopy: Early-stage MRPs often exhibit fluorescence. An excitation wavelength of ~340-370 nm and an emission wavelength of ~420-440 nm can be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection can be used to monitor the loss of reactants (this compound, amino acids) or the formation of specific MRPs like 5-hydroxymethylfurfural (HMF).[19]

  • Capillary Electrophoresis (CE): CE is a powerful technique for separating the complex mixture of charged MRPs.[8]

Experimental Protocols

Protocol 1: General Prevention by pH and Temperature Control

This protocol is the first line of defense and should be implemented whenever possible.

  • Buffer Preparation: Prepare your experimental buffer and adjust the pH to 6.0-6.5 using dilute HCl or a suitable acidic buffer component.

  • This compound Solution Preparation: Dissolve this compound in the pH-adjusted buffer. If possible, prepare this solution fresh before each experiment.

  • Storage: Store the this compound solution and any reaction mixtures at 4°C. Avoid leaving solutions at room temperature for extended periods.

  • Heating Steps: If your protocol requires heating, use a water bath or heating block with precise temperature control. Heat for the minimum time required to achieve the desired outcome.

  • Post-incubation: Immediately after any heating step, place the samples on ice to rapidly cool them and quench the reaction.

Protocol 2: Enzymatic Prevention using Hexose Oxidase (HOX)

This protocol is ideal for sensitive applications where additives or pH/temperature changes are not feasible.

  • Reagents:

    • This compound solution in your experimental buffer.

    • Hexose Oxidase (HOX) enzyme.

    • Ensure your buffer system has sufficient dissolved oxygen for the reaction.

  • Enzyme Activity Determination: Determine the activity of your HOX enzyme preparation according to the manufacturer's instructions. One unit (U) is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

  • Reaction Setup:

    • To your this compound-containing solution, add HOX to a final concentration of 0.05-0.1 U per gram (or mL) of solution.[15] The optimal amount may need to be determined empirically.

    • Gently mix the solution. If your experiment is long, gentle agitation or sparging with air may be necessary to ensure sufficient oxygen is available.

  • Incubation: Incubate the mixture at room temperature (or your experimental temperature if below 40°C) for 30-60 minutes to allow for the complete oxidation of this compound.

  • Confirmation (Optional): You can confirm the removal of reducing sugars using a method like the dinitrosalicylic acid (DNS) assay. A significant decrease in reducing sugar concentration indicates a successful reaction.

  • Proceed with Experiment: The this compound has now been converted to a non-reducing form and is far less likely to participate in the Maillard reaction. You can now add amino acids, proteins, or other components and proceed with your experiment.

  • Workflow Visualization: Enzymatic Prevention

    G start Prepare this compound Solution add_hox Add Hexose Oxidase (0.05-0.1 U/mL) start->add_hox incubate Incubate at RT for 30-60 min with gentle agitation add_hox->incubate confirm Optional: Confirm loss of reducing sugars (DNS assay) incubate->confirm proceed Proceed with experiment using the treated solution confirm->proceed

    Caption: Workflow for enzymatic prevention of Maillard reaction.

References

Technical Support Center: Enhancing Enzymatic Cellobiose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of cellobiose. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and significantly improve your this compound yield.

Section 1: Troubleshooting Guide for Low this compound Yield

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve problems.

Issue 1: My this compound yield is consistently low or non-existent.

Question: I've set up my enzymatic reaction with sucrose phosphorylase (SP) and this compound phosphorylase (CBP), but the final concentration of this compound is much lower than expected. What are the primary factors I should investigate?

Answer: Low this compound yield in a two-enzyme phosphorylase system typically stems from suboptimal reaction conditions, enzyme activity issues, or substrate-related problems. Here is a systematic approach to troubleshooting this common issue.

Step-by-Step Troubleshooting Protocol:
  • Verify Enzyme Activity: Before troubleshooting the entire reaction, it's crucial to confirm the activity of your individual enzyme preparations.

    • Sucrose Phosphorylase (SP) Assay: Measure the phosphorolysis of sucrose. A common method is to quantify the amount of glucose-1-phosphate (G1P) or fructose produced over time.

    • This compound Phosphorylase (CBP) Assay: Test the synthetic activity by measuring the formation of this compound from G1P and glucose. Alternatively, you can measure the phosphorolytic activity by quantifying the G1P and glucose formed from this compound.[1]

  • Optimize Reaction Conditions: The interplay of pH, temperature, and buffer components is critical for the coupled enzyme system.

    • pH: The optimal pH for this compound production using a co-displaying Pichia pastoris system has been identified as 6.5.[2] Ensure your reaction buffer is stable at this pH throughout the experiment.

    • Temperature: The maximum this compound concentration in the same system was achieved at 50°C.[2] Temperatures outside the optimal range can significantly reduce enzyme activity and stability.

    • Phosphate Concentration: Phosphate is a key substrate in the sucrose phosphorylase reaction and a product of the this compound phosphorylase reaction. A concentration of 50 mM phosphate in sodium phosphate buffer has been shown to maximize this compound yield.[2]

  • Evaluate Substrate Molar Ratio: The ratio of sucrose to glucose can influence the overall efficiency of the cascade reaction. An equimolar ratio (1:1) of sucrose to glucose has been found to be effective.[2]

  • Check for Inhibitors: Contaminants in your substrate preparations or buffer components can inhibit enzyme activity. Use high-purity substrates and ensure all glassware is thoroughly cleaned.

Troubleshooting Workflow Diagram:

Below is a diagram illustrating the logical flow for troubleshooting low this compound yield.

LowYieldTroubleshooting Start Low this compound Yield CheckEnzymeActivity Verify Individual SP and CBP Activity Start->CheckEnzymeActivity OptimizeConditions Optimize Reaction Conditions (pH, Temp, [Pi]) CheckEnzymeActivity->OptimizeConditions Enzymes Active ContactSupport Further Investigation Needed (Consult Senior Scientist) CheckEnzymeActivity->ContactSupport Enzymes Inactive CheckSubstrates Evaluate Substrate Ratio & Purity OptimizeConditions->CheckSubstrates Conditions Optimized YieldImproved Yield Improved OptimizeConditions->YieldImproved Yield Improves InvestigateInhibition Investigate Product & Substrate Inhibition CheckSubstrates->InvestigateInhibition Substrates Verified CheckSubstrates->YieldImproved Yield Improves InvestigateInhibition->YieldImproved Inhibition Mitigated InvestigateInhibition->ContactSupport No Obvious Inhibition

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: The reaction starts well but plateaus quickly at a low yield.

Question: My initial reaction rate is high, but the synthesis of this compound stops prematurely. What could be causing this plateau?

Answer: A rapid plateau in product formation, despite the presence of sufficient initial substrates, often points towards product inhibition or, in some cases, substrate inhibition.

Understanding Product and Substrate Inhibition:
  • Product Inhibition: this compound, the product of the reaction, can inhibit the enzymes involved in its synthesis. Specifically, this compound is a known inhibitor of cellulases and can also affect phosphorylase activity at high concentrations.[3][4][5] This is a significant barrier to achieving high product yields, as the accumulation of this compound slows down its own production.[6]

  • Substrate Inhibition: High concentrations of glucose can act as an inhibitor for this compound phosphorylase.[7][8][9] This is a crucial consideration when designing your reaction, as simply increasing the initial glucose concentration may be counterproductive.

Strategies to Mitigate Inhibition:
  • In-situ Product Removal: A highly effective strategy is to continuously remove this compound from the reaction mixture. This can be achieved through methods like:

    • Multistage Filtration: A process involving the removal of the filtrate (containing this compound) and resuspension of the biocatalyst can increase this compound production by mitigating product inhibition.[10][11]

    • Enzyme Immobilization in a Continuous Flow Reactor: Immobilizing the enzymes allows for the continuous feeding of substrates and removal of the product stream, preventing the accumulation of inhibitory concentrations of this compound.[12]

  • Fed-Batch Strategy: Instead of adding all the glucose at the beginning, a fed-batch approach where glucose is added incrementally can help maintain a low, non-inhibitory concentration in the reaction vessel.

  • Enzyme Engineering: For long-term process development, site-directed mutagenesis of the enzymes can be employed to reduce their sensitivity to product inhibition.[3][4] While this is an advanced technique, it highlights an active area of research to improve cellulase and phosphorylase efficiency.

Data on Optimal Reaction Parameters:

The following table summarizes optimized reaction conditions derived from experimental studies to serve as a starting point for your experiments.

ParameterOptimal ValueReference
pH 6.5[2]
Temperature 50°C[2]
Phosphate (Pi) Concentration 50 mM[2]
Substrate Molar Ratio (Sucrose:Glucose) 1:1[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the enzymatic synthesis of this compound.

Q1: What is the core enzymatic pathway for this compound synthesis from sucrose and glucose?

A1: The most common and efficient "bottom-up" synthesis of this compound from simple sugars utilizes a two-enzyme cascade involving sucrose phosphorylase (SP) and this compound phosphorylase (CBP).[13]

The pathway proceeds as follows:

  • Step 1 (catalyzed by Sucrose Phosphorylase): Sucrose + Phosphate ⇌ α-D-glucose-1-phosphate (G1P) + Fructose

  • Step 2 (catalyzed by this compound Phosphorylase): α-D-glucose-1-phosphate + Glucose ⇌ this compound + Phosphate

In this cascade, phosphate acts as a shuttle for the glucosyl group, and it is recycled within the one-pot reaction, allowing for its use in sub-stoichiometric amounts.[13]

CellobioseSynthesisPathway Sucrose Sucrose SP Sucrose Phosphorylase (SP) Sucrose->SP Phosphate_in Phosphate (Pi) Phosphate_in->SP G1P α-D-glucose-1-phosphate (G1P) SP->G1P Fructose Fructose (by-product) SP->Fructose CBP This compound Phosphorylase (CBP) G1P->CBP Glucose Glucose Glucose->CBP This compound This compound CBP->this compound Phosphate_out Phosphate (Pi) CBP->Phosphate_out Phosphate_out->Phosphate_in Recycled

Caption: Enzymatic cascade for this compound synthesis.

Q2: Are there alternative methods for producing this compound?

A2: Yes, besides the phosphorylase-catalyzed synthesis, this compound can be produced through other enzymatic methods:

  • Controlled Hydrolysis of Cellulose: This "top-down" approach uses cellulase enzymes to break down cellulose. To maximize this compound yield, it's crucial to control the hydrolysis process to favor the production of the disaccharide over complete hydrolysis to glucose. This often involves using enzyme cocktails with low β-glucosidase activity or methods to remove β-glucosidases.[10][11]

  • Transglycosylation by β-Glucosidases: Some β-glucosidases can catalyze a transglycosylation reaction, where a glucosyl unit is transferred from a donor (like this compound itself at high concentrations) to an acceptor (another glucose or this compound molecule), leading to the formation of cellotriose and other cello-oligosaccharides.[14][15]

Q3: Can I use whole-cell biocatalysts for this compound synthesis?

A3: Absolutely. Using whole-cell biocatalysts, such as recombinant E. coli or Pichia pastoris that co-express sucrose phosphorylase and this compound phosphorylase, is a highly effective strategy.[2][12][13] This approach offers several advantages:

  • Simplified Enzyme Preparation: It eliminates the need for separate purification of each enzyme.

  • Improved Enzyme Stability: The cellular environment can protect the enzymes, leading to enhanced operational stability.

  • Co-localization of Enzymes: Having the enzymes in close proximity can improve the efficiency of the multi-step reaction cascade.

Q4: How does temperature affect product inhibition?

A4: Higher reaction temperatures can help relieve product inhibition of cellulases.[5][16] While the optimal temperature for the synthesis reaction itself needs to be determined (e.g., 50°C as mentioned earlier[2]), operating at the higher end of the enzyme's stable temperature range can be beneficial in mitigating the inhibitory effects of accumulated this compound. However, care must be taken not to exceed the thermal stability limit of the enzymes.

References

Validation & Comparative

A Comparative Guide for Researchers: Cellobiose versus Maltose as a Substrate for β-Glucosidase

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Substrate Specificity

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of cellobiose and maltose as substrates for β-glucosidase. Moving beyond a simple statement of preference, we will dissect the underlying structural and mechanistic principles that govern this enzymatic specificity. This document is intended for researchers, scientists, and drug development professionals who utilize or study glycoside hydrolases and require a nuanced understanding of their catalytic behavior.

Introduction: The Central Role of β-Glucosidase

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds linking a carbohydrate to another molecule.[1][2] Their most recognized role is in the degradation of cellulose, the planet's most abundant biopolymer.[3] In the multi-step process of cellulose breakdown, cellulases first cleave long cellulose chains into smaller oligosaccharides, primarily the disaccharide this compound. β-glucosidase then performs the critical final step: hydrolyzing this compound into two molecules of glucose.[4][5] This final step is often the rate-limiting factor in the efficient conversion of biomass into biofuels.[6][7]

Given this context, understanding the precise substrate requirements of β-glucosidase is paramount. This guide focuses on comparing its activity on this compound with its activity on a closely related isomer, maltose. While both are disaccharides composed of two glucose units, a subtle difference in their chemical structure dictates their suitability as a substrate, a classic example of enzymatic stereospecificity.

The Decisive Factor: A Tale of Two Glycosidic Bonds

At first glance, this compound and maltose are strikingly similar. Both are disaccharides with the chemical formula C₁₂H₂₂O₁₁.[8][9] Both are composed of two D-glucose units. However, the critical distinction lies in the stereochemistry of the glycosidic bond that links these units.

  • This compound , the natural substrate for β-glucosidase, consists of two glucose molecules joined by a β(1→4) glycosidic bond .[9][10][11][12][13] It is the repeating unit in cellulose.

  • Maltose , also known as malt sugar, is composed of two glucose units linked by an α(1→4) glycosidic bond .[8][14][15][16][17] It is the primary disaccharide derived from starch hydrolysis.

This difference in anomeric configuration—the orientation of the hydroxyl group on the C1 carbon—is the sole determinant for β-glucosidase recognition.

Caption: Structural comparison of this compound and Maltose.

The Catalytic Mechanism: Why the β-Linkage is Essential

Most β-glucosidases operate via a retaining double-displacement mechanism.[1][18] This process involves two key catalytic residues within the enzyme's active site, typically glutamate (Glu) or aspartate (Asp) side chains.

  • Glycosylation: One acidic residue acts as a proton donor, protonating the glycosidic oxygen. Simultaneously, the other residue, acting as a nucleophile, attacks the anomeric carbon (C1). This cleaves the glycosidic bond, releasing the first glucose molecule and forming a covalent glycosyl-enzyme intermediate.

  • Deglycosylation: A water molecule enters the active site. The first acidic residue, now acting as a base, deprotonates the water molecule. The resulting hydroxide ion then attacks the anomeric carbon of the enzyme-linked glucose, cleaving the covalent bond and releasing the second glucose molecule with the original β-configuration retained. The enzyme is thus regenerated.

The precise three-dimensional architecture of the β-glucosidase active site is exquisitely tailored to accommodate the "V" shape of the β(1→4) linked this compound. The α(1→4) bond in maltose results in a different molecular geometry that simply does not fit correctly into the active site, preventing the catalytic residues from being properly positioned for nucleophilic attack and proton donation.[19] Therefore, maltose is not hydrolyzed.

G cluster_workflow β-Glucosidase Catalytic Mechanism (Retaining) Substrate This compound (Substrate) binds to Active Site Intermediate Glycosyl-Enzyme Intermediate (First Glucose Released) Substrate->Intermediate Glycosylation (Nucleophilic Attack) Product Enzyme-Product Complex (Second Glucose Formed) Intermediate->Product Deglycosylation (Water Attack) Enzyme_Free Regenerated Enzyme Product->Enzyme_Free Product Release Enzyme_Free->Substrate Ready for next cycle

Caption: Retaining mechanism of β-glucosidase catalysis.

Quantitative Analysis: A Comparison of Kinetic Parameters

The stark difference in substrate suitability is unequivocally demonstrated by comparing the enzyme's kinetic parameters for each disaccharide. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for the substrate. The catalytic constant (k꜀ₐₜ) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The k꜀ₐₜ/Kₘ ratio is a measure of catalytic efficiency.

While kinetic values can vary significantly depending on the enzyme source and assay conditions, a consistent pattern emerges from the literature: β-glucosidase shows high affinity and catalytic efficiency for this compound, whereas its activity on maltose is typically negligible or undetectable. In some cases, maltose may act as a weak competitive inhibitor.[20][21]

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹)Reference
This compound Trichoderma reesei1.221.14Value not reported[20]
This compound Thermofilum sp.6.2424.3Value not reported[22]
This compound Aspergillus nidulans2.75727 (mmol⁻¹s⁻¹)[23]
Maltose Thermofilum sp.No observable activity--[22]
Maltose Trichoderma reeseiActs as competitive inhibitor--[20][21]
Maltose Aspergillus oryzaeHydrolyzed, but less efficiently than β-diglycosidesData not specifiedData not specified[24]

Note: Direct comparison of values across different studies should be done with caution due to varying experimental conditions.

Expert Interpretation: The data consistently show Kₘ values for this compound in the low millimolar range, indicating a strong binding affinity.[20][25] Conversely, the lack of reported kinetic parameters for maltose in most studies underscores its status as a non-substrate.[22] The rare instances where maltose hydrolysis is observed are often with enzymes possessing unusually broad specificity and even then, the efficiency is far lower than with this compound.[24]

Experimental Protocol: A Self-Validating Assay for Substrate Specificity

To empirically validate the substrate specificity of a β-glucosidase in your own laboratory, a robust and reliable assay is essential. This protocol utilizes a common chromogenic artificial substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), for initial activity confirmation, followed by a comparison with the natural substrates this compound and maltose.

Principle: β-glucosidase cleaves the colorless pNPG to release glucose and p-nitrophenol (pNP). Under alkaline conditions, pNP forms a yellow phenolate ion, which can be quantified spectrophotometrically at ~405 nm.[26][27] For natural substrates, the reaction is coupled to a glucose detection method (e.g., glucose oxidase/peroxidase assay or a personal glucose meter).[28]

Materials:

  • Purified β-glucosidase enzyme solution

  • Substrate Stock Solutions:

    • 10 mM pNPG in assay buffer

    • 50 mM this compound in assay buffer

    • 50 mM Maltose in assay buffer

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Spectrophotometer or plate reader

  • Thermostatic water bath or incubator set to the enzyme's optimal temperature (e.g., 50°C)

Step-by-Step Methodology:

  • Enzyme Dilution: Prepare a series of dilutions of your enzyme stock in cold assay buffer. The goal is to find a concentration that yields a linear reaction rate within the desired timeframe (e.g., 10-30 minutes).

  • Reaction Setup: For each substrate to be tested (pNPG, this compound, maltose), label microcentrifuge tubes in triplicate. Also include a "no-enzyme" control for each substrate.

  • Pre-incubation: Add 450 µL of the appropriate substrate stock solution to each tube. Equilibrate the tubes at the optimal reaction temperature (e.g., 50°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 50 µL of the diluted enzyme solution to the corresponding tubes. For control tubes, add 50 µL of assay buffer. Mix gently and return to the incubator immediately.

  • Incubation: Incubate the reactions for a fixed period (e.g., 10 minutes). Ensure this time falls within the linear range of the reaction, which should be determined in preliminary experiments.

  • Stop Reaction:

    • For pNPG: Terminate the reaction by adding 500 µL of 1 M Na₂CO₃ Stop Solution. This raises the pH, stopping the enzyme and developing the yellow color.[29]

    • For this compound/Maltose: Terminate the reaction by boiling the tubes for 10 minutes to denature the enzyme.[28]

  • Quantification:

    • For pNPG: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 405 nm. Quantify the amount of pNP released using a standard curve.

    • For this compound/Maltose: Measure the amount of glucose released using a suitable glucose assay kit, following the manufacturer's instructions.

  • Calculate Activity: One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of product (pNP or glucose) per minute under the specified conditions.

G start Prepare Enzyme Dilutions & Substrate Stocks (pNPG, this compound, Maltose) setup Aliquot Substrates into Reaction Tubes start->setup preheat Pre-incubate Tubes at Optimal Temperature (e.g., 50°C) setup->preheat initiate Add Enzyme to Start Reaction (Buffer for Controls) preheat->initiate incubate Incubate for Fixed Time (e.g., 10 min) initiate->incubate stop Stop Reaction? incubate->stop stop_pnpg Add 1M Na₂CO₃ stop->stop_pnpg pNPG stop_sugars Boil for 10 min stop->stop_sugars This compound/ Maltose quantify Quantify Product? stop_pnpg->quantify stop_sugars->quantify quant_pnpg Read Absorbance at 405 nm quantify->quant_pnpg pNPG quant_sugars Perform Glucose Assay quantify->quant_sugars This compound/ Maltose calculate Calculate Specific Activity (U/mg) quant_pnpg->calculate quant_sugars->calculate

Caption: Experimental workflow for β-glucosidase substrate specificity assay.

Broader Implications for Research and Development

The high specificity of β-glucosidase for the β(1→4) linkage in this compound has profound consequences across various scientific disciplines.

  • Biofuel Production: This specificity is the cornerstone of cellulosic ethanol production. The enzyme efficiently converts this compound, the inhibitory end-product of cellulase activity, into fermentable glucose.[7][30][31] Its inability to act on α-linked sugars like maltose ensures that in a mixed-feedstock environment, enzymatic activity is directed exclusively toward cellulose degradation pathways.

  • Drug Development: The enzyme's specificity is exploited in targeted drug delivery. Prodrugs can be synthesized with a β-glucoside linkage, rendering them inactive.[6] Upon reaching a target tissue or cell type expressing β-glucosidase (e.g., certain tumor cells or gut microbiota), the enzyme cleaves the bond, releasing the active therapeutic agent precisely where it is needed.[32] Human β-glucosidases also play a crucial role in the metabolism of dietary xenobiotics like flavonoids and phytoestrogens.[18]

  • Food and Beverage Industry: In winemaking and fruit juice production, β-glucosidases are used to release aromatic compounds (terpenes, norisoprenoids) from their non-aromatic glycoside precursors.[4][7] This enhances the flavor and aroma profile of the final product. The specificity ensures that other sugars present, like sucrose or maltose, are not affected.

Conclusion

The preference of β-glucosidase for this compound over maltose is not a matter of degree but a fundamental aspect of its catalytic design. This specificity is dictated by the stereochemistry of the β(1→4) glycosidic bond, which is perfectly complemented by the enzyme's active site architecture. In contrast, the α(1→4) bond of maltose presents a geometric mismatch that precludes effective binding and catalysis. As demonstrated by kinetic data and verifiable through straightforward experimental protocols, this compound is the true substrate, while maltose is largely inert. This exquisite molecular recognition is a critical functional attribute that enables the diverse and vital roles of β-glucosidase in biofuel production, medicine, and biotechnology.

References

A Comparative Guide to Lactose and Cellobiose for Intestinal Permeability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of the intestinal barrier is a critical factor in maintaining health, and its dysfunction, often termed "leaky gut," is implicated in a wide range of diseases.[1] Assessing intestinal permeability is therefore a vital tool in both clinical diagnostics and drug development. This guide provides an in-depth comparison of two commonly used disaccharide probes, lactose and cellobiose, for the evaluation of intestinal barrier function.

The Principle of Differential Sugar Absorption Tests

Intestinal permeability tests are typically based on the principle of differential sugar absorption.[2][3] This method involves the oral administration of two non-metabolizable sugars: a smaller monosaccharide that is readily absorbed by the intestinal villi and a larger disaccharide that is not.[1] The ratio of these two sugars recovered in the urine over a specific period provides a measure of intestinal permeability.[1][2] An elevated ratio of the larger to the smaller sugar suggests increased permeability of the intestinal mucosa.[1]

Lactose as a Probe for Intestinal Permeability

Lactose, a disaccharide composed of glucose and galactose, has been utilized in intestinal permeability studies, often in conjunction with a monosaccharide like mannitol.[4][5][6]

Mechanism of Transport: In individuals with normal lactase activity, lactose is hydrolyzed into glucose and galactose by the enzyme lactase, which is located on the brush border of the small intestine.[4][5] These monosaccharides are then actively transported across the intestinal epithelium.[7][8] However, in the context of a permeability test, the small fraction of lactose that is not hydrolyzed can pass through the paracellular pathway (between the intestinal cells) if the tight junctions are compromised.[2]

Advantages:

  • Well-characterized: The metabolism and transport of lactose are extensively studied.[4][5][9][10][11]

  • Readily available and inexpensive: Lactose is a common and affordable sugar.

Disadvantages and Considerations:

  • Lactase Deficiency: The primary limitation of using lactose is the high prevalence of lactase deficiency in the adult population.[5][10] In individuals with low lactase activity, undigested lactose remains in the intestinal lumen, leading to osmotic diarrhea and fermentation by colonic bacteria.[4][10][11] This can cause gastrointestinal symptoms and alter the test results, not as a reflection of permeability but due to enzymatic deficiency.

  • Bacterial Metabolism: Unabsorbed lactose that reaches the colon is fermented by gut microbiota, which can influence the amount of lactose available for urinary excretion and potentially confound the results.[4][10]

This compound: A Non-Metabolizable Alternative

This compound, a disaccharide composed of two glucose units linked by a β(1→4) bond, has emerged as a valuable alternative to lactose for assessing intestinal permeability.[12] It is often used in combination with mannitol.[13][14][15]

Mechanism of Transport: Humans lack the enzyme cellulase required to hydrolyze the β(1→4) glycosidic bond in this compound.[12][16] Consequently, this compound is not digested in the small intestine and its passage across the intestinal barrier is restricted to the paracellular pathway.[17]

Advantages:

  • Metabolically Inert in Humans: As humans cannot digest this compound, its urinary excretion is a direct reflection of paracellular permeability, unaffected by enzymatic activity in the small intestine.[16][17]

  • Reduced Gastrointestinal Side Effects: Because it is not readily fermented in the same manner as lactose in lactase-deficient individuals, this compound is generally better tolerated.

Disadvantages and Considerations:

  • Potential for Some Bacterial Metabolism: While not digested by human enzymes, some gut bacteria may be capable of fermenting this compound, although this is generally considered to be less significant than with lactose.

  • Availability and Cost: this compound may be less readily available and more expensive than lactose.

Head-to-Head Comparison: Lactose vs. This compound

FeatureLactoseThis compoundSupporting Evidence
Probe Type Disaccharide (Galactose-Glucose)Disaccharide (Glucose-Glucose)[4][12]
Human Enzyme for Digestion LactaseNone (Cellulase is absent in humans)[4][12][16]
Primary Route of Permeation Paracellular (for the unhydrolyzed fraction)Paracellular[2][17]
Key Confounding Factor Lactase deficiency, leading to malabsorption and GI symptomsMinimal; potential for some colonic bacterial fermentation[5][10]
Clinical Validation Used in the Lactulose/Mannitol test, which is well-establishedUsed in the this compound/Mannitol test, validated in various studies[6][14][15][18][19]
Analytical Detection in Urine HPLC, LC-MS/MS, Enzymatic AssaysHPLC, LC-MS/MS[2][20][21][22][23][24][25]
Typical Monosaccharide Partner MannitolMannitol[6][15]

Visualizing the Transport Pathways

The following diagram illustrates the differential transport mechanisms of lactose and this compound across the intestinal epithelium.

IntestinalPermeability cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream Lactose Lactose Enterocyte Enterocyte Lactose->Enterocyte Lactase (Hydrolysis) TightJunction Tight Junction (Paracellular Pathway) Lactose->TightJunction Leaky This compound This compound This compound->TightJunction Blood To Bloodstream & Urine Enterocyte->Blood Active Transport TightJunction->Blood

Caption: Differential transport of lactose and this compound.

Experimental Protocol: A Step-by-Step Guide for the this compound/Mannitol Permeability Test

This protocol outlines a standardized procedure for assessing intestinal permeability using this compound and mannitol.

I. Subject Preparation:

  • Fasting: The subject must fast for a minimum of 8 hours overnight.[26] Water is permitted.

  • Dietary and Medication Restrictions: For 24-72 hours prior to the test, the subject should avoid certain medications like aspirin and NSAIDs, as well as high-sugar foods and fruits that could interfere with the assay.[26]

II. Test Solution Administration:

  • Baseline Urine Collection: The subject should void their bladder completely to collect a baseline urine sample.[2]

  • Ingestion of Test Solution: The subject drinks a solution containing a pre-measured amount of this compound (e.g., 5g) and mannitol (e.g., 2g) dissolved in water (e.g., 100 mL).[2] The exact amounts may vary based on the specific protocol and analytical method.

III. Urine Collection:

  • Timed Collection: All urine is collected for a specified period, typically 5 to 6 hours, after ingesting the sugar solution.[2][3][6][26] It is crucial to ensure complete collection.

  • Sample Preservation: A preservative such as chlorhexidine may be added to the collection container to prevent bacterial degradation of the sugars.[27] The collected urine should be refrigerated.[26]

IV. Sample Analysis:

  • Quantification: The concentrations of this compound and mannitol in the collected urine are measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][20][21][25]

  • Calculation: The percentage of the ingested dose of each sugar excreted in the urine is calculated. The final result is expressed as the ratio of the percentage of this compound excretion to the percentage of mannitol excretion.

Summary and Recommendations

Both lactose and this compound can be used to assess intestinal permeability, but their suitability depends on the specific research context.

  • Lactose may be a viable option in pediatric populations or in studies where lactase activity is known and controlled. However, its use in the general adult population is problematic due to the high prevalence of lactase deficiency, which can significantly confound the results.

  • This compound is generally the superior probe for assessing intestinal permeability in adults and in mixed populations.[13][14][15] Its metabolic inertness in the human small intestine ensures that the urinary excretion ratio more accurately reflects the integrity of the paracellular pathway.[17]

For robust and reliable assessment of intestinal permeability, particularly in drug development and clinical research involving adult subjects, the This compound/Mannitol test is the recommended choice . This minimizes the risk of confounding factors related to enzyme deficiencies and provides a more direct measure of intestinal barrier function.

References

A Comparative Guide to Cellobiose Hydrolysis: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cellobiose Hydrolysis

This compound, a disaccharide composed of two β-(1→4) linked D-glucose units, is the primary repeating unit of cellulose, the most abundant organic polymer on Earth.[1] The efficient cleavage of the β-glycosidic bond in this compound to yield glucose is a critical bottleneck in the conversion of lignocellulosic biomass into biofuels and other valuable biochemicals.[2][3] Furthermore, understanding and controlling this compound hydrolysis is crucial in various physiological and pathological processes, as well as in the synthesis of glycosylated pharmaceuticals. This guide will compare the three predominant methods of this compound hydrolysis: enzymatic, acidic, and hydrothermal.

Enzymatic Hydrolysis: The Specific and Mild Approach

Enzymatic hydrolysis of this compound is primarily mediated by β-glucosidases (EC 3.2.1.21), enzymes that specifically catalyze the cleavage of β-glycosidic linkages.[4] This method is favored for its high specificity, mild reaction conditions, and minimal byproduct formation.

Mechanism of Action

β-Glucosidases operate through a general acid/base catalytic mechanism. The reaction proceeds via a two-step, double-displacement mechanism involving a glycosyl-enzyme intermediate. This precise enzymatic action ensures the stereospecific production of glucose.

Advantages and Limitations

Advantages:

  • High Specificity: Acts specifically on the β-glycosidic bond of this compound, leading to high yields of glucose with minimal side reactions.[4]

  • Mild Conditions: Operates under mild temperature and pH conditions, reducing energy input and preserving the integrity of other sensitive molecules in a mixture.

  • Environmentally Friendly: Enzymes are biodegradable and the process avoids the use of harsh chemicals.

Limitations:

  • Enzyme Cost and Stability: The cost of producing and purifying β-glucosidases can be a significant factor for large-scale applications. Enzyme activity can also be sensitive to temperature and pH.

  • Product Inhibition: β-glucosidases are often subject to product inhibition by glucose, where the accumulation of glucose slows down the reaction rate.[5][6][7]

  • Substrate Inhibition: At high concentrations, this compound can also inhibit the activity of some β-glucosidases.[5][6]

Experimental Workflow: β-Glucosidase Activity Assay

The activity of β-glucosidase is commonly determined using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol (pNP), which is yellow under alkaline conditions and can be quantified spectrophotometrically.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reagents: - Enzyme Solution - pNPG Substrate - Buffer (e.g., Citrate) - Stop Solution (e.g., Na2CO3) Samples Prepare Samples: - Dilute enzyme to desired concentration Reagents->Samples Incubation Incubate enzyme with pNPG at specific temperature (e.g., 50°C) for a defined time (e.g., 10 min) Samples->Incubation Stop Stop reaction by adding alkaline solution (e.g., Na2CO3) Incubation->Stop Measure Measure absorbance at 405 nm Stop->Measure Calculate Calculate enzyme activity Measure->Calculate StandardCurve Prepare p-nitrophenol standard curve StandardCurve->Calculate Acid_Hydrolysis_Mechanism This compound This compound Protonation Protonation of Glycosidic Oxygen This compound->Protonation + H3O+ Carbocation Formation of Cyclic Carbocation Protonation->Carbocation C-O Bond Cleavage NucleophilicAttack Nucleophilic Attack by Water Carbocation->NucleophilicAttack + H2O Glucose Two Glucose Molecules NucleophilicAttack->Glucose - H+ Acid_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis SamplePrep Prepare this compound Solution Mixing Mix this compound Solution with Dilute Acid SamplePrep->Mixing AcidPrep Prepare Dilute Acid (e.g., H2SO4) AcidPrep->Mixing Heating Heat at High Temperature (e.g., 121°C) in an Autoclave Mixing->Heating Cooling Cool the Reaction Mixture Heating->Cooling Neutralization Neutralize with a Base (e.g., CaCO3) Cooling->Neutralization Filtration Filter to Remove Precipitate Neutralization->Filtration Quantification Quantify Glucose (e.g., by HPLC) Filtration->Quantification Hydrothermal_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis SamplePrep Prepare this compound Aqueous Solution Loading Load Solution into High-Pressure Reactor SamplePrep->Loading Heating Heat to High Temperature and Pressure (e.g., 200°C) Loading->Heating Cooling Rapidly Cool the Reactor Heating->Cooling Collection Collect the Hydrolysate Cooling->Collection Quantification Analyze for Glucose and Other Products (e.g., by HPLC) Collection->Quantification

References

A Researcher's Guide to Validating the Purity of Commercial Cellobiose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your experimental results hinges on the quality of your reagents. Cellobiose, a disaccharide of β-1,4 linked glucose units, is a critical component in fields ranging from biofuel development to serving as a pharmaceutical intermediate.[1] However, the stated purity on a supplier's label may not fully capture the nuanced impurity profile that could impact sensitive applications. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial this compound, equipping you with the knowledge to select appropriate commercial sources and implement rigorous quality control.

The Critical Need for Purity Validation

The seemingly minor presence of impurities in a this compound preparation can have significant downstream consequences. These contaminants can arise from the manufacturing process, which often involves the enzymatic or acidic hydrolysis of cellulose, or subsequent purification steps.[2][3] Common impurities can include:

  • Monosaccharides: Residual glucose from incomplete polymerization or degradation of this compound.

  • Other Disaccharides and Oligosaccharides: Isomers of this compound or other sugar oligomers from the cellulose source.

  • Residual Solvents and Reagents: Chemicals used during the manufacturing and purification process.

  • Degradation Products: Formed during improper storage or handling.

The presence of these impurities can lead to erroneous results in enzymatic assays, altered cell culture responses, and inaccurate analytical measurements. Therefore, an independent and thorough validation of this compound purity is not just good practice; it is a scientific necessity.

A Comparative Analysis of Purity Validation Methodologies

A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, provides the most comprehensive assessment of this compound purity. Each method offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including this compound.[4][5] This technique separates carbohydrates based on their charge at high pH, and the pulsed amperometric detector allows for direct detection without the need for derivatization.[6]

Experimental Protocol: HPAEC-PAD for this compound Purity

  • Sample Preparation:

    • Accurately weigh 10 mg of the commercial this compound sample.

    • Dissolve the sample in 10 mL of high-purity deionized water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 10 µg/mL with deionized water.

    • Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).[5]

    • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water. A typical gradient might be:

      • 0-20 min: Isocratic 100 mM NaOH

      • 20-30 min: Linear gradient to 100 mM NaOH, 200 mM NaOAc

      • 30-35 min: Return to initial conditions

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30 °C

  • Detection:

    • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • Waveform: A standard carbohydrate waveform should be used as recommended by the instrument manufacturer.

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity of the this compound sample as a percentage of the total peak area.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Analysis Weigh Weigh this compound Dissolve Dissolve in DI Water Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject Sample Filter->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a more universally available technique for carbohydrate analysis. While less sensitive than HPAEC-PAD, it is a robust method for quantifying the major components of a sample.[7][8] The refractive index detector measures the difference in the refractive index between the mobile phase and the analyte.[7]

Experimental Protocol: HPLC-RID for this compound Purity

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the commercial this compound sample in deionized water.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A ligand-exchange column, such as a Shodex SUGAR SP0810, is suitable for separating sugars.[9]

    • Mobile Phase: Isocratic HPLC-grade water.[10]

    • Flow Rate: 0.6 mL/min.[10]

    • Column Temperature: 85 °C.[10]

  • Detection:

    • Detector: Refractive Index Detector (RID).

    • Detector Temperature: 40 °C.

  • Data Analysis:

    • Determine the peak areas for this compound and any impurities.

    • Calculate the purity based on the relative peak areas.

HPLC_RID_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Analysis Prepare_Sol Prepare 1 mg/mL Solution Filter_Sol Filter (0.45 µm) Prepare_Sol->Filter_Sol Inject_Sample Inject Sample Filter_Sol->Inject_Sample Separate_Sample Ligand-Exchange Separation Inject_Sample->Separate_Sample Detect_Sample Refractive Index Detection Separate_Sample->Detect_Sample Integrate_Peaks Determine Peak Areas Detect_Sample->Integrate_Peaks Calculate_Purity Calculate % Purity Integrate_Peaks->Calculate_Purity

Enzymatic Assays

Enzymatic assays offer a functional assessment of this compound purity by measuring the amount of a specific product formed upon enzymatic hydrolysis. A common approach involves the use of β-glucosidase (cellobiase) to hydrolyze this compound into glucose, which can then be quantified.[11][12]

Experimental Protocol: Enzymatic Assay for this compound Purity

  • Reagents:

    • Commercial this compound sample.

    • β-glucosidase (cellobiase) solution of known activity.

    • Citrate buffer (50 mM, pH 4.8).

    • Glucose standard solutions.

    • A commercial glucose oxidase-peroxidase (GOPOD) assay kit.

  • Assay Procedure:

    • Prepare a solution of the commercial this compound sample in citrate buffer.

    • Add a known amount of β-glucosidase to initiate the hydrolysis reaction.

    • Incubate the reaction at a controlled temperature (e.g., 50 °C) for a specific time.[4]

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).[4]

    • Quantify the amount of glucose produced using a GOPOD assay, measuring the absorbance at the appropriate wavelength (typically 510 nm).

    • Compare the amount of glucose produced to that expected from a pure this compound standard.

Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_quantification Quantification Prepare_Sample Prepare this compound Solution Add_Enzyme Add β-glucosidase Prepare_Sample->Add_Enzyme Incubate Incubate at 50°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Heat) Incubate->Stop_Reaction Quantify_Glucose Quantify Glucose (GOPOD) Stop_Reaction->Quantify_Glucose Compare_Standard Compare to Standard Quantify_Glucose->Compare_Standard

Spectroscopic Methods: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of this compound and the identification of impurities.

  • Quantitative NMR (qNMR): This technique can be used for the absolute quantification of this compound and its impurities without the need for a separate calibration curve for each compound.[13][14] By integrating the signals of the anomeric protons of this compound and any impurities, their relative concentrations can be determined.[15]

  • Mass Spectrometry (MS): Coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry can identify and quantify impurities based on their mass-to-charge ratio.[1][16] This is particularly useful for identifying unknown contaminants.

Comparative Data of Commercial this compound Products

To illustrate the potential variability in commercial this compound, the following table presents a hypothetical comparison of three different suppliers based on the analytical methods described above.

SupplierStated PurityHPAEC-PAD Purity (%)HPLC-RID Purity (%)Major Impurity (HPAEC-PAD)
Supplier A >99%99.599.2Glucose (0.3%)
Supplier B >98%98.298.0Unknown Oligosaccharide (1.5%)
Supplier C "Research Grade"99.899.7Glucose (0.1%)

This is a hypothetical data table for illustrative purposes.

Alternatives to this compound in Research

Depending on the specific application, other disaccharides may serve as suitable alternatives to this compound. However, it is crucial to consider their own purity profiles.

  • Lactose: Composed of galactose and glucose, lactose is commonly used in cell culture media and microbiological studies.[17][18]

  • Sucrose: A non-reducing disaccharide of glucose and fructose, sucrose is a widely used excipient in pharmaceutical formulations.[18][19]

  • Maltose: Comprised of two α-1,4 linked glucose units, maltose is another reducing sugar used in various biochemical assays.[17][18]

The choice of an alternative should be guided by the specific requirements of the experiment, including the desired glycosidic linkage and the potential for interference from the monosaccharide components.

Adherence to Purity Standards

While a specific monograph for this compound may not be readily available in the United States Pharmacopeia (USP) or the Food Chemicals Codex (FCC), general chapters for excipients and food ingredients provide a framework for quality assessment.[20][21][22][23] For pharmaceutical applications, adherence to the principles outlined in USP General Chapter <1078> Good Manufacturing Practices for Bulk Pharmaceutical Excipients is recommended.[21]

Conclusion

The purity of commercial this compound is a critical parameter that can significantly influence the outcome of research and development activities. A comprehensive validation strategy employing a combination of chromatographic and spectroscopic techniques is essential to ensure the quality and reliability of this important reagent. By implementing the protocols and understanding the comparative advantages of each method outlined in this guide, researchers can confidently assess the purity of their this compound and ensure the integrity of their scientific work.

References

Cellulase Induction: A Comparative Guide to Cellobiose and Cellodextrin as Molecular Triggers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, the production of cellulolytic enzymes is a tightly regulated process, pivotal for the bioconversion of cellulosic biomass into valuable biofuels and biochemicals. The initiation of this enzymatic cascade hinges on the presence of specific soluble inducers derived from the initial, low-level breakdown of insoluble cellulose. Among these, cellobiose (a disaccharide) and cellodextrins (short-chain oligosaccharides) are recognized as key signaling molecules. This guide provides an in-depth, objective comparison of their performance as inducers, grounded in experimental data, to inform research strategies and process optimization in cellulolytic organisms, primarily the industrial workhorse Trichoderma reesei and the model fungus Neurospora crassa.

The Paradox of Induction: Sensing an Insoluble Substrate

The fundamental challenge for a microorganism is to sense the presence of an insoluble substrate like cellulose without expending significant energy on constitutive enzyme production. The prevailing model suggests that fungi maintain a basal level of "scouting" cellulases.[1] These enzymes perform a limited hydrolysis of cellulose, releasing soluble oligosaccharides such as this compound and longer cellodextrins (e.g., cellotriose, cellotetraose). These molecules are then transported into the cell to trigger a large-scale transcriptional upregulation of the cellulase gene repertoire.

Molecular Mechanisms: A Tale of Two Inducers

While both this compound and cellodextrins are derived from cellulose, their efficacy and the nuances of their signaling pathways can differ significantly.

This compound: The Double-Edged Sword

This compound, being the primary product of cellobiohydrolase activity, is a logical candidate for an inducer. Indeed, studies have shown that this compound can induce cellulase expression.[2][3] However, its role is complicated by two key factors:

  • Carbon Catabolite Repression (CCR): In wild-type fungi, this compound is rapidly hydrolyzed into two glucose molecules by β-glucosidases (BGLs). High intracellular glucose concentrations trigger CCR, a global regulatory mechanism that represses the expression of genes required for the utilization of alternative carbon sources, including cellulases.[4] This repression is primarily mediated by the transcription factor CRE1 (CreA in Aspergillus species).[5] CRE1 binds to the promoter regions of cellulase genes, actively shutting down their transcription.[5] This rapid conversion to glucose often masks the inductive potential of this compound.[2]

  • Transglycosylation to Sophorose in T. reesei: In the industrially vital fungus Trichoderma reesei, the story is more complex. This compound can be converted by the transglycosylation activity of β-glucosidases into sophorose, a β-1,2-linked disaccharide. Sophorose is an exceptionally potent inducer in T. reesei, far more so than this compound itself.[6][7] It is considered by many to be the "true" natural inducer in this organism.[6]

The critical role of β-glucosidases is highlighted by experiments in Neurospora crassa. Mutant strains with deleted β-glucosidase genes are unable to efficiently hydrolyze this compound to glucose. In these mutants, this compound acts as a potent inducer, leading to high levels of cellulase gene expression, comparable to induction by crystalline cellulose.[1][2][7]

Cellodextrins: More Direct and Potent Signals?

Cellodextrins, such as cellotriose (G3) and cellotetraose (G4), are also products of initial cellulose degradation. Experimental evidence, particularly from N. crassa, suggests they are powerful inducers in their own right. Studies using β-glucosidase deletion mutants showed that cellotriose and cellotetraose efficiently induce cellulase gene expression.[1][2][7]

The prevailing hypothesis is that longer-chain cellodextrins may provide a more unambiguous signal of cellulose presence compared to this compound. Since they are further removed from the immediate generation of glucose, they are less likely to inadvertently trigger CCR.

The Crucial Role of Transporters: Gatekeepers of Induction

The induction process is critically dependent on the uptake of these soluble oligosaccharides. This is mediated by specific Major Facilitator Superfamily (MFS) sugar transporters. In N. crassa, two cellodextrin transporters, CDT-1 and CDT-2, have been identified as essential for the induction of cellulases in response to both cellulose and this compound. Deletion of both transporters abolishes the inductive response.

Interestingly, these transporters may function as "transceptors," possessing dual roles in both transport and signaling. Evidence suggests that the signaling function that initiates the downstream cascade may be distinct from the transport activity itself, meaning the protein may sense the extracellular ligand and trigger a signal without necessarily transporting it at a high rate.

Performance Comparison: this compound vs. Cellodextrin Analogs

Direct quantitative comparisons of cellulase induction by this compound versus purified cellodextrins are challenging due to the commercial availability and cost of the latter. However, studies using analogs and specific fungal mutants provide clear insights.

In T. reesei, the focus often shifts to comparing this compound with the highly potent inducer sophorose.

InducerOrganismMetricResultKey Insight
This compound T. reesei Rut C30Filter Paper Activity (FPA)Low inductionThis compound is a weak inducer in T. reesei, likely due to rapid hydrolysis and subsequent CCR.
Sophorose (in MGS*) T. reesei Rut C30Filter Paper Activity (FPA)5.26-fold higher than this compoundSophorose, a transglycosylation product of this compound, is a vastly superior inducer in T. reesei.[6]
This compound N. crassa (Δ3βG mutant) Cellulase Gene ExpressionStrong InductionIn the absence of BGL activity, this compound effectively induces cellulase genes to levels comparable with insoluble cellulose.[2]
Cellotriose N. crassa (Δ3βG mutant)Cellulase Gene ExpressionStrong InductionLonger-chain cellodextrins are also potent inducers, confirming their role as key signaling molecules.[2][7]
Cellotetraose N. crassa (Δ3βG mutant**)Cellulase Gene ExpressionStrong InductionSimilar to cellotriose, demonstrates the effectiveness of cellodextrins as inducers.[2][7]

*MGS: Mixture of Glucose and Sophorose. The study compared MGS to other inducers, with sophorose being the active inducing component. **Δ3βG mutant: A strain with deletions of three key β-glucosidase genes, preventing the breakdown of this compound into glucose.

Signaling Pathways of Cellulase Induction

The intracellular signaling cascade initiated by this compound or cellodextrins converges on the activation of specific transcription factors. The pathway is a balance between induction and repression.

Cellulase_Induction_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose This compound This compound Cellulose->this compound Basal Cellulases Cellodextrins Cellodextrins Cellulose->Cellodextrins Basal Cellulases Sophorose Sophorose (in T. reesei) This compound->Sophorose Transglycosylation (BGL activity) Transporter Cellodextrin Transporter (e.g., CDT-1/2) This compound->Transporter BGL_ext Extracellular β-Glucosidase This compound->BGL_ext Cellodextrins->Transporter Sophorose->Transporter Cellobiose_in This compound Transporter->Cellobiose_in Uptake Cellodextrins_in Cellodextrins Transporter->Cellodextrins_in Uptake Glucose Glucose BGL_ext->Glucose Hydrolysis BGL_int Intracellular β-Glucosidase Cellobiose_in->BGL_int Activators Transcriptional Activators (e.g., CLR-1/2, XYR1) Cellobiose_in->Activators Induction Signal Cellodextrins_in->Activators Induction Signal CRE1 CRE1 (Repressor) Glucose->CRE1 Activates BGL_int->Glucose Hydrolysis Nucleus Nucleus CRE1->Nucleus Represses Transcription Activators->Nucleus Promotes Transcription

Caption: Cellulase induction signaling pathway in filamentous fungi.

Experimental Protocol: Comparative Analysis of Inducer Performance

This protocol provides a framework for quantifying and comparing the induction of cellulase activity by this compound and cellodextrins using a submerged fermentation model and the Dinitrosalicylic Acid (DNS) assay for total cellulase activity.

I. Materials and Reagents
  • Fungal Strain: T. reesei or a β-glucosidase deficient mutant of N. crassa.

  • Pre-culture Medium: (e.g., Mandel’s medium with glycerol or glucose as a carbon source).

  • Induction Medium: Basal Mandel’s medium without a carbon source.

  • Inducers: this compound, Cellotriose (if available), Lactose (positive control), Sophorose (for T. reesei). Stock solutions prepared in sterile water and filter-sterilized.

  • Substrate for Assay: Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg).

  • 0.05 M Citrate Buffer (pH 4.8): For enzyme dilutions and assay reactions.

  • DNS Reagent: Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 19.8 g of NaOH in ~1400 mL of distilled water. Add 306 g of sodium potassium tartrate, 7.6 mL of melted phenol, and 8.3 g of sodium metabisulfite. Mix well and store in a dark bottle.

  • Glucose Standard Solution: 1 mg/mL stock solution in citrate buffer.

II. Experimental Workflow

Experimental_Workflow A 1. Pre-culture Growth Grow fungus in non-inducing medium (e.g., with glycerol) to generate biomass. B 2. Biomass Transfer Harvest mycelia, wash with sterile water, and transfer to carbon-free induction medium. A->B C 3. Induction Phase Add sterile inducers (this compound, Cellodextrin, Controls) to respective flasks. Incubate with shaking. B->C D 4. Sample Collection Collect supernatant at time points (e.g., 24, 48, 72 hours) by centrifugation. C->D E 5. Cellulase Activity Assay (DNS Method) Measure total cellulase activity (FPA) of the collected supernatant. D->E F 6. Data Analysis Calculate enzyme activity (FPU/mL) and compare the performance of each inducer. E->F

Caption: Workflow for comparing cellulase inducers.

III. Step-by-Step Methodology
  • Fungal Culture and Induction:

    • Inoculate the fungal strain into the pre-culture medium and grow until sufficient biomass is achieved.

    • Harvest the mycelia by filtration or centrifugation and wash thoroughly with sterile, carbon-free medium to remove any residual carbon source.

    • Resuspend a standardized amount of mycelia into flasks containing the induction medium.

    • Add the respective inducers to a final concentration (e.g., 1-2 mM). Include a no-inducer control.

    • Incubate the cultures under appropriate conditions (e.g., 28-30°C, 150-200 rpm).

  • DNS Assay for Total Cellulase Activity (Filter Paper Assay - FPA):

    • Standard Curve: Prepare a series of glucose standards (e.g., 0.1 to 1.0 mg/mL). To 0.5 mL of each standard, add 1.0 mL of citrate buffer and 3.0 mL of DNS reagent. Boil for 5-15 minutes, cool to room temperature, and measure absorbance at 540 nm. Plot absorbance vs. mg of glucose.

    • Enzyme Reaction:

      • Set up test tubes containing 1.0 mL of 0.05 M citrate buffer (pH 4.8).

      • Add a 50 mg filter paper strip to each tube.

      • Add 0.5 mL of the culture supernatant (enzyme sample). Prepare at least two dilutions for each sample to ensure the final reading falls within the linear range of the standard curve.

      • Include an enzyme blank (0.5 mL enzyme, 1.5 mL buffer, no substrate) and a substrate blank (1.0 mL buffer, filter paper, 0.5 mL water).

    • Incubation: Incubate all tubes at 50°C for exactly 60 minutes.

    • Color Development: Stop the reaction by adding 3.0 mL of DNS reagent to each tube. Boil for 5-15 minutes.

    • Measurement: Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • Calculation of Activity:

    • Use the glucose standard curve to determine the milligrams of glucose (reducing sugar) released in each sample.

    • Calculate the Filter Paper Units (FPU) per mL of the enzyme solution. One FPU is defined as the amount of enzyme that releases 2.0 mg of reducing sugar from 50 mg of filter paper in 1 hour. The calculation involves identifying the enzyme dilution that releases this amount.

Conclusion and Future Perspectives

The choice of inducer for cellulase production is a critical parameter in both fundamental research and industrial applications. While this compound is a direct product of cellulose degradation, its utility as an inducer is often hampered by its rapid conversion to glucose, leading to carbon catabolite repression. In T. reesei, this is further complicated by its conversion to the more potent inducer, sophorose.

Cellodextrins (cellotriose, cellotetraose) appear to be more direct and potent inducers, particularly in systems where β-glucosidase activity is limited or absent. They provide a clearer signal of the presence of cellulose without the immediate risk of triggering glucose-mediated repression.

Future research should focus on engineering strains with optimized transporter expression and tailored β-glucosidase activities to fine-tune the response to specific inducers. Understanding the "transceptor" functions of oligosaccharide transporters could open new avenues for designing synthetic induction systems that are decoupled from carbon metabolism, paving the way for more efficient and cost-effective production of cellulolytic enzymes.

References

A Head-to-Head Battle for Specificity: Comparing the Selectivity of Cellobiose and Glucose Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of bioprocess monitoring, clinical diagnostics, and renewable energy research, the ability to accurately quantify specific sugars is paramount. Amperometric biosensors, leveraging the high specificity of enzymes, have emerged as powerful tools for real-time analysis. However, in complex biological matrices, the presence of structurally similar molecules presents a significant challenge to sensor selectivity. This guide provides an in-depth, objective comparison of the selectivity of two critical types of biosensors: those for cellobiose and those for glucose. We will delve into the enzymatic basis of their selectivity, present supporting experimental data, and provide detailed protocols for evaluating sensor performance, empowering researchers to make informed decisions for their specific applications.

The Principle of Selectivity in Amperometric Biosensors

The selectivity of an amperometric enzyme biosensor is fundamentally dictated by two key factors: the inherent specificity of the immobilized enzyme for its target substrate and the operating potential of the electrode. The enzyme catalyzes a redox reaction involving the analyte, and the resulting electron transfer is measured as a current. An ideal biosensor will only generate a current in the presence of its target analyte, remaining "blind" to other compounds in the sample.

dot graph ERD { graph [label="Figure 1. Core Principles of Amperometric Biosensor Selectivity", labelloc=b, fontsize=12, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1. Core Principles of Amperometric Biosensor Selectivity

This compound Biosensors: High Fidelity in the Face of Monosaccharides

This compound, a disaccharide of glucose, is a key intermediate in the enzymatic hydrolysis of cellulose. Its accurate measurement is crucial for optimizing biofuel production processes. This compound biosensors most commonly utilize the enzyme this compound Dehydrogenase (CDH).

The Enzymatic Advantage of this compound Dehydrogenase (CDH)

CDH exhibits a remarkable degree of selectivity for disaccharides, particularly those with a β-1,4 glycosidic bond like this compound and lactose, over monosaccharides.[1] This inherent substrate preference is the primary line of defense against interference from glucose, which is often present in high concentrations during cellulose degradation.[2] The catalytic efficiency of some CDHs for this compound can be thousands of times greater than for glucose, a testament to the enzyme's highly evolved active site.[1]

Experimental Evidence: Selectivity in Action

A direct comparative study on the selectivity of a CDH-based this compound biosensor and a glucose oxidase-based glucose biosensor provides compelling evidence of their differing performance profiles.[2] The study investigated the interference from a panel of common sugars.

Interfering SugarRelative Current Response (%) - this compound BiosensorRelative Current Response (%) - Glucose Biosensor
Glucose< 2.0100 (Target Analyte)
Fructose< 2.0< 1.2
Maltose< 2.0< 1.2
Lactose5.3< 1.2
Galactose2.8< 1.2
This compound100 (Target Analyte)-

Table 1: Comparative selectivity of a CDH-based this compound biosensor and a glucose biosensor against various sugars. The data represents the percentage of the current signal generated by the interfering sugar relative to the signal from the target analyte. Data sourced from Fan, Z., et al. (2021).[2]

As the data clearly indicates, the this compound biosensor demonstrates excellent rejection of glucose, fructose, and maltose, with interference currents below 2.0%.[2] The most significant interferent is lactose, which is structurally very similar to this compound.[2] However, in the context of lignocellulosic biomass hydrolysis, lactose is not a naturally occurring component, making this interference negligible for such applications.[2]

Another critical aspect of selectivity for this compound biosensors, especially in biofuel applications, is their resilience to interference from lignin degradation products. Lignin, a complex aromatic polymer, is broken down into various phenolic compounds during biomass pretreatment. These compounds can be electrochemically active and interfere with amperometric measurements. However, CDH-based biosensors can be operated at low potentials (e.g., +0.25 V vs. Ag|AgCl), which minimizes the direct oxidation of many of these interfering phenolic compounds at the electrode surface.[2]

Glucose Biosensors: A Different Set of Challenges

Glucose biosensors are a cornerstone of clinical diagnostics for diabetes management and are also widely used in various industrial bioprocesses. The most common enzyme employed is Glucose Oxidase (GOx).

The Specificity of Glucose Oxidase (GOx)

GOx is highly specific for β-D-glucose.[3] It does not react with the α-D-glucose anomer, though in solution, the two forms are in equilibrium, and as the β-form is consumed, the equilibrium shifts, allowing for the eventual measurement of total glucose.[3] While GOx is very selective for glucose over other sugars, it is not entirely immune to interference.

Common Interferents for Glucose Biosensors

The selectivity challenges for glucose biosensors are often application-dependent.

  • Other Sugars: While GOx has a strong preference for glucose, some other monosaccharides can elicit a minor response. Studies have shown that galactose, xylose, and mannose can cause some interference, although at physiological concentrations, the effect of galactose is generally not substantial.[4] A key finding is that a mediator-less glucose biosensor design can exhibit much higher selectivity for glucose compared to a mediated system, which may show a significant signal for this compound.[5]

  • Electroactive Compounds (Clinical Setting): In clinical applications, common substances in blood can interfere with amperometric glucose measurements. These include:

    • Ascorbic acid (Vitamin C): Can be oxidized at the electrode, generating a current that is not related to glucose concentration.

    • Uric acid: Another endogenous compound that can be electrochemically active.

    • Acetaminophen (Paracetamol): A common pain reliever that can also be oxidized at the electrode surface, leading to falsely elevated glucose readings.[6]

    The operating potential of the glucose biosensor plays a crucial role in mitigating these interferences. First-generation glucose biosensors, which detect the production of hydrogen peroxide, often require higher operating potentials, making them more susceptible to interference from these electroactive compounds.[7] Third-generation biosensors, which facilitate direct electron transfer from the enzyme to the electrode, can operate at lower potentials, thereby reducing such interferences.[8]

Experimental Protocol: A Step-by-Step Guide to Evaluating Biosensor Selectivity

To ensure the reliability of biosensor data, a rigorous evaluation of its selectivity is essential. The following protocol outlines a standard amperometric method for assessing interference.

Objective: To quantify the response of a this compound or glucose biosensor to a range of potential interfering substances and determine its selectivity.

Materials:

  • Amperometric biosensor (this compound or glucose)

  • Potentiostat

  • Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

  • Stir plate and stir bar

  • Micropipettes

  • Stock solutions of the target analyte (this compound or glucose) and potential interfering substances (e.g., glucose, fructose, maltose, galactose, lactose for the this compound biosensor; other sugars, ascorbic acid, uric acid, acetaminophen for the glucose biosensor)

  • Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0)

Experimental Workflow:

dot graph G { graph [label="Figure 2. Experimental Workflow for Amperometric Selectivity Testing", labelloc=b, fontsize=12, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2. Experimental Workflow for Amperometric Selectivity Testing

Methodology:

  • System Setup: Assemble the electrochemical cell with a known volume of buffer solution and a stir bar. Immerse the three-electrode system into the buffer.

  • Potential Application: Apply the optimal operating potential to the working electrode using the potentiostat. This potential should be chosen to maximize the signal from the target analyte while minimizing background noise and potential interference.[2]

  • Baseline Stabilization: Begin stirring the buffer solution at a constant rate. Monitor the current until a stable, low-level baseline is achieved.

  • Analyte Addition: Inject a known concentration of the target analyte into the cell to obtain a clear and measurable signal. For example, add this compound to a final concentration of 20 µM.[2]

  • Analyte Response: Record the current until a new steady-state is reached. This current represents the response to the target analyte.

  • Interferent Addition: Sequentially add potential interfering substances to the cell at a concentration relevant to the intended application (e.g., a higher concentration than the analyte, such as 50 µM, to represent a challenging scenario).[2]

  • Interference Response: After each addition, allow the current to stabilize and record the new steady-state value.

  • Data Analysis: Calculate the percentage of interference for each substance using the following formula:

    • Interference (%) = [(Current after interferent addition - Current after analyte addition) / (Current after analyte addition - Baseline current)] * 100

Causality Behind Experimental Choices:

  • Stirring: Ensures a homogenous concentration of the analyte and interferents at the electrode surface, leading to a stable and reproducible signal.

  • Stabilization of Baseline: A stable baseline is crucial for accurately measuring the change in current upon the addition of the analyte and interferents.

  • Sequential Addition: This approach allows for the assessment of the cumulative effect of multiple interferents, which can be representative of real-world sample matrices.

  • Concentration of Interferents: Using a higher concentration of the interferent than the analyte provides a stringent test of the biosensor's selectivity.

Conclusion: Choosing the Right Biosensor for the Job

Both this compound and glucose biosensors are powerful analytical tools, but their selectivity profiles are tailored to different applications.

  • This compound biosensors based on CDH offer exceptional selectivity, particularly in their ability to distinguish this compound from high concentrations of glucose. This makes them ideally suited for monitoring cellulose hydrolysis in biofuel and biorefinery applications, where glucose is a major product and potential interferent. Their ability to operate at low potentials also provides a degree of protection against interference from electroactive lignin-derived compounds.

  • Glucose biosensors based on GOx demonstrate high specificity for glucose over other sugars. However, their application in complex matrices, especially in clinical diagnostics, requires careful consideration of potential interference from endogenous and exogenous electroactive compounds like ascorbic acid, uric acid, and acetaminophen. Strategies to mitigate these interferences, such as the use of permselective membranes or operation at lower potentials in third-generation sensor designs, are critical for ensuring accurate measurements.

Ultimately, the choice between a this compound and a glucose biosensor will depend on the specific analytical challenge at hand. By understanding the enzymatic basis of their selectivity and rigorously evaluating their performance against relevant interferents, researchers can confidently select and deploy the most appropriate biosensor for their needs, ensuring the generation of accurate and reliable data.

References

A Researcher's Guide to Differentiating Cellobiose and Maltose: A Structural and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of carbohydrate structure is paramount. Seemingly subtle differences in stereochemistry can lead to profound changes in biological activity, metabolic fate, and interaction with protein targets. This guide provides an in-depth comparison of two common glucose disaccharides, cellobiose and maltose, focusing on their core structural distinctions and the experimental methodologies used to differentiate them. This document moves beyond textbook descriptions to provide practical, field-proven insights and detailed experimental protocols.

The Core Structural Distinction: An Anomeric Twist

This compound and maltose are isomers, both composed of two D-glucose units linked together. Their distinct properties arise from a single, critical difference: the stereochemistry of the glycosidic bond that links the two monosaccharide units.[1][2]

  • Maltose , often referred to as malt sugar, features an α-1,4 glycosidic bond .[2] This means the hydroxyl group on the anomeric carbon (C1) of the first glucose molecule is in the α-configuration (pointing down in a standard Haworth projection) when it links to the hydroxyl group on the fourth carbon (C4) of the second glucose molecule.

  • This compound , the repeating unit of cellulose, is characterized by a β-1,4 glycosidic bond .[2] In this case, the hydroxyl group on the anomeric carbon (C1) of the first glucose is in the β-configuration (pointing up in a standard Haworth projection) before forming the bond with the C4 hydroxyl of the second glucose.

This seemingly minor change in the orientation of the glycosidic bond has significant consequences for the overall three-dimensional shape of the molecules. The α-1,4 linkage in maltose induces a kink in the chain, while the β-1,4 linkage in this compound results in a more linear and extended structure.[1] This structural disparity is the fundamental reason for their different behaviors in biological systems.

Table 1: Summary of Core Structural Differences

FeatureThis compoundMaltose
Monosaccharide Units Two D-glucose moleculesTwo D-glucose molecules
Glycosidic Bond β-1,4α-1,4
Systematic Name 4-O-β-D-glucopyranosyl-D-glucopyranose4-O-α-D-glucopyranosyl-D-glucopyranose
Resulting Structure Linear, extendedKinked, bent

Experimental Validation: Differentiating Isomers in the Laboratory

The structural divergence between this compound and maltose can be exploited for their differentiation using several key experimental techniques. The choice of method often depends on the available instrumentation and the specific research question.

Enzymatic Hydrolysis: The Lock and Key Principle

The most biologically relevant method for distinguishing between this compound and maltose is through enzymatic hydrolysis. The specific stereochemistry of the glycosidic bond dictates which enzymes can recognize and cleave it.

  • This compound , with its β-1,4 linkage, is a substrate for β-glucosidases (EC 3.2.1.21), which are part of the broader family of cellulases.[3]

  • Maltose , with its α-1,4 linkage, is hydrolyzed by α-glucosidases (EC 3.2.1.20), such as maltase.[4]

This enzymatic specificity is a classic example of the "lock and key" model of enzyme-substrate interaction. The active site of β-glucosidase is shaped to accommodate the β-anomeric configuration, while the active site of α-glucosidase is specific for the α-anomer.

This protocol outlines a typical procedure for differentiating this compound and maltose using commercially available enzymes.

Materials:

  • This compound solution (e.g., 10 mM in 50 mM sodium acetate buffer, pH 5.0)

  • Maltose solution (e.g., 10 mM in 50 mM sodium phosphate buffer, pH 6.8)

  • β-Glucosidase (from almonds or a fungal source, e.g., Aspergillus niger)

  • α-Glucosidase (from yeast or mammalian intestine)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Glucose standard solutions

  • High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column (e.g., amino or ion-exchange) and a refractive index (RI) detector.[5][6]

  • Thermostated water bath or incubator

Procedure:

  • Reaction Setup: Prepare four sets of reaction tubes:

    • Tube 1: this compound solution + β-glucosidase

    • Tube 2: this compound solution + α-glucosidase

    • Tube 3: Maltose solution + β-glucosidase

    • Tube 4: Maltose solution + α-glucosidase

  • Enzyme Addition: Add a standardized amount of the respective enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the tubes at the optimal temperature for the enzymes (typically 37°C for mammalian enzymes and 50-60°C for fungal enzymes) for a set period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.[7]

  • Analysis:

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the reaction products by HPLC.[5][6]

    • Monitor the chromatograms for the disappearance of the disaccharide peak and the appearance of a glucose peak.

Expected Results:

  • Tube 1: Significant decrease in the this compound peak and a corresponding increase in the glucose peak.

  • Tube 2: No significant change in the this compound peak.

  • Tube 3: No significant change in the maltose peak.

  • Tube 4: Significant decrease in the maltose peak and a corresponding increase in the glucose peak.

Causality Behind Experimental Choices:

  • The use of separate, specific enzymes allows for a definitive identification based on the presence or absence of hydrolysis.

  • The choice of buffer pH and temperature is critical for optimal enzyme activity.

  • HPLC with RI detection is a robust and quantitative method for separating and quantifying sugars in the reaction mixture.

Enzyme Kinetics:

The efficiency of these enzymes can be described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Table 2: Representative Kinetic Parameters for Glucosidases

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Source Organism
β-Glucosidase This compound0.38 - 0.57VariesTrichoderma reesei, Aspergillus niger[3]
α-Glucosidase MaltoseVariesVariesRabbit small intestine[4]

Note: Km and Vmax values can vary significantly depending on the enzyme source, purity, and assay conditions.

Diagram of Enzymatic Hydrolysis Workflow:

Enzymatic_Hydrolysis_Workflow cluster_this compound This compound Sample cluster_maltose Maltose Sample cluster_results Expected Results C1 This compound + β-Glucosidase Incubate Incubate (Optimal Temp & Time) C1->Incubate C2 This compound + α-Glucosidase C2->Incubate M1 Maltose + β-Glucosidase M1->Incubate M2 Maltose + α-Glucosidase M2->Incubate Terminate Terminate Reaction (e.g., Heat Inactivation) Incubate->Terminate Analyze HPLC Analysis Terminate->Analyze R1 Glucose Detected Analyze->R1 from C1 R2 No Reaction Analyze->R2 from C2 R3 No Reaction Analyze->R3 from M1 R4 Glucose Detected Analyze->R4 from M2

Caption: Workflow for differentiating this compound and maltose via enzymatic hydrolysis.

Acid Hydrolysis: A Non-Specific Approach

Both this compound and maltose can be hydrolyzed into their constituent glucose monomers by heating in the presence of a dilute acid.[8][9] This method breaks the glycosidic bond regardless of its anomeric configuration. While not useful for differentiation on its own, it serves as a method for total glucose quantification from either disaccharide.

Materials:

  • This compound or Maltose sample

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 2 M)

  • Deionized water

  • Calcium carbonate (CaCO₃) or Sodium hydroxide (NaOH) for neutralization

  • Heating block or water bath

  • HPLC system as described above

Procedure:

  • Sample Preparation: Dissolve a known amount of the disaccharide in deionized water.

  • Acidification: Add an equal volume of 2 M H₂SO₄ to the sample solution.

  • Hydrolysis: Heat the mixture in a sealed tube at 100°C for 1-2 hours.[10]

  • Neutralization: Cool the solution and neutralize it by carefully adding CaCO₃ or NaOH until the pH is approximately 7.

  • Analysis: Centrifuge to remove any precipitate, filter the supernatant, and analyze for glucose content using HPLC.

Expected Results:

Both this compound and maltose will be hydrolyzed to glucose. This method can be used to confirm the disaccharide nature of a sample by showing that it yields two glucose molecules upon hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it ideal for elucidating the structural differences between this compound and maltose. ¹H and ¹³C NMR are particularly informative.

The key to differentiating these isomers via NMR lies in the signals from the anomeric protons and carbons.

  • ¹H NMR: The chemical shift and the coupling constant (³JH1,H2) of the anomeric proton (H1) are highly sensitive to the stereochemistry of the glycosidic bond.

    • For an α-linkage (as in maltose), the anomeric proton is in an equatorial position, resulting in a smaller coupling constant (typically 2-4 Hz) and a downfield chemical shift.[11][12]

    • For a β-linkage (as in this compound), the anomeric proton is in an axial position, leading to a larger coupling constant (typically 7-9 Hz) due to the trans-diaxial relationship with H2.[1][12]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C1) is also diagnostic. Generally, the C1 signal in a β-anomer appears at a higher field (lower ppm) compared to the α-anomer.

Table 3: Typical ¹H NMR Chemical Shifts and Coupling Constants for Anomeric Protons

DisaccharideAnomeric ProtonChemical Shift (ppm)Coupling Constant (³JH1,H2, Hz)
This compound H1 (β-linkage)~4.31~7.8
H1' (reducing end, α)~5.03
H1' (reducing end, β)~4.46
Maltose H1 (α-linkage)~5.1~3-4
H1' (reducing end, α)
H1' (reducing end, β)

Note: Chemical shifts are dependent on the solvent and temperature. The reducing end of both disaccharides exists as an equilibrium of α and β anomers in solution, giving rise to separate signals.[1]

Materials:

  • High-purity this compound and maltose

  • Deuterium oxide (D₂O)

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the disaccharide in 0.5-0.7 mL of D₂O in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure proper solvent suppression if necessary.

  • Data Analysis:

    • Integrate the peaks to determine the relative abundance of different species.

    • Identify the anomeric proton signals in the 4.0-5.5 ppm region.[2]

    • Measure the chemical shifts and coupling constants for the anomeric protons.

    • Compare the observed coupling constants to known values to determine the anomeric configuration of the glycosidic linkage.

Diagram of NMR Analysis Logic:

NMR_Analysis_Logic Sample Disaccharide Sample in D₂O NMR Acquire ¹H NMR Spectrum Sample->NMR AnomericRegion Focus on Anomeric Region (4.0 - 5.5 ppm) NMR->AnomericRegion MeasureJ Measure ³J(H1,H2) Coupling Constant AnomericRegion->MeasureJ J_small ³J ≈ 2-4 Hz MeasureJ->J_small Small Coupling J_large ³J ≈ 7-9 Hz MeasureJ->J_large Large Coupling Alpha_Link α-Glycosidic Linkage (Maltose) J_small->Alpha_Link Beta_Link β-Glycosidic Linkage (this compound) J_large->Beta_Link

Caption: Decision tree for identifying glycosidic linkage using ¹H NMR coupling constants.

Conclusion

The differentiation of this compound and maltose is a fundamental exercise in carbohydrate chemistry that underscores the importance of stereochemistry in determining biological function. While both are composed of two glucose units, the α-1,4 glycosidic bond in maltose and the β-1,4 glycosidic bond in this compound lead to distinct three-dimensional structures. These structural differences are readily probed through enzymatic hydrolysis, where the specificity of α- and β-glucosidases provides a clear diagnostic tool. For unambiguous structural elucidation, ¹H and ¹³C NMR spectroscopy offer a definitive method, with the chemical shifts and coupling constants of the anomeric centers serving as reliable fingerprints for each isomer. The application of these experimental approaches allows researchers to confidently identify and characterize these disaccharides, a critical capability in the fields of biochemistry, drug development, and materials science.

References

A Comparative Analysis of Chemical Reactivity: Cellobiose vs. Cellobiosan

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and its application in drug development and biotechnology, a nuanced understanding of the reactivity of structurally similar molecules is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of cellobiose and its anhydro derivative, cellobiosan. By examining their structural distinctions, we will explore the resulting differences in their behavior in key chemical transformations, supported by experimental data and detailed methodologies.

Structural Foundations of Reactivity: A Tale of Two Disaccharides

This compound, the fundamental repeating unit of cellulose, is a disaccharide composed of two β-glucose units linked by a β(1→4) glycosidic bond.[1][2] Its chemical formula is C₁₂H₂₂O₁₁.[3] A key feature of this compound is the presence of a hemiacetal group in one of the glucose units, which can open to an aldehyde form. This structural characteristic classifies this compound as a reducing sugar and is the primary determinant of its chemical reactivity.[3][4]

In contrast, cellobiosan, or 1,6-anhydro-β-D-cellobiose, is an anhydro sugar derivative of this compound with the chemical formula C₁₂H₂₀O₁₀.[5] It is commonly formed during the pyrolysis of cellulosic biomass.[6] The defining structural feature of cellobiosan is the presence of a 1,6-anhydro bridge on one of the glucose residues. This bridge locks the cyclic structure, eliminating the hemiacetal group.[4] Consequently, cellobiosan is a non-reducing sugar, a fundamental distinction that governs its divergent chemical behavior compared to this compound.[4]

Caption: Structural differences between this compound and cellobiosan dictating their chemical reactivity.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of this compound and cellobiosan is presented in the table below, highlighting their fundamental differences.

PropertyThis compoundCellobiosan (1,6-anhydro-β-D-cellobiose)Reference(s)
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₀O₁₀[3][5]
Molar Mass 342.30 g/mol 324.28 g/mol [3][5]
Classification Reducing SugarNon-reducing Sugar[4]
Key Structural Feature Hemiacetal group1,6-Anhydro bridge[4]
Solubility in Water SolubleSoluble[3][7]

Reactivity in Focus: A Comparative Analysis

The structural disparities between this compound and cellobiosan manifest profoundly in their chemical reactivity, particularly in hydrolysis and oxidation reactions.

Hydrolysis: Cleavage of the Glycosidic Bond

Hydrolysis, the cleavage of the β(1→4) glycosidic bond to yield glucose, is a fundamental reaction for both compounds. However, the reaction kinetics and required conditions differ significantly.

Acid-Catalyzed Hydrolysis:

This compound undergoes acid-catalyzed hydrolysis under relatively mild conditions. The reaction mechanism involves protonation of the glycosidic oxygen, followed by nucleophilic attack of water.[8][9] In contrast, the 1,6-anhydro bridge in cellobiosan imparts additional conformational rigidity and stability to the molecule, necessitating more stringent conditions (higher temperatures and/or acid concentrations) for efficient hydrolysis.[4]

A comparative study highlights this difference in reactivity. While this compound can be hydrolyzed with a pseudo-first-order rate constant of 0.018 min⁻¹ using 0.1 M HCl at 80°C, complete conversion of cellobiosan to glucose requires 150 mM H₂SO₄ at 115°C over 3 hours.[4]

Hydrolysis_Pathway cluster_this compound This compound Hydrolysis cluster_cellobiosan Cellobiosan Hydrolysis This compound This compound Glucose_C 2x Glucose This compound->Glucose_C H+ / Mild Conditions Cellobiosan Cellobiosan LG_G Levoglucosan + Glucose Cellobiosan->LG_G H+ / Stringent Conditions (β(1→4) cleavage) Glucose_CS 3x Glucose LG_G->Glucose_CS Further Hydrolysis (H+)

Caption: General hydrolysis pathways for this compound and cellobiosan under acidic conditions.

Enzymatic Hydrolysis:

This compound is readily hydrolyzed by β-glucosidases to two molecules of glucose.[10][11] This enzymatic conversion is a crucial step in the biological degradation of cellulose.[12][13] The activity of β-glucosidases can be inhibited by the product, glucose.[14]

Cellobiosan can also be a substrate for some β-glucosidases, although the reaction is generally slower compared to this compound.[4] The efficiency of enzymatic hydrolysis of cellobiosan can be influenced by the source of the enzyme and can be inhibited by levoglucosan, a product of its partial hydrolysis.[4]

Oxidation: The Impact of the Hemiacetal Group

The difference in their reducing nature leads to starkly different behaviors under oxidative conditions.

Oxidation of this compound:

As a reducing sugar, the hemiacetal group of this compound can open to an aldehyde, which is readily oxidized to a carboxylic acid.[4] This reaction can be achieved using various oxidizing agents, including enzymatic and electrochemical methods. For instance, engineered Gluconobacter oxydans can oxidize this compound to cellobionic acid with over 99% yield.[15] Electrochemical oxidation using a graphite anode and a CaBr₂ mediator has also been shown to be highly selective, achieving up to 92% conversion to cellobionic acid.[16]

Oxidation of Cellobiosan:

Being a non-reducing sugar due to the locked 1,6-anhydro ring, cellobiosan is significantly more resistant to oxidation under mild conditions that readily oxidize this compound.[4] More aggressive oxidizing agents are required to cleave the pyranose rings. This inherent stability makes cellobiosan a more robust molecule in oxidative environments. While specific quantitative data on the oxidation of cellobiosan is not as readily available, its non-reducing nature fundamentally limits its susceptibility to oxidation at the anomeric carbon.

Derivatization: Modifying Functionality

The hydroxyl groups of both this compound and cellobiosan can be derivatized to form esters and ethers, altering their physical and chemical properties.

This compound Derivatization:

The free hydroxyl groups of this compound can be readily esterified using acid chlorides or anhydrides and etherified via Williamson ether synthesis.[2] These modifications are used to synthesize a wide range of derivatives with applications in materials science and pharmaceuticals.

Cellobiosan Derivatization:

Anhydro sugars, in general, are considered versatile starting materials for the synthesis of various compounds.[1] The hydroxyl groups of cellobiosan are available for esterification and etherification reactions.[17][18] The rigid structure of cellobiosan can offer stereochemical advantages in certain synthetic routes.

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound

Objective: To determine the rate of acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Heating block or water bath

  • HPLC system with a suitable column for sugar analysis

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 10 g/L).

  • In a series of reaction vials, add the this compound stock solution and deionized water to achieve the desired initial this compound concentration.

  • Preheat the vials to the desired reaction temperature (e.g., 80°C).

  • To initiate the reaction, add a calculated volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M).

  • At specific time intervals, withdraw an aliquot from each vial and immediately neutralize the acid with a stoichiometric amount of a suitable base (e.g., NaOH) to quench the reaction.

  • Analyze the samples by HPLC to determine the concentrations of this compound and glucose.

  • Calculate the rate constant assuming pseudo-first-order kinetics with respect to this compound.

Enzymatic Oxidation of this compound

Objective: To demonstrate the enzymatic oxidation of this compound to cellobionic acid.

Materials:

  • This compound

  • This compound dehydrogenase (CDH) or a suitable oxidase

  • Buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.5)

  • Spectrophotometer

  • Suitable chromogenic substrate for monitoring enzyme activity (e.g., 2,6-dichloroindophenol)

Procedure:

  • Prepare a solution of this compound in the buffer.

  • Prepare a solution of the enzyme in the same buffer.

  • In a cuvette, mix the this compound solution and the buffer.

  • Add the chromogenic substrate.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the change in absorbance at the appropriate wavelength over time to determine the initial reaction rate.

  • Product formation (cellobionic acid) can be confirmed and quantified by techniques such as HPLC or NMR spectroscopy.[19][20]

Conclusion

The chemical reactivity of this compound and cellobiosan is fundamentally dictated by their distinct molecular architectures. The presence of a hemiacetal group in this compound renders it a reducing sugar, making it susceptible to oxidation and facilitating its hydrolysis under milder conditions. Conversely, the 1,6-anhydro bridge in cellobiosan locks its structure, resulting in a non-reducing sugar with enhanced stability and a requirement for more stringent conditions for hydrolysis. This comparative analysis provides a framework for researchers and drug development professionals to make informed decisions in the selection and manipulation of these disaccharides for various applications, from the synthesis of novel derivatives to their use in biochemical and industrial processes.

References

A Comparative Guide to Cross-Species Cellobiose Metabolic Pathways: From Bacteria to Fungi

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of cellobiose metabolic pathways across different microbial species. As the primary repeating unit of cellulose, the most abundant biopolymer on Earth, understanding how microorganisms process this compound is critical for advancements in biofuel production, industrial biotechnology, and drug development. This document moves beyond a simple recitation of facts to explain the causality behind the metabolic strategies and experimental choices used to investigate them.

Introduction: The Central Role of this compound in Biomass Conversion

This compound is a disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond. It is the major end-product of the enzymatic degradation of cellulose.[1] The efficient conversion of this intermediate into fermentable sugars or other valuable biochemicals is a key bottleneck in the development of cost-effective biorefineries.[1] Microorganisms have evolved diverse and elegant strategies to metabolize this compound, which can be broadly categorized into two main pathways: hydrolytic and phosphorolytic. The choice of pathway has significant energetic implications for the cell and profound consequences for metabolic engineering efforts.

Section 1: The Two Major Pathways of this compound Catabolism

Microorganisms primarily utilize one of two distinct pathways to cleave the β-1,4-glycosidic bond of this compound after it is transported into the cell.[1]

  • Hydrolytic Pathway: This is the most widespread pathway, found in many bacteria and fungi.[1] It employs intracellular β-glucosidases (BGL) to hydrolyze this compound into two molecules of D-glucose. This reaction consumes one molecule of water. The resulting glucose molecules then enter the glycolytic pathway, requiring two molecules of ATP for their initial phosphorylation by hexokinase.

  • Phosphorolytic Pathway: This more energy-efficient pathway is predominantly found in anaerobic bacteria, such as Clostridium thermocellum.[2][3][4] It utilizes this compound phosphorylase (CBP) to cleave this compound using inorganic phosphate (Pi) as a co-substrate. This reaction yields one molecule of D-glucose and one molecule of α-D-glucose-1-phosphate (G1P).[1] The G1P can then be isomerized to glucose-6-phosphate (G6P) by phosphoglucomutase, bypassing the ATP-consuming hexokinase step and thus conserving cellular energy.[1]

Cellobiose_Pathways cluster_hydrolytic Hydrolytic Pathway cluster_phosphorolytic Phosphorolytic Pathway Cellobiose_H This compound Glucose_H1 Glucose Cellobiose_H->Glucose_H1 β-Glucosidase + H₂O Glucose_H2 Glucose Cellobiose_H->Glucose_H2 β-Glucosidase + H₂O Glycolysis_H Glycolysis (-2 ATP) Glucose_H1->Glycolysis_H Glucose_H2->Glycolysis_H Cellobiose_P This compound Glucose_P Glucose Cellobiose_P->Glucose_P This compound Phosphorylase + Pi G1P Glucose-1-Phosphate Cellobiose_P->G1P This compound Phosphorylase + Pi Glycolysis_P Glycolysis (-1 ATP) Glucose_P->Glycolysis_P G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase G6P->Glycolysis_P

Caption: The two primary intracellular pathways for this compound metabolism.

Section 2: Comparative Analysis in Key Microorganisms

The preference for and regulation of these pathways vary significantly across species, reflecting their distinct ecological niches and metabolic capabilities.

Bacteria: Masters of Phosphorolysis
  • Clostridium thermocellum : This thermophilic anaerobe is a model organism for studying cellulose degradation. It preferentially metabolizes this compound over glucose.[5][6][7] C. thermocellum relies heavily on the energy-conserving phosphorolytic pathway.[8] Studies have shown that in cell extracts, the rate of phosphorolytic cleavage of this compound can be over 20 times greater than hydrolytic cleavage.[2][3] This preference is logical for an anaerobic organism where maximizing ATP yield from each substrate molecule is critical for survival. The key enzyme, this compound phosphorylase, is induced during growth on cellulose.[9]

  • Saccharophagus degradans : Interestingly, this marine aerobic bacterium possesses the genetic machinery for both hydrolytic and phosphorolytic pathways.[10][11] Its genome encodes five β-glucosidases and two this compound phosphorylases.[11] However, experimental evidence suggests that the hydrolytic pathway is dominant, with its activity being roughly three times greater than the phosphorolytic activity in cell lysates.[10] This dual capability may provide metabolic flexibility in its complex marine environment.

Fungi: A Focus on Hydrolysis
  • Trichoderma reesei : This filamentous fungus is an industrial workhorse for cellulase production.[12][13] While it is a powerful degrader of cellulose, it has relatively low native β-glucosidase activity, which can lead to the accumulation of this compound and subsequent inhibition of its primary cellulases.[14] T. reesei possesses multiple genes for β-glucosidases, which are involved in both cellulase induction and cellulose degradation.[15] Its metabolism is primarily hydrolytic, breaking down this compound into glucose extracellularly or intracellularly after transport.[16]

  • Myceliophthora thermophila : This thermophilic fungus also utilizes both hydrolytic and phosphorolytic pathways for intracellular this compound metabolism.[1] This discovery in a filamentous fungus is significant, as the phosphorolytic pathway was previously thought to be almost exclusive to bacteria. The presence of both pathways suggests a sophisticated regulatory system to balance energy efficiency and metabolic flux.[1]

Yeast: Engineering for this compound Utilization
  • Saccharomyces cerevisiae : The conventional yeast used in ethanol production, S. cerevisiae, cannot naturally ferment this compound.[17] Significant metabolic engineering efforts have been undertaken to introduce this capability. The two primary strategies mirror the natural pathways:

    • Extracellular Hydrolysis: Secreting a β-glucosidase to break down this compound into glucose outside the cell, which is then imported and fermented.[18]

    • Intracellular Hydrolysis/Phosphorolysis: Co-expressing a cellodextrin transporter (like CDT-1) and an intracellular β-glucosidase or a this compound phosphorylase.[18][19][20] The intracellular hydrolytic approach is often favored to avoid glucose repression, which can hinder the co-fermentation of other sugars like xylose.[17][21] Directed evolution of both the transporter and the β-glucosidase has been shown to synergistically increase this compound consumption and ethanol productivity by 49% and 64%, respectively.[19][20]

Section 3: Experimental Methodologies for Comparative Analysis

To objectively compare these pathways, a suite of standardized experimental protocols is essential. These methods allow for the quantification of enzyme activity, gene expression, and overall metabolic flux.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_interpretation Data Integration & Interpretation Culture 1. Culture Organisms (this compound vs. Glucose media) Harvest 2. Harvest Cells (Logarithmic Phase) Culture->Harvest Lyse 3. Prepare Cell Lysates Harvest->Lyse EnzymeAssay 4a. Enzyme Activity Assays (BGL & CBP) Lyse->EnzymeAssay GeneExpression 4b. Gene Expression (RT-qPCR) Lyse->GeneExpression Metabolite 4c. Metabolite Analysis (HPLC/LC-MS) Lyse->Metabolite Data 5. Integrate Data (Kinetics, Expression, Flux) EnzymeAssay->Data GeneExpression->Data Metabolite->Data Comparison 6. Cross-Species Comparison Data->Comparison

Caption: A generalized workflow for the comparative analysis of this compound metabolism.

Protocol: Quantification of β-Glucosidase (BGL) Activity

This assay utilizes the chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which is colorless. BGL cleaves pNPG to release glucose and p-nitrophenol (pNP), which is yellow at alkaline pH and can be quantified spectrophotometrically at ~405 nm.[22][23][24]

Materials:

  • Cell lysate or purified enzyme

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • 10 mM pNPG solution (in buffer)

  • 0.4 M NaOH-Glycine Buffer (pH 10.8) or 1M Sodium Carbonate to stop the reaction

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • p-Nitrophenol standards for calibration curve

Procedure:

  • Prepare Reaction Mixture: In a microplate well, combine 50 µL of acetate buffer, 25 µL of appropriately diluted enzyme sample, and 25 µL of 10 mM pNPG solution.[24]

  • Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 50°C for fungal enzymes) for a defined period (e.g., 10-30 minutes).[24]

  • Stop Reaction: Terminate the reaction by adding 100 µL of stop buffer (e.g., NaOH-Glycine buffer).[24] This raises the pH, stops the enzyme, and develops the yellow color of pNP.

  • Measure Absorbance: Read the absorbance at 405 nm.[22][23]

  • Quantification: Determine the concentration of pNP released using a standard curve. One unit of BGL activity is typically defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.[24]

Protocol: Quantification of this compound Phosphorylase (CBP) Activity

This assay measures the amount of G1P produced from this compound and inorganic phosphate. The G1P is then quantified using a coupled enzyme assay that leads to the reduction of NADP+ to NADPH, which can be measured at 340 nm.[25]

Materials:

  • Cell lysate or purified enzyme

  • 100 mM Sodium Phosphate Buffer (pH 7.5)

  • 10 mM this compound

  • Coupled Enzyme Mix: Phosphoglucomutase (4 U/mL), Glucose-6-phosphate dehydrogenase (2 U/mL), 3 mM NADP+ in a suitable buffer (e.g., Triethanolamine).[25]

  • Spectrophotometer

Procedure:

  • Primary Reaction: Set up a reaction containing phosphate buffer, this compound, and the enzyme sample. Incubate at the optimal temperature (e.g., 50°C) for 15 minutes.[25]

  • Stop Reaction: Terminate the primary reaction by boiling for 10 minutes.[25]

  • Secondary (Coupled) Reaction: Add an aliquot of the stopped primary reaction to the coupled enzyme mix.

  • Measure Absorbance: Monitor the increase in absorbance at 340 nm as NADPH is formed.

  • Quantification: Calculate the amount of G1P produced based on the molar extinction coefficient of NADPH. One unit of CBP activity is the amount of enzyme that produces 1 µmol of G1P per minute.

Protocol: Gene Expression Analysis via RT-qPCR

Reverse Transcription-Quantitative PCR (RT-qPCR) is the gold standard for quantifying mRNA levels of specific genes, providing insights into the transcriptional regulation of metabolic pathways.[26][27]

Materials:

  • High-quality RNA extracted from microbial cells

  • Reverse Transcriptase and associated buffers/reagents

  • qPCR Master Mix (e.g., SYBR Green-based)

  • Validated primers for target genes (e.g., BGL, CBP) and reference/housekeeping genes

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells grown under inducing (this compound) and non-inducing (glucose) conditions. Ensure high purity and integrity (A260/280 ratio ~2.0).

  • Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[28][29] This can be done using random primers, oligo(dT) primers, or sequence-specific primers.[29]

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction includes the cDNA, gene-specific primers, and a qPCR master mix containing DNA polymerase and a fluorescent dye.[28]

  • Data Analysis: The instrument measures fluorescence accumulation in real-time. The cycle at which the fluorescence crosses a threshold (Cq or Ct value) is inversely proportional to the initial amount of target mRNA. Normalize the target gene Cq values to those of one or more stable reference genes to calculate relative fold changes in gene expression (e.g., using the ΔΔCt method).

Section 4: Quantitative Comparison and Data Interpretation

Synthesizing data from these assays into a comparative format allows for a clear understanding of the metabolic strategies employed by different organisms.

Table 1: Comparison of Kinetic Parameters of Key this compound Catabolizing Enzymes

Enzyme kinetics, particularly the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), provide crucial insights.[30][31][32] Kₘ reflects the enzyme's affinity for its substrate (a lower Kₘ indicates higher affinity), while Vₘₐₓ indicates the maximum catalytic rate.[33][34]

Organism Enzyme Substrate Kₘ (mM) Vₘₐₓ (U/mg) Significance Reference
Clostridium thermocellumThis compound PhosphorylaseThis compound3.3HighLower affinity but high catalytic rate, suited for high this compound flux.[3][4]
Clostridium thermocellumThis compound PhosphorylaseCellopentaose0.61HighHigher affinity for longer cellodextrins, reflecting its role in cellulose breakdown.[3][4]
Trichoderma reeseiCellobiohydrolase IIMethyl β-D-cellotetraoside0.004112 min⁻¹Extremely high affinity for cellulose chains, reflecting its primary role as an exocellulase.[35]
Saccharophagus degradansβ-Glucosidases (multiple)This compoundVariesVariesPossesses multiple enzymes with different kinetics, allowing for metabolic flexibility.[10]
Engineered S. cerevisiaeβ-Glucosidase (gh1-1)This compoundN/AIncreased activity post-evolutionDirected evolution improves catalytic efficiency for faster this compound consumption.[19][20]
Table 2: Comparative Gene Expression Profiles under this compound Induction

This table illustrates how the transcription of key metabolic genes responds to the presence of this compound relative to a control carbon source like glucose.

Organism Gene Function Fold Change (this compound vs. Glucose) Interpretation
Clostridium thermocellumcbpAThis compound PhosphorylaseHighly UpregulatedStrong induction confirms the central role of the phosphorolytic pathway.
Saccharophagus degradansbgl1ACytoplasmic β-GlucosidaseUpregulatedInduction of hydrolytic pathway genes upon exposure to cellulose products.[11]
Saccharophagus degradanscep94AThis compound PhosphorylaseUpregulatedBoth pathways are transcriptionally active, though hydrolytic activity is dominant.[11]
Trichoderma reeseibgl1Extracellular β-GlucosidaseUpregulatedKey for initiating cellulose degradation and overcoming product inhibition.
Engineered S. cerevisiaecdt-1Cellodextrin TransporterConstitutively ExpressedExpression is driven by an engineered promoter for constant uptake capability.
Engineered S. cerevisiaegh1-1Intracellular β-GlucosidaseConstitutively ExpressedPaired with the transporter for an efficient intracellular hydrolytic pathway.

Conclusion: Implications for Biotechnology and Drug Development

The cross-species comparison of this compound metabolism reveals a fascinating dichotomy between energy conservation (phosphorolysis) and kinetic efficiency (hydrolysis).

  • For Biofuel Production: Understanding these pathways is paramount for engineering robust microorganisms for consolidated bioprocessing (CBP), where cellulose saccharification and fermentation occur in a single step. The phosphorolytic pathway offers a significant ATP advantage, which could be harnessed to improve product yields and reduce the metabolic burden on engineered strains.[1] Engineering efficient cellodextrin transporters and intracellular cleavage pathways in organisms like S. cerevisiae is a proven strategy to overcome glucose repression and enable the co-fermentation of multiple sugar types found in lignocellulosic biomass.[21][36]

  • For Drug Development: While not a direct target in human pathology, the enzymes in these microbial pathways, particularly fungal β-glucosidases, are homologs of human enzymes like glucocerebrosidase, defects in which are implicated in Gaucher's and Parkinson's disease.[23] Studying the structure, function, and inhibition of this broad class of enzymes can provide valuable insights for designing specific modulators for human therapeutic targets.

By leveraging the diverse metabolic blueprints provided by nature and applying the rigorous experimental workflows outlined here, researchers can continue to unlock the full potential of cellulose biomass and advance our understanding of fundamental enzyme function.

References

Safety Operating Guide

Personal protective equipment for handling Cellobiose

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Cellobiose

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, maintaining an unwavering commitment to safety is the bedrock of scientific integrity. While D-(+)-Cellobiose is not classified as a hazardous substance, a rigorous approach to personal protective equipment (PPE) is essential for upholding best laboratory practices, preventing sample contamination, and mitigating potential physical hazards associated with fine powders. This guide provides a detailed, risk-based framework for the safe handling of this compound in a laboratory setting.

Hazard Assessment: Beyond the Chemical Profile

This compound, a disaccharide derived from glucose units, is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3][4] Safety Data Sheets (SDS) consistently indicate that it is not acutely toxic, nor is it a skin or eye irritant.[1][3][5]

However, the primary physical hazard associated with this compound, as with many finely-divided organic solids, is its potential to form combustible dust concentrations in the air.[2][3] While the product as delivered may not be capable of a dust explosion, the enrichment of fine dust during handling can create this risk.[2] Therefore, the core safety directive is to control and minimize the generation of airborne dust.

Key Safety Considerations:

  • Inhalation: Chronic exposure to any "nuisance dust" can potentially lead to respiratory irritation.[6]

  • Eye Contact: Airborne particles may cause mechanical irritation to the eyes.[4]

  • Combustibility: Fine dust dispersed in the air in sufficient concentrations presents a potential dust explosion hazard in the presence of an ignition source.[2]

Core PPE Recommendations for Handling this compound

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines recommended PPE based on the physical form of the this compound and the nature of the task.

Task Physical Form Minimum Required PPE Rationale
General Handling & Preparation of Solutions Solid (Powder)Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesPrevents contamination of personal clothing, protects eyes from accidental splashes or dust, and ensures good laboratory hygiene.
Weighing & Transfer of Powder Solid (Powder)Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves. Respiratory protection (N95/FFP2) may be required based on risk assessment. This task has the highest potential for generating airborne dust. Engineering controls (e.g., a chemical fume hood or ventilated balance enclosure) are the first line of defense. If these are not available or if significant dust is observed, respiratory protection is necessary to prevent inhalation of particulates.[3]
Working with Aqueous Solutions Liquid (Solution)Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesStandard laboratory practice to protect against splashes and maintain sample integrity.

Procedural Guidance: The "Why" Behind the "What"

Eye and Face Protection

Standard laboratory safety glasses with side shields are mandatory to protect the eyes from mechanical irritation by airborne dust particles.[3] In scenarios involving the handling of large quantities of powder where significant dust generation is unavoidable, a face shield worn over safety glasses provides an additional layer of protection for the entire face.

Hand Protection

While this compound is not classified as a skin irritant, wearing nitrile gloves is a fundamental component of Good Laboratory Practice (GLP).[2][7]

Causality:

  • Product Protection: Gloves prevent the contamination of high-purity this compound with oils, salts, and microorganisms from the skin.

  • Personal Hygiene: They prevent the transfer of laboratory reagents from surfaces to the user.

  • Barrier: Gloves provide a necessary barrier, as good practice dictates treating all laboratory chemicals with a consistent level of respect.

Gloves should be changed immediately if they become contaminated or their integrity is compromised. Always remove gloves and wash hands thoroughly before leaving the laboratory.[7]

Body Protection

A standard, clean lab coat or gown should be worn at all times in the laboratory to protect personal clothing from contamination with this compound dust.[7] Lab coats should be fully buttoned to provide maximum coverage.

Respiratory Protection

For most small-scale laboratory applications involving this compound, engineering controls such as a chemical fume hood or local exhaust ventilation are sufficient to control dust.[2][4] However, if these controls are unavailable or a risk assessment indicates the potential for inhaling dust, respiratory protection is required.

Recommendations:

  • Nuisance Dust Approach: Since this compound has no specific Occupational Exposure Limit (OEL), it should be treated as a "Particulate Not Otherwise Specified" (PNOS), often referred to as nuisance dust. For comparison, the OSHA Permissible Exposure Limit (PEL) for total nuisance dust is 15 mg/m³, and the respirable fraction is 5 mg/m³.[6]

  • Respirator Type: A disposable N95 (US NIOSH) or FFP2 (EU EN 149) filtering facepiece respirator is appropriate for protection against this compound dust.[3]

Operational Plans and Disposal

Step-by-Step PPE Protocol

The following procedure ensures PPE is used effectively and minimizes cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward and storing it in a designated area or disposal bin.

  • Eye Protection: Remove safety glasses.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Procedures
  • Spills: In the event of a spill, avoid actions that create dust clouds. Gently sweep up the solid material using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.[5] Place the collected material into a sealed container for disposal.

  • PPE Disposal: Used gloves, disposable respirators, and other contaminated disposable items should be placed in the laboratory's routine solid waste stream. As this compound is not hazardous, this waste does not typically require special hazardous waste disposal procedures, but institutional guidelines should always be followed.[2]

Visual Workflow: PPE Selection for this compound Handling

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling start Start: Task involving this compound q_form Is the this compound in solid (powder) form? start->q_form n_solid Working with aqueous solution. q_form->n_solid No q_dust Is there a significant potential for dust generation? (e.g., weighing, large transfers) q_form->q_dust Yes ppe_basic Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves n_solid->ppe_basic end_node End: Proceed with task safely ppe_basic->end_node n_dust Low dust potential task (e.g., adding to solution with scoop) q_dust->n_dust No q_controls Are engineering controls available and in use? (e.g., fume hood, ventilated enclosure) q_dust->q_controls Yes n_dust->ppe_basic q_controls->ppe_basic Yes ppe_enhanced Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - N95/FFP2 Respirator q_controls->ppe_enhanced No ppe_enhanced->end_node

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.